molecular formula C20H22O7 B1246089 Hydroxymatairesinol

Hydroxymatairesinol

カタログ番号: B1246089
分子量: 374.4 g/mol
InChIキー: UKHWOLNMBQSCLJ-BIENJYKASA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

Hydroxymatairesinol (HMR) is a dibenzylbutyrolactone lignan purified from the heartwood of the Norway spruce, Picea abies . As a potent enterolactone precursor, it is metabolized in vivo to enterolactone (ENL) as its major mammalian metabolite, which is associated with a range of observed biological activities . This compound is offered for research applications to investigate its multifaceted biological properties, which include demonstrated chemopreventive, antioxidant, and anti-inflammatory activities . In oncological research, this compound has shown promising antitumor properties. Studies in experimental models have reported that HMR can decrease the number of growing tumors and increase the proportion of regressing tumors . Its mechanisms of action under investigation include antioxidant effects and a mild, non-estradiol-like phytoestrogenic activity that is considerably weaker than that of estradiol . Research also suggests immunomodulatory potential, as HMR has been shown to concentration-dependently inhibit LPS-stimulated TNF-α production in human monocytic cells and reduce reactive oxygen species (ROS) in polymorphonuclear leukocytes . Beyond cancer research, this compound exhibits significant anti-inflammatory activity. In vascular research, HMR and its major isomer have been shown to reduce the expression of adhesion molecules (ICAM-1 and VCAM-1) in human aortic endothelial cells and attenuate monocyte adhesion, partly through the attenuation of the NF-κB and ERK signaling pathways . Furthermore, neurobiological research points to its neuroprotective effects. In a rodent model of Parkinson's disease, HMR/lignan treatment limited the loss of dopaminergic neurons and associated neuroinflammation, leading to marked improvements in behavioral outcomes . Studies confirming the presence of HMR and its metabolites in brain tissue underscore its potential for central nervous system research . This product is supplied as a high-purity compound for research use only. It is strictly not for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





特性

分子式

C20H22O7

分子量

374.4 g/mol

IUPAC名

(3R,4R)-4-[(S)-hydroxy-(4-hydroxy-3-methoxyphenyl)methyl]-3-[(4-hydroxy-3-methoxyphenyl)methyl]oxolan-2-one

InChI

InChI=1S/C20H22O7/c1-25-17-8-11(3-5-15(17)21)7-13-14(10-27-20(13)24)19(23)12-4-6-16(22)18(9-12)26-2/h3-6,8-9,13-14,19,21-23H,7,10H2,1-2H3/t13-,14+,19-/m1/s1

InChIキー

UKHWOLNMBQSCLJ-BIENJYKASA-N

SMILES

COC1=C(C=CC(=C1)CC2C(COC2=O)C(C3=CC(=C(C=C3)O)OC)O)O

異性体SMILES

COC1=C(C=CC(=C1)C[C@@H]2[C@H](COC2=O)[C@@H](C3=CC(=C(C=C3)O)OC)O)O

正規SMILES

COC1=C(C=CC(=C1)CC2C(COC2=O)C(C3=CC(=C(C=C3)O)OC)O)O

同義語

7'-hydroxymatairesinol
7-hydroxymatairesinol
7-hydroxymatairesinol potassium acetate
hydroxymatairesinol

製品の起源

United States

Foundational & Exploratory

Hydroxymatairesinol: A Technical Guide to Natural Sources, Distribution, and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

7-Hydroxymatairesinol (HMR) is a dibenzylbutyrolactone plant lignan of significant interest to the scientific and drug development communities. As a precursor to the mammalian enterolignan, enterolactone (ENL), it possesses a range of biological activities, including antioxidant, anti-inflammatory, and estrogenic properties.[1][2][3] This technical guide provides an in-depth overview of the natural sources, distribution in plant tissues, and quantitative concentrations of hydroxymatairesinol. It further details common experimental protocols for its extraction and analysis and visualizes key biological and experimental pathways.

Natural Sources and Distribution

This compound is predominantly found in coniferous trees, particularly within the Pinaceae family. It is also present in lower concentrations in various cereals.

Coniferous Trees

The most significant and commercially viable source of this compound is the Norway spruce (Picea abies) .[1][4] Within the tree, the concentration of HMR is not uniform, being exceptionally high in specific tissues.

  • Knotwood: The branch bases embedded within the tree stem, known as knotwood, are extraordinarily rich in lignans, with this compound being the most abundant.[4][5][6] It constitutes 70-85% of the total lignans in this tissue.[7]

  • Heartwood, Stumps, and Roots: While lower than in knotwood, significant concentrations of HMR are also found in the heartwood, stumps, and root neck of Picea abies.[4][8][9]

  • Other Picea Species: Several other spruce species also feature this compound as their primary lignan, including Picea glauca (White spruce), P. koraiensis (Korean spruce), P. mariana (Black spruce), and P. omorika (Serbian spruce).[5]

  • Other Genera: this compound is also found, typically in lower concentrations, in other genera of the Pinaceae family, such as firs (Abies) and hemlocks (Tsuga).[5][10][11] For instance, it has been quantified in commercial branch extracts of Silver fir (Abies alba).[10]

Other Plant Sources

This compound is the dominant lignan in several cereals, including wheat, triticale, oat, barley, millet, and corn bran, as well as in amaranth whole grain.[7][12][13] Its detection in these sources was historically challenging due to analytical methods that caused its conversion to other compounds.[7] It has also been identified in cell suspension cultures of Forsythia × intermedia.[14]

Quantitative Data

The concentration of this compound varies significantly by source and plant tissue. The following tables summarize the quantitative data reported in the literature.

Table 1: Concentration of this compound in Picea abies (Norway Spruce)

Plant TissueConcentration (% of Dry Weight)Concentration (mg/g Dry Weight)Notes
Knotwood6 - 24% (Total Lignans)-HMR comprises 65-85% of total lignans.[4][5][6]
Knotwood16% (Total Lignans)-HMR is the main lignan.[4]
Stump Heart-22 mg/g (Total Lignans)HMR is the most prominent lignan.[8]
Stump (Average)-13.6 mg/g (Total Lignans)HMR is a major component.[8]
Root Neck~10%~100 mg/gFound in some samples.[9]

Table 2: Concentration of this compound in Other Plant Sources

Plant SourcePlant Part/ExtractConcentration (% of Extract)Notes
Abies alba (Silver Fir)Commercial Branch Extract0.89%-[10]
Tsuga heterophylla (Western Hemlock)HeartwoodPresentFound near the sapwood-heartwood boundary.[11]
Cereals (various)Grain/BranPresentDominant lignan, but specific concentrations are highly variable.[7][13]

Experimental Protocols

Extraction from Plant Material

The extraction of this compound from woody biomass leverages its solubility in polar organic solvents.

  • Objective: To isolate lignans, including this compound, from the plant matrix.

  • Sample Preparation: Wood samples (e.g., knotwood, heartwood) are typically air-dried and ground into a fine powder to maximize the surface area for extraction.

  • Solvents: Polar solvents are effective for extraction. Common choices include:

    • Acetone (often in an acetone-water mixture)[4]

    • Ethanol (hot ethanolic extraction is used for commercial production)

    • Methanol[15][16]

  • General Procedure:

    • The powdered plant material is suspended in the chosen extraction solvent.

    • The suspension is agitated for a specified period, which can range from hours to days. Extraction can be enhanced using methods like sonication or Soxhlet extraction.

    • The mixture is filtered to separate the solid plant debris from the liquid extract containing the dissolved lignans.

    • The solvent is evaporated under reduced pressure (e.g., using a rotary evaporator) to yield a crude extract.

    • For higher purity, the crude extract can be subjected to further chromatographic purification steps, such as silica gel chromatography.[7]

Quantification by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

HPLC-MS/MS is a highly sensitive and specific method for the quantification of this compound and its metabolites in biological and plant matrices.[17][18][19][20]

  • Objective: To accurately measure the concentration of this compound in a complex sample.

  • Sample Preparation (for Plasma):

    • Internal Standard Addition: Deuterated internal standards (e.g., d6-matairesinol) are added to the plasma sample for accurate quantification.[18]

    • Enzymatic Hydrolysis: To measure total lignan concentration (both free and conjugated forms), samples are treated with β-glucuronidase/sulfatase (e.g., from Helix pomatia) to hydrolyze glucuronide and sulfate conjugates.[18][20]

    • Solid-Phase Extraction (SPE): The sample is cleaned up and concentrated using SPE. This step removes interfering substances from the matrix.[17][19]

  • HPLC Separation:

    • Column: A reverse-phase column (e.g., C18) is typically used for separation.

    • Mobile Phase: A gradient elution is commonly employed, using a mixture of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile/methanol mixture with 0.1% formic acid).[7]

  • Mass Spectrometry Detection:

    • Ionization: Electrospray ionization (ESI) is a common method for ionizing the lignans.[17][19]

    • Analysis: A triple quadrupole mass spectrometer is used in Multiple Reaction Monitoring (MRM) mode. This involves selecting the precursor ion for this compound and then monitoring for specific product ions after fragmentation, providing high selectivity and sensitivity.

Visualization of Pathways

Biosynthetic Pathway

This compound is biosynthesized from matairesinol, which is a central intermediate in the lignan biosynthetic pathway originating from the coupling of two coniferyl alcohol molecules.[21]

This compound Biosynthesis CA Coniferyl Alcohol PINO Pinoresinol CA->PINO Oxidative Coupling LARI Lariciresinol PINO->LARI Reduction (PLR) SECO Secoisolariciresinol LARI->SECO Reduction (PLR) MAT Matairesinol SECO->MAT Oxidation HMR 7-Hydroxymatairesinol MAT->HMR Hydroxylation

Caption: Simplified biosynthetic pathway leading to 7-hydroxymatairesinol.

Experimental Workflow

The process of analyzing this compound from a solid plant source involves several key steps from sample collection to final data analysis.

HMR Analysis Workflow Sample Plant Material (e.g., Knotwood) Prep Drying & Grinding Sample->Prep Extract Solvent Extraction (Acetone/Ethanol) Prep->Extract Filter Filtration Extract->Filter Evap Solvent Evaporation Filter->Evap Crude Crude Lignan Extract Evap->Crude Cleanup Sample Cleanup (e.g., SPE) Crude->Cleanup Analysis HPLC-MS/MS Analysis Cleanup->Analysis Quant Quantification Analysis->Quant

Caption: General experimental workflow for the extraction and analysis of HMR.

Anti-Inflammatory Signaling Pathway

This compound has been shown to exert anti-inflammatory effects by modulating key signaling pathways in endothelial cells.[12][13]

HMR Anti-inflammatory Signaling TNFa TNF-α ERK ERK Phosphorylation TNFa->ERK NFkB NF-κB Activation TNFa->NFkB HMR This compound HMR->ERK HMR->NFkB Adhesion Adhesion Molecule Expression (ICAM-1, VCAM-1) ERK->Adhesion NFkB->Adhesion Inflammation Endothelial Inflammation Adhesion->Inflammation

References

The Biosynthesis of Hydroxymatairesinol in Norway Spruce (Picea abies): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

December 14, 2025

Executive Summary

Hydroxymatairesinol, a prominent lignan found in high concentrations in the knotwood of Norway spruce (Picea abies), has garnered significant interest for its potential applications in the pharmaceutical and nutraceutical industries. Understanding its biosynthetic pathway is crucial for optimizing production, exploring metabolic engineering strategies, and discovering novel related compounds. This technical guide provides a comprehensive overview of the biosynthesis of this compound in Picea abies, detailing the enzymatic steps from primary metabolism to the final product. While the pathway to the precursor matairesinol is well-established, this guide also addresses the putative final hydroxylation step, offering insights into the likely enzymatic players and outlining the experimental procedures required for their definitive identification and characterization. This document summarizes key quantitative data, provides detailed experimental protocols for relevant research, and includes visualizations of the biochemical pathways and experimental workflows.

Introduction

Lignans are a diverse class of phenolic compounds derived from the oxidative coupling of two phenylpropanoid units. In Picea abies, and particularly within the knotwood, 7-hydroxymatairesinol is the most abundant lignan, often comprising a significant percentage of the total extractives.[1][2] Its biological activities, including antioxidant and potential chemopreventive properties, have made it a target for drug development and as a nutritional supplement.[3] The biosynthesis of this compound originates from the shikimate and phenylpropanoid pathways, common to all vascular plants for the production of lignin and other essential phenolic compounds.

The Biosynthetic Pathway to this compound

The formation of this compound is a multi-step enzymatic process that begins with precursors from primary metabolism. The pathway can be broadly divided into three main stages:

  • The Shikimate and Phenylpropanoid Pathways: Generation of the monolignol precursor, coniferyl alcohol.

  • Lignan-Specific Pathway Initiation: Dimerization of coniferyl alcohol and subsequent reductive steps to form matairesinol.

  • Final Hydroxylation: The putative conversion of matairesinol to this compound.

From Shikimate to Coniferyl Alcohol

The biosynthesis of all lignans begins with the shikimate pathway, which produces the aromatic amino acid L-phenylalanine from precursors derived from glycolysis and the pentose phosphate pathway. L-phenylalanine then enters the general phenylpropanoid pathway. A series of enzymatic reactions, including deamination, hydroxylations, and methylation, converts L-phenylalanine into cinnamoyl-CoA derivatives. These are then reduced to form monolignols. In the case of this compound, the key monolignol precursor is coniferyl alcohol.

Shikimate_Phenylpropanoid_Pathway Erythrose-4-P + PEP Erythrose-4-P + PEP Shikimate Shikimate Erythrose-4-P + PEP->Shikimate Shikimate Pathway Chorismate Chorismate Shikimate->Chorismate L-Phenylalanine L-Phenylalanine Chorismate->L-Phenylalanine Cinnamic Acid Cinnamic Acid L-Phenylalanine->Cinnamic Acid PAL p-Coumaric Acid p-Coumaric Acid Cinnamic Acid->p-Coumaric Acid C4H Caffeic Acid Caffeic Acid p-Coumaric Acid->Caffeic Acid C3H Ferulic Acid Ferulic Acid Caffeic Acid->Ferulic Acid COMT Coniferaldehyde Coniferaldehyde Ferulic Acid->Coniferaldehyde 4CL, CCR Coniferyl Alcohol Coniferyl Alcohol Coniferaldehyde->Coniferyl Alcohol CAD

Figure 1: The Shikimate and Phenylpropanoid Pathways leading to Coniferyl Alcohol.
Formation of Matairesinol

The entry into the lignan-specific pathway involves the stereospecific coupling of two coniferyl alcohol molecules. This reaction is mediated by a laccase or peroxidase, which generates monolignol radicals, and a dirigent protein (DIR), which directs the regio- and stereospecific coupling to form (+)-pinoresinol.[4][5] Pinoresinol then undergoes two sequential reductions catalyzed by pinoresinol-lariciresinol reductase (PLR) to yield first lariciresinol and then secoisolariciresinol.[6] Finally, secoisolariciresinol is oxidized by secoisolariciresinol dehydrogenase (SDH) to form matairesinol.[7]

Lignan_Pathway_to_Matairesinol 2 x Coniferyl Alcohol 2 x Coniferyl Alcohol Pinoresinol Pinoresinol 2 x Coniferyl Alcohol->Pinoresinol Laccase/Peroxidase + Dirigent Protein Lariciresinol Lariciresinol Pinoresinol->Lariciresinol Pinoresinol-Lariciresinol Reductase (PLR) Secoisolariciresinol Secoisolariciresinol Lariciresinol->Secoisolariciresinol Pinoresinol-Lariciresinol Reductase (PLR) Matairesinol Matairesinol Secoisolariciresinol->Matairesinol Secoisolariciresinol Dehydrogenase (SDH)

Figure 2: The Lignan-Specific Pathway from Coniferyl Alcohol to Matairesinol.
Putative Hydroxylation of Matairesinol to this compound

The final step in the biosynthesis of this compound is the hydroxylation of matairesinol at the C-7 position. While this reaction has not been definitively characterized in Picea abies, it is strongly hypothesized to be catalyzed by a cytochrome P450 monooxygenase (CYP). CYPs are a large and diverse family of enzymes known to be involved in a wide range of oxidative reactions in plant secondary metabolism, including hydroxylations in the biosynthesis of other lignans and various phenolic compounds.[8]

Identifying the specific CYP responsible for this reaction would likely involve transcriptome analysis of Picea abies knotwood, where this compound is abundant, to identify highly expressed CYP genes. These candidate genes could then be heterologously expressed and functionally characterized through in vitro enzyme assays with matairesinol as a substrate.

Final_Hydroxylation_Step Matairesinol Matairesinol This compound This compound Matairesinol->this compound Putative Cytochrome P450 Monooxygenase (CYP)

Figure 3: The Putative Final Hydroxylation Step to form this compound.

Quantitative Data

Quantitative analysis of lignans and their precursors in Picea abies provides valuable insights into the regulation and localization of the biosynthetic pathway. The knotwood is consistently identified as the tissue with the highest concentration of this compound.

Table 1: Lignan Content in Different Tissues of Picea abies

TissueThis compound Content (% of dry weight)Total Lignan Content (% of dry weight)Reference(s)
Knotwood4 - 15%6 - 24%[1][9]
Stemwood< 0.05%< 0.05%[1]
BarkVariable, lower than knotwoodVariable

Table 2: Relative Abundance of Major Lignans in Picea abies Knotwood

LignanRelative Abundance (%)Reference(s)
7-Hydroxymatairesinol70 - 85%[10]
Other Lignans15 - 30%[10]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of the this compound biosynthesis pathway.

Extraction and Quantification of Lignans by HPLC-MS/MS

This protocol is adapted from methods described for the analysis of lignans in plant matrices.[11][12]

Objective: To extract and quantify this compound and its precursors from Picea abies tissues.

Materials:

  • Freeze-dried and ground Picea abies tissue (e.g., knotwood, sapwood)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Formic acid

  • This compound and matairesinol analytical standards

  • Internal standard (e.g., deuterated lignan)

  • Solid Phase Extraction (SPE) cartridges (e.g., C18)

  • HPLC-MS/MS system

Procedure:

  • Extraction:

    • Weigh approximately 100 mg of ground plant material into a centrifuge tube.

    • Add 5 mL of methanol and the internal standard.

    • Vortex thoroughly and sonicate for 30 minutes.

    • Centrifuge at 4000 x g for 15 minutes.

    • Collect the supernatant. Repeat the extraction of the pellet with another 5 mL of methanol.

    • Combine the supernatants and evaporate to dryness under a stream of nitrogen.

  • Solid Phase Extraction (SPE) Cleanup:

    • Reconstitute the dried extract in 1 mL of 10% methanol.

    • Condition an SPE cartridge with 5 mL of methanol followed by 5 mL of water.

    • Load the reconstituted extract onto the cartridge.

    • Wash the cartridge with 5 mL of 10% methanol to remove polar impurities.

    • Elute the lignans with 5 mL of methanol.

    • Evaporate the eluate to dryness and reconstitute in 1 mL of the initial mobile phase for HPLC-MS/MS analysis.

  • HPLC-MS/MS Analysis:

    • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 2.6 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Methanol with 0.1% formic acid.

    • Gradient: A suitable gradient from, for example, 30% B to 95% B over 15 minutes.

    • Mass Spectrometry: Operate in negative ion mode with Multiple Reaction Monitoring (MRM) for quantification of target lignans and the internal standard.

HPLC_Workflow cluster_extraction Extraction cluster_spe SPE Cleanup cluster_analysis Analysis Sample Sample Add_Methanol_IS Add_Methanol_IS Sample->Add_Methanol_IS Vortex_Sonicate Vortex_Sonicate Add_Methanol_IS->Vortex_Sonicate Centrifuge Centrifuge Vortex_Sonicate->Centrifuge Collect_Supernatant Collect_Supernatant Centrifuge->Collect_Supernatant Evaporate Evaporate Collect_Supernatant->Evaporate Collect_Supernatant->Evaporate Reconstitute Reconstitute Load_on_SPE Load_on_SPE Reconstitute->Load_on_SPE Wash Wash Load_on_SPE->Wash Elute Elute Wash->Elute Evaporate_Reconstitute_Final Evaporate_Reconstitute_Final Elute->Evaporate_Reconstitute_Final Elute->Evaporate_Reconstitute_Final Inject_Sample Inject_Sample Evaporate_Reconstitute_Final->Inject_Sample HPLC_Separation HPLC_Separation Inject_Sample->HPLC_Separation MS_MS_Detection MS_MS_Detection HPLC_Separation->MS_MS_Detection

Figure 4: Experimental Workflow for Lignan Extraction and Analysis.
Heterologous Expression and Functional Characterization of a Putative Matairesinol 7-Hydroxylase (Cytochrome P450)

This protocol outlines the general steps for expressing a candidate CYP gene from Picea abies in yeast and assaying its enzymatic activity.[13][14]

Objective: To confirm the function of a candidate CYP gene as a matairesinol 7-hydroxylase.

Materials:

  • Yeast expression vector (e.g., pYES-DEST52) and Saccharomyces cerevisiae strain (e.g., WAT11).

  • Candidate CYP cDNA from Picea abies.

  • PCR reagents, restriction enzymes, and ligase.

  • Yeast transformation reagents.

  • Yeast growth media (SD-Ura for selection, SGI for expression).

  • Matairesinol substrate.

  • NADPH.

  • Yeast microsome isolation buffer.

  • Glass beads.

  • Ultracentrifuge.

Procedure:

  • Cloning:

    • Amplify the full-length coding sequence of the candidate CYP gene from Picea abies cDNA.

    • Clone the PCR product into the yeast expression vector.

  • Yeast Transformation:

    • Transform the expression construct into the yeast strain.

    • Select for transformants on appropriate selective media.

  • Protein Expression:

    • Grow a starter culture of the transformed yeast in selective media.

    • Inoculate a larger culture in expression media containing galactose to induce protein expression.

    • Grow for 24-48 hours at 28-30°C.

  • Microsome Isolation:

    • Harvest the yeast cells by centrifugation.

    • Resuspend the cell pellet in microsome isolation buffer.

    • Lyse the cells by vortexing with glass beads.

    • Perform a low-speed centrifugation to remove cell debris.

    • Perform a high-speed ultracentrifugation (e.g., 100,000 x g) of the supernatant to pellet the microsomes.

    • Resuspend the microsomal pellet in a suitable buffer.[4]

  • Enzyme Assay:

    • Set up a reaction mixture containing the isolated microsomes, matairesinol, NADPH, and buffer.

    • Incubate at 30°C for 1-2 hours.

    • Stop the reaction by adding an organic solvent (e.g., ethyl acetate) and extract the products.

    • Analyze the extract by HPLC-MS/MS to detect the formation of this compound.

CYP_Characterization_Workflow cluster_cloning Cloning & Expression cluster_isolation Microsome Isolation cluster_assay Enzyme Assay & Analysis Amplify_CYP_cDNA Amplify_CYP_cDNA Clone_into_Vector Clone_into_Vector Amplify_CYP_cDNA->Clone_into_Vector Transform_Yeast Transform_Yeast Clone_into_Vector->Transform_Yeast Induce_Expression Induce_Expression Transform_Yeast->Induce_Expression Harvest_Cells Harvest_Cells Lyse_Cells Lyse_Cells Harvest_Cells->Lyse_Cells Centrifuge_Debris Centrifuge_Debris Lyse_Cells->Centrifuge_Debris Ultracentrifuge_Microsomes Ultracentrifuge_Microsomes Centrifuge_Debris->Ultracentrifuge_Microsomes Resuspend_Pellet Resuspend_Pellet Ultracentrifuge_Microsomes->Resuspend_Pellet Incubate_Microsomes_Substrate_NADPH Incubate_Microsomes_Substrate_NADPH Extract_Products Extract_Products Incubate_Microsomes_Substrate_NADPH->Extract_Products HPLC_MS_MS_Analysis HPLC_MS_MS_Analysis Extract_Products->HPLC_MS_MS_Analysis

Figure 5: Workflow for Heterologous Expression and Functional Characterization of a Candidate CYP.

Conclusion and Future Directions

The biosynthesis of this compound in Picea abies is a complex process that leverages the general phenylpropanoid pathway and a series of lignan-specific enzymatic reactions. While the pathway to its immediate precursor, matairesinol, is well understood, the final hydroxylation step remains to be definitively elucidated. The likely involvement of a cytochrome P450 monooxygenase opens up avenues for future research, including transcriptomic and proteomic studies of knotwood to identify candidate enzymes. The functional characterization of these candidates will provide the final piece of the puzzle and enable the complete reconstitution of the this compound biosynthetic pathway in heterologous systems. This knowledge will be invaluable for the sustainable production of this important bioactive compound and for the broader understanding of lignan metabolism in conifers.

References

Hydroxymatairesinol: A Technical Guide to its Chemical Structure and Stereoisomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroxymatairesinol (HMR) is a plant lignan that has garnered significant attention in the scientific community for its potential therapeutic applications. As a precursor to the mammalian lignan enterolactone, HMR exhibits a range of biological activities, including antioxidant, anti-inflammatory, and phytoestrogenic effects. This technical guide provides an in-depth exploration of the chemical structure and stereoisomerism of this compound, offering valuable data and experimental protocols for researchers in the fields of medicinal chemistry, pharmacology, and drug development.

Chemical Structure

This compound is a dibenzylbutyrolactone lignan characterized by a furan-2-one ring substituted with two 4-hydroxy-3-methoxyphenyl (guaiacyl) groups. The core structure contains three chiral centers, giving rise to multiple stereoisomers.

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference
IUPAC Name (3R,4R)-4-[(S)-hydroxy(4-hydroxy-3-methoxyphenyl)methyl]-3-[(4-hydroxy-3-methoxyphenyl)methyl]oxolan-2-one[1]
Molecular Formula C₂₀H₂₂O₇[1]
Molar Mass 374.39 g/mol [1]
CAS Number 20268-71-7[1]
Melting Point Data not available
Boiling Point Data not available
Solubility Data not available

Stereoisomers of this compound

The three chiral centers in this compound are located at positions C-7, C-8, and C-8' of the lignan backbone. This results in the possibility of 2³ = 8 stereoisomers. The most commonly occurring and studied stereoisomers are diastereomers that differ in the configuration at the C-7 position. These are (-)-7(S)-hydroxymatairesinol (7S-HMR) and (-)-7(R)-hydroxymatairesinol (7R-HMR), also known as allo-HMR. In its natural source, the knots of Norway spruce (Picea abies), 7S-HMR is the major isomer, with the typical ratio of 7S-HMR to 7R-HMR being approximately 3:1.[2]

dot

stereoisomers cluster_diastereomers Common Diastereomers HMR This compound (3 Chiral Centers) Diastereomers Diastereomers HMR->Diastereomers Differ at one or more, but not all, chiral centers Enantiomers Enantiomers HMR->Enantiomers Non-superimposable mirror images 7S_HMR (-)-7(S)-hydroxymatairesinol (7S, 8R, 8'R) Diastereomers->7S_HMR 7R_HMR (-)-7(R)-hydroxymatairesinol (7R, 8R, 8'R) (allo-HMR) Diastereomers->7R_HMR

Caption: Logical relationship between this compound and its stereoisomers.

Spectroscopic Data for Stereoisomer Identification

Nuclear Magnetic Resonance (NMR) spectroscopy is a critical tool for the structural elucidation and differentiation of this compound stereoisomers. The chemical shifts of the protons and carbons, particularly around the chiral centers, are distinct for each isomer.

Table 2: ¹H NMR Spectroscopic Data (400 MHz, CDCl₃) for 7S-HMR and 7R-HMR

Proton7S-HMR (δ, ppm)7R-HMR (δ, ppm)
H-74.73 (d, J=5.5)4.40 (d, J=7.8)
H-82.65-2.75 (m)2.95-3.05 (m)
H-8'2.45-2.55 (m)2.55-2.65 (m)
H-9a4.25 (dd, J=9.2, 6.8)3.90 (dd, J=9.2, 6.5)
H-9b3.90 (dd, J=9.2, 7.2)3.80 (dd, J=9.2, 7.0)
H-9'a2.95 (dd, J=13.8, 4.8)3.10 (dd, J=13.5, 4.5)
H-9'b2.60 (dd, J=13.8, 11.2)2.85 (dd, J=13.5, 10.5)
OCH₃3.87 (s), 3.86 (s)3.78 (s), 3.75 (s)

Data sourced from Colombo et al., 2021.[3]

Table 3: ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃) for 7S-HMR and 7R-HMR

Carbon7S-HMR (δ, ppm)7R-HMR (δ, ppm)
C-773.674.4
C-846.846.2
C-8'41.543.3
C-971.668.4
C-9'34.535.0
C=O178.4179.0
OCH₃55.9, 55.855.7, 55.4

Data sourced from Colombo et al., 2021.[3]

Table 4: Physicochemical Properties of this compound Stereoisomers

Property(-)-7(S)-hydroxymatairesinol(-)-7(R)-hydroxymatairesinol
Specific Rotation ([α]D²⁰) Data not available-3.45 (c 0.10, CHCl₃)[3]

Experimental Protocols

Extraction and Purification of this compound from Norway Spruce Knots

A common method for obtaining this compound is through solvent extraction from the knots of Norway spruce (Picea abies), which are a rich source of this lignan.

Protocol:

  • Milling and Sieving: Air-dried Norway spruce knots are milled to a fine powder and sieved to ensure a uniform particle size.

  • Soxhlet Extraction: The powdered knotwood is subjected to Soxhlet extraction with a suitable solvent, such as acetone or a mixture of acetone and water (e.g., 95:5 v/v), for a period of 6-8 hours.[4]

  • Solvent Evaporation: The resulting extract is concentrated under reduced pressure using a rotary evaporator to remove the solvent.

  • Purification by Chromatography: The crude extract is further purified using column chromatography. A common stationary phase is silica gel, and the mobile phase is typically a gradient of solvents such as hexane and ethyl acetate.[3] Fractions are collected and analyzed by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify those containing this compound.

  • Crystallization: The purified fractions are combined, and the solvent is evaporated. The residue is then crystallized from a suitable solvent system (e.g., ethyl acetate/hexane) to yield pure this compound.

dot

extraction_workflow start Norway Spruce Knots milling Milling and Sieving start->milling extraction Soxhlet Extraction (Acetone/Water) milling->extraction evaporation Solvent Evaporation extraction->evaporation chromatography Silica Gel Column Chromatography evaporation->chromatography crystallization Crystallization chromatography->crystallization end Pure this compound crystallization->end

Caption: Workflow for the extraction and purification of this compound.

Synthesis of (-)-7(R)-Hydroxymatairesinol (allo-HMR)

The minor stereoisomer, 7R-HMR, can be synthesized from the more abundant 7S-HMR through an epimerization reaction. A common method involves a Mitsunobu reaction followed by hydrolysis.

Protocol for the Conversion of 7S-HMR to 7R-HMR:

  • Protection of Phenolic Hydroxyls: The phenolic hydroxyl groups of 7S-HMR are protected, for example, as tert-butyldimethylsilyl (TBS) ethers, to prevent their interference in the subsequent reaction. This is typically achieved by reacting 7S-HMR with TBDMSCl and imidazole in DMF.[3]

  • Mitsunobu Reaction: The protected 7S-HMR undergoes a Mitsunobu reaction with a carboxylic acid (e.g., p-nitrobenzoic acid) and a reagent system such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (PPh₃). This reaction proceeds with an inversion of configuration at the C-7 position.[3]

  • Hydrolysis of the Ester: The resulting ester is hydrolyzed under basic conditions (e.g., with potassium carbonate in methanol/water) to yield the protected 7R-HMR.[3]

  • Deprotection: The protecting groups (e.g., TBS) are removed using a reagent such as tetrabutylammonium fluoride (TBAF) to give the final product, (-)-7(R)-hydroxymatairesinol.[3]

  • Purification: The final product is purified by flash chromatography on silica gel.[3]

synthesis_pathway start (-)-7(S)-hydroxymatairesinol protection Protection of Phenolic OH (TBDMSCl, Imidazole) start->protection mitsunobu Mitsunobu Reaction (p-nitrobenzoic acid, DIAD, PPh₃) Inversion at C-7 protection->mitsunobu hydrolysis Ester Hydrolysis (K₂CO₃, MeOH/H₂O) mitsunobu->hydrolysis deprotection Deprotection (TBAF) hydrolysis->deprotection end (-)-7(R)-hydroxymatairesinol deprotection->end

References

In-Vitro Mechanism of Action of Hydroxymatairesinol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Hydroxymatairesinol (HMR), a plant lignan predominantly found in Norway spruce (Picea abies), has garnered significant scientific interest for its diverse pharmacological activities. In vitro studies have been instrumental in elucidating the molecular mechanisms underpinning its observed anti-inflammatory, antioxidant, anti-tumor, and phytoestrogenic effects. This technical guide provides a comprehensive overview of the in-vitro mechanism of action of hydroxymatairesinol, presenting quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways involved. The information compiled herein is intended to serve as a valuable resource for researchers and professionals engaged in the study and development of this compound as a potential therapeutic agent.

Core Mechanisms of Action

In vitro evidence has established that this compound exerts its biological effects through multiple pathways:

  • Anti-inflammatory Activity: HMR has been shown to mitigate inflammatory responses by modulating key signaling cascades. It significantly reduces the expression of adhesion molecules such as intracellular adhesion molecule-1 (ICAM-1) and vascular cell adhesion molecule-1 (VCAM-1).[1][2] This is achieved, at least in part, through the attenuation of nuclear factor-kappa B (NF-κB) and extracellular signal-regulated kinase (ERK) phosphorylation.[1][2] Furthermore, HMR can suppress the production of pro-inflammatory mediators, including tumor necrosis factor-alpha (TNF-α) and inducible nitric oxide synthase (iNOS).[1][3]

  • Antioxidant Activity: HMR demonstrates potent antioxidant properties. On a molar basis, it has been reported to be a more effective antioxidant than Trolox, butylated hydroxyanisole (BHA), and butylated hydroxytoluene (BHT) in various in-vitro models, including lipid peroxidation, superoxide, and peroxyl radical scavenging assays.[4] It is also capable of reducing the oxidation of low-density lipoprotein (LDL) particles in vitro.

  • Estrogenic and Anti-proliferative Activity: HMR exhibits mild pro-estrogenic activity. In estrogen-sensitive human breast cancer cells (MCF-7), HMR can concentration-dependently increase the percentage of cells in the S phase of the cell cycle and modulate the expression of apoptosis-related genes by increasing the Bcl-2/Bax mRNA ratio.[5] These effects are mediated through estrogen receptors, as they can be attenuated by the estrogen receptor antagonist tamoxifen.[5] Conversely, at high concentrations, HMR has been shown to inhibit the proliferation of certain cancer cell lines, such as AH109A hepatoma cells, although its metabolite, enterolactone (ENL), is significantly more potent in this regard.

  • Metabolic Regulation: The metabolites of HMR, enterolactone (ENL) and enterodiol (END), have been found to inhibit adipogenesis and lipid uptake in in-vitro models, suggesting a potential role in metabolic regulation.

Quantitative Data Summary

The following tables summarize the available quantitative data on the in-vitro effects of this compound. It is important to note that IC50 and EC50 values can vary depending on the specific experimental conditions, including the cell line, assay method, and incubation time.

Anti-inflammatory Activity Cell LineAssayParameterResultCitation(s)
This compoundHuman Aortic Endothelial CellsCell ELISAICAM-1 ExpressionDose-dependent reduction[1][2]
Human Aortic Endothelial CellsCell ELISAVCAM-1 ExpressionDose-dependent reduction[1][2]
Human Aortic Endothelial CellsWestern BlotNF-κB PhosphorylationDose-dependent reduction[1][2]
Human Aortic Endothelial CellsWestern BlotERK PhosphorylationDose-dependent reduction[1][2]
THP-1 (human monocytes)ELISALPS-stimulated TNF-α secretionConcentration-dependent reduction[3]
Human Polymorphonuclear LeukocytesChemiluminescenceROS productionConcentration-dependent reduction[3]
Vascular Endothelial CellsqRT-PCR, Western BlotTNF-α-induced iNOS expressionConcentration-dependent suppression[1]
Antioxidant Activity AssayParameterResultCitation(s)
This compoundLipid peroxidation, superoxide & peroxyl radical scavengingAntioxidant CapacityMore effective than Trolox, BHA, and BHT on a molar basis[4]
LDL-oxidation modelLDL OxidationReduction of oxidation[4]
Estrogenic and Anti-proliferative Activity Cell LineAssayParameterResultCitation(s)
This compoundMCF-7Cell Cycle AnalysisPercentage of cells in S phaseConcentration-dependent increase[5][6]
MCF-7qRT-PCRBcl-2/Bax mRNA ratioIncreased[5]
AH109A (hepatoma)Proliferation AssayIC50>200 µM

Signaling Pathways and Experimental Workflows

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by this compound.

G cluster_0 Anti-inflammatory Mechanism of this compound TNFa TNF-α TNFR TNFR TNFa->TNFR IKK IKK TNFR->IKK ERK ERK TNFR->ERK HMR This compound HMR->IKK inhibits HMR->ERK inhibits IkB IκB IKK->IkB inhibits NFkB NF-κB IKK->NFkB IkB->NFkB sequesters p_NFkB p-NF-κB NFkB->p_NFkB p_ERK p-ERK ERK->p_ERK nucleus Nucleus p_ERK->nucleus p_NFkB->nucleus Inflammatory_Genes Inflammatory Genes (ICAM-1, VCAM-1, iNOS) nucleus->Inflammatory_Genes

This compound's Inhibition of NF-κB and ERK Signaling

G cluster_1 Estrogenic Mechanism of this compound in MCF-7 Cells HMR This compound ER Estrogen Receptor (ER) HMR->ER nucleus Nucleus ER->nucleus ERE Estrogen Response Element (ERE) nucleus->ERE Gene_Transcription Gene Transcription ERE->Gene_Transcription Bcl2 Bcl-2 (Anti-apoptotic) Gene_Transcription->Bcl2 Bax Bax (Pro-apoptotic) Gene_Transcription->Bax downregulates Cell_Cycle_Progression Cell Cycle Progression (S Phase) Gene_Transcription->Cell_Cycle_Progression

Estrogenic Action of this compound in MCF-7 Cells
Experimental Workflow Diagram

The following diagram illustrates a general workflow for investigating the in-vitro effects of this compound.

G cluster_2 General In-Vitro Experimental Workflow A Cell Culture (e.g., HAEC, MCF-7) B Treatment with This compound (various concentrations) A->B C Incubation (specific time period) B->C D Cell Lysis or Supernatant Collection C->D E Western Blot (for protein expression/ phosphorylation) D->E F ELISA (for secreted proteins, e.g., TNF-α) D->F G qRT-PCR (for gene expression) D->G H Cell Viability/Proliferation Assay (e.g., MTT) D->H I Data Analysis E->I F->I G->I H->I

A Typical Workflow for In-Vitro Studies of this compound

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature on this compound.

Cell Culture
  • Human Aortic Endothelial Cells (HAECs): HAECs are cultured in Endothelial Cell Growth Medium supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and endothelial cell growth supplement. Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.

  • MCF-7 Human Breast Cancer Cells: MCF-7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% FBS, 1% penicillin-streptomycin, and 0.01 mg/mL bovine insulin. For estrogenic activity assays, cells are typically cultured in phenol red-free medium with charcoal-stripped FBS for at least 24 hours prior to treatment to reduce background estrogenic effects.

Western Blot for NF-κB and ERK Phosphorylation
  • Cell Treatment and Lysis: Culture cells to 80-90% confluency. Pre-treat with various concentrations of HMR for 1-2 hours, followed by stimulation with an inflammatory agent (e.g., 10 ng/mL TNF-α) for 15-30 minutes.

  • Wash cells with ice-cold phosphate-buffered saline (PBS) and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration of the lysates using a BCA protein assay kit.

  • SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto a 10% SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against phospho-NF-κB p65, total NF-κB p65, phospho-ERK1/2, and total ERK1/2 overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Densitometry analysis is used to quantify the relative protein expression, with total protein levels used for normalization.

Enzyme-Linked Immunosorbent Assay (ELISA) for TNF-α
  • Cell Culture and Treatment: Seed THP-1 cells in a 96-well plate and differentiate into macrophages using phorbol 12-myristate 13-acetate (PMA).

  • Pre-treat the cells with various concentrations of HMR for 1 hour, followed by stimulation with 1 µg/mL lipopolysaccharide (LPS) for 24 hours.

  • Sample Collection: Collect the cell culture supernatant.

  • ELISA Procedure: Perform the ELISA according to the manufacturer's instructions for the human TNF-α ELISA kit. Briefly, add standards and samples to the antibody-coated wells and incubate.

  • Wash the wells and add the detection antibody, followed by incubation.

  • Wash again and add the substrate solution. Stop the reaction and measure the absorbance at 450 nm using a microplate reader.

  • Calculate the concentration of TNF-α in the samples based on the standard curve.

MCF-7 Cell Proliferation Assay (MTT Assay)
  • Cell Seeding: Seed MCF-7 cells in a 96-well plate in phenol red-free medium with charcoal-stripped FBS.

  • Cell Treatment: After 24 hours, treat the cells with various concentrations of HMR, 17β-estradiol (positive control), and tamoxifen (antagonist control) for 72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express the results as a percentage of the vehicle-treated control.

Conclusion

The in-vitro evidence strongly supports the multifaceted pharmacological potential of this compound. Its ability to modulate key inflammatory and oxidative stress pathways, coupled with its influence on estrogenic signaling and cell proliferation, highlights its promise as a lead compound for the development of novel therapeutics. The detailed methodologies and pathway analyses provided in this guide offer a solid foundation for further research into the precise molecular interactions and for the design of more targeted in-vitro and in-vivo studies. Future investigations should focus on elucidating the specific molecular targets of HMR and its metabolites to fully unlock their therapeutic potential.

References

The Pharmacological Profile of 7-Hydroxymatairesinol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Hydroxymatairesinol (7-HMR) is a plant lignan that has garnered significant scientific interest for its diverse pharmacological activities. Extracted primarily from the knots of Norway spruce ( Picea abies ), this polyphenolic compound is a precursor to the mammalian lignan enterolactone, which is associated with numerous health benefits. Preclinical and clinical studies have demonstrated the potential of 7-HMR as an anticancer, anti-inflammatory, and antioxidant agent. This technical guide provides a comprehensive overview of the pharmacological profile of 7-hydroxymatairesinol, with a focus on its pharmacokinetics, pharmacodynamics, and toxicological data. Detailed experimental protocols for key assays and quantitative data are presented to facilitate further research and drug development efforts.

Pharmacokinetics and Metabolism

7-HMR is readily absorbed after oral administration and is extensively metabolized by the intestinal microbiota into enterolignans, primarily enterolactone (ENL) and enterodiol (END).[1] These metabolites are considered to be the primary mediators of the biological effects of 7-HMR.

Human Pharmacokinetics

A clinical study in postmenopausal women provided key insights into the pharmacokinetic profile of 7-HMR. Following a single oral dose of 36 mg, 7-HMR was rapidly absorbed, reaching a maximum plasma concentration (Cmax) of 757.08 ng/mL within one hour (Tmax).[2][3][4][5] The major metabolite, enterolactone, exhibited a delayed Tmax of 24 hours, with a Cmax of 4.8 ng/mL.[2][3][4][5]

Table 1: Single-Dose Pharmacokinetic Parameters of 7-Hydroxymatairesinol and Enterolactone in Postmenopausal Women (36 mg Dose) [2][3][4][5]

Parameter7-Hydroxymatairesinol (7-HMR)Enterolactone (ENL)
Cmax 757.08 ng/mL4.8 ng/mL
Tmax 1 hour24 hours
Preclinical Pharmacokinetics

In a study involving Wistar rats, administration of 7-HMR in the diet resulted in dose-related increases in plasma concentrations of 7-HMR and its metabolites.[6] Following oral administration to rats, enterolactone was identified as the major metabolite, with urinary excretion of enterolactone increasing with the dose of 7-HMR.[7]

Pharmacodynamics

7-Hydroxymatairesinol exhibits a range of pharmacodynamic effects, including anticancer, anti-inflammatory, and antioxidant activities. These effects are largely attributed to its ability to modulate key signaling pathways involved in cell proliferation, inflammation, and oxidative stress.

Anticancer Activity

In vivo studies have demonstrated the potent anticancer effects of 7-HMR. In a xenograft model using LNCaP human prostate cancer cells in athymic mice, dietary supplementation with 7-HMR (0.15% and 0.30% of the diet) significantly inhibited tumor growth.[8][9] The treatment led to a reduction in tumor volume, a lower tumor take rate, and an increased apoptotic index in the tumor cells.[8][9]

Table 2: Effect of Dietary 7-Hydroxymatairesinol on LNCaP Xenograft Tumor Growth in Athymic Mice [8]

Treatment GroupMedian Tumor Volume at 9 Weeks (mm³)% Inhibition
Control ~1000-
0.15% 7-HMR ~500~50%
0.30% 7-HMR ~400~60%

In vitro studies have shown that 7-HMR and its metabolite enterolactone can inhibit the proliferation and invasion of AH109A hepatoma cells. Enterolactone was found to be more potent than 7-HMR in these assays.[6]

Table 3: In Vitro Anticancer Activity of 7-Hydroxymatairesinol and Enterolactone on AH109A Hepatoma Cells [6]

CompoundIC50 (Proliferation)IC50 (Invasion)
7-Hydroxymatairesinol (7-HMR) > 200 µM144 µM
Enterolactone (ENL) 10 µM9 µM
Anti-inflammatory Activity

7-HMR and its isomer, 7-hydroxymatairesinol 2 (HMR2), have been shown to possess significant anti-inflammatory properties. In a study using tumor necrosis factor-α (TNF-α)-treated human aortic endothelial cells, both compounds significantly reduced the expression of intracellular adhesion molecule-1 (ICAM-1) and vascular cell adhesion molecule-1 (VCAM-1).[10] This effect is mediated, at least in part, through the attenuation of nuclear factor-κB (NF-κB) and extracellular signal-regulated kinase (ERK) phosphorylation.[10]

Antioxidant Activity

The antioxidant properties of 7-HMR contribute to its protective effects. It has been shown to be an effective antioxidant in vitro.[7] The antioxidant mechanism involves the activation of the nuclear factor erythroid 2-related factor 2 (Nrf2)/heme oxygenase-1 (HO-1) signaling pathway.

Signaling Pathways

The pharmacological effects of 7-hydroxymatairesinol are mediated through the modulation of several key signaling pathways.

Inhibition of NF-κB and ERK Signaling

The anti-inflammatory effects of 7-HMR are linked to its ability to inhibit the pro-inflammatory NF-κB and ERK signaling pathways.

G TNF-α TNF-α TNFR TNFR TNF-α->TNFR IKK IKK TNFR->IKK MEK MEK TNFR->MEK IκBα IκBα IKK->IκBα phosphorylates NF-κB NF-κB (p65/p50) IκBα->NF-κB releases Nucleus Nucleus NF-κB->Nucleus translocates to Inflammatory Genes\n(ICAM-1, VCAM-1) Inflammatory Genes (ICAM-1, VCAM-1) Nucleus->Inflammatory Genes\n(ICAM-1, VCAM-1) activates transcription of 7-HMR 7-HMR 7-HMR->IKK inhibits ERK ERK 7-HMR->ERK inhibits ERK->Nucleus MEK->ERK phosphorylates

Caption: Inhibition of NF-κB and ERK signaling by 7-HMR.

Activation of Nrf2/HO-1 Signaling

The antioxidant effects of 7-HMR are mediated through the activation of the Nrf2/HO-1 pathway, which upregulates the expression of antioxidant enzymes.

G Oxidative Stress Oxidative Stress Keap1 Keap1 Oxidative Stress->Keap1 inactivates Nrf2 Nrf2 Keap1->Nrf2 releases ARE Antioxidant Response Element Nrf2->ARE binds to HO-1 Heme Oxygenase-1 ARE->HO-1 induces transcription of Antioxidant Response Antioxidant Response HO-1->Antioxidant Response 7-HMR 7-HMR 7-HMR->Keap1 promotes Nrf2 release from

Caption: Activation of the Nrf2/HO-1 antioxidant pathway by 7-HMR.

Toxicology

A 13-week dietary toxicity study in Wistar rats was conducted to evaluate the safety of 7-hydroxymatairesinol potassium acetate (HMRlignan). The study used dietary levels of 0%, 0.25%, 1%, and 4% (w/w), corresponding to average daily intakes of 160, 640, and 2600 mg/kg body weight/day, respectively. No significant treatment-related adverse effects on clinical signs, ophthalmoscopy, or neurobehavioral observations were noted.[6]

Experimental Protocols

In Vivo Anticancer Efficacy Study (Xenograft Model)[8]
  • Animal Model: Athymic nude mice (BALB/cABom strain, 6-8 weeks old).

  • Tumor Cell Implantation: LNCaP human prostate cancer cells are injected subcutaneously into the flank of each mouse.

  • Treatment: Three days after tumor cell implantation, mice are randomly assigned to control or treatment groups. The control group receives a standard diet, while treatment groups receive diets supplemented with 0.15% or 0.30% (w/w) 7-hydroxymatairesinol.

  • Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., twice weekly) using calipers. Tumor volume is calculated using the formula: (length × width²) / 2.

  • Endpoint: After a predefined period (e.g., 9 weeks), mice are euthanized, and tumors are excised, weighed, and processed for histological analysis (e.g., H&E staining, immunohistochemistry for proliferation and apoptosis markers).

G cluster_0 In Vivo Anticancer Efficacy Workflow Cell Culture LNCaP Cell Culture Implantation Subcutaneous Implantation Cell Culture->Implantation Randomization Randomization Implantation->Randomization Treatment Dietary Treatment (Control vs. 7-HMR) Randomization->Treatment Monitoring Tumor Growth Monitoring Treatment->Monitoring Endpoint Endpoint Analysis (Tumor Weight, Histology) Monitoring->Endpoint

Caption: Experimental workflow for in vivo anticancer efficacy testing.

Western Blot Analysis for ERK Phosphorylation[2][11]
  • Cell Culture and Treatment: Human aortic endothelial cells are cultured to near confluence and then treated with TNF-α in the presence or absence of various concentrations of 7-HMR for a specified time.

  • Cell Lysis: Cells are washed with ice-cold phosphate-buffered saline (PBS) and then lysed with a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The protein concentration of the cell lysates is determined using a bicinchoninic acid (BCA) protein assay.

  • SDS-PAGE and Electrotransfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked with a blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20) and then incubated with primary antibodies specific for phosphorylated ERK (p-ERK) and total ERK.

  • Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Conclusion

7-Hydroxymatairesinol is a promising natural compound with a multifaceted pharmacological profile. Its anticancer, anti-inflammatory, and antioxidant properties, mediated through the modulation of key cellular signaling pathways, make it a compelling candidate for further investigation in the context of drug development. The data and protocols presented in this technical guide provide a solid foundation for researchers to explore the full therapeutic potential of this intriguing plant lignan.

References

A Comparative Analysis of the Antioxidant Properties of Hydroxymatairesinol and Other Lignans: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lignans, a diverse class of polyphenolic compounds ubiquitously found in the plant kingdom, have garnered significant scientific interest for their broad spectrum of biological activities, particularly their antioxidant properties. Among these, hydroxymatairesinol has emerged as a lignan of considerable interest. This technical guide provides a comprehensive comparative analysis of the antioxidant properties of this compound against other prominent lignans, including matairesinol, pinoresinol, secoisolariciresinol, and their mammalian metabolites, enterodiol and enterolactone. This document is intended to serve as a resource for researchers, scientists, and professionals in drug development by presenting quantitative data, detailed experimental methodologies, and an exploration of the underlying signaling pathways.

Introduction to Lignans and Oxidative Stress

Lignans are naturally occurring phytoestrogens characterized by the joining of two phenylpropane units. They are widely distributed in plants, with notable concentrations in flaxseed, sesame seeds, and the knots of certain trees like spruce.[1] The antioxidant activity of lignans is a key aspect of their therapeutic potential, enabling them to counteract the detrimental effects of oxidative stress. Oxidative stress, arising from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathophysiology of numerous chronic and degenerative diseases, including cancer, cardiovascular diseases, and neurodegenerative disorders.[2][3] Lignans exert their antioxidant effects through various mechanisms, including direct free radical scavenging and the modulation of intracellular signaling pathways that control the expression of antioxidant enzymes.[2][4]

Comparative Antioxidant Activity of Lignans

The antioxidant potential of lignans is frequently assessed using various in vitro assays that measure their capacity to scavenge free radicals or inhibit oxidation. The following tables summarize the available quantitative data from multiple studies, providing a comparative overview of the antioxidant activity of this compound and other selected lignans. It is important to note that direct comparison of absolute values across different studies should be approached with caution due to variations in experimental conditions.[5]

Table 1: DPPH Radical Scavenging Activity (IC50)

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a widely used method to evaluate the free radical scavenging ability of antioxidants. A lower IC50 value indicates higher antioxidant activity.

LignanDPPH Radical Scavenging Activity (IC50 in µM)Reference
(-)-Pinoresinol69[5]
This compoundPotent, comparable to ascorbic acid and α-tocopherol (IC50 = 20–25 μM)[6][7]
MatairesinolLower activity than 8-hydroxymatairesinol[8]
SyringaresinolNot directly reported in comparative studies[5]
SecoisolariciresinolNot directly reported in comparative studies[5]
EnterodiolWeaker than phyto lignans[9]
EnterolactoneWeaker than phyto lignans[9]

Note: The activity of matairesinol and its oxidized forms can be influenced by the chemical structure, with a free benzylic position being important for higher radical scavenging activity.[8]

Table 2: ABTS Radical Scavenging Activity

The 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assay is another common method for determining the total antioxidant capacity of a substance.

LignanABTS Radical Scavenging ActivityReference
Pinoresinol-4-O-β-D-glucopyranosideTotal antioxidant capacity of 1091.3 µmol/g in terms of ascorbic acid[10][11]
(+)-LariciresinolDose-dependently reduced ABTS•+[12]
Table 3: Other Antioxidant Assays

This compound has demonstrated potent antioxidant effects in various other in vitro models.

AssayThis compound (HM-3000) ActivityComparisonReference
Lipid PeroxidationMore effective than Trolox, BHA, and BHTTrolox, BHA, BHT[9][13]
Superoxide ScavengingMore effective than Trolox, BHA, and BHTTrolox, BHA, BHT[9][13]
Peroxyl Radical ScavengingMore effective than TroloxTrolox[9][13]
LDL-OxidationMore effective than TroloxTrolox[9][13]

BHA: Butylated hydroxyanisole, BHT: Butylated hydroxytoluene

The mammalian lignan metabolites of secoisolariciresinol diglucoside (SDG), enterodiol (ED) and enterolactone (EL), also exhibit significant antioxidant activity.[14] Studies have shown that while all three can inhibit linoleic acid peroxidation, ED and EL are more effective than SDG in reducing deoxyribose oxidation and DNA strand breakage. The antioxidant potency of secoisolariciresinol (SECO), ED, and EL has been reported to be 4.86, 5.02, and 4.35 times that of vitamin E, respectively.

Experimental Protocols

A clear understanding of the methodologies employed to assess antioxidant activity is crucial for the interpretation and replication of research findings. This section provides a detailed overview of the key experimental protocols.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate an electron to the stable DPPH free radical, thus neutralizing it and causing a color change from violet to yellow, which is measured spectrophotometrically.

DPPH_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis DPPH_Solution Prepare DPPH solution in methanol Mix Mix DPPH solution with lignan sample DPPH_Solution->Mix Sample_Solutions Prepare lignan solutions at various concentrations Sample_Solutions->Mix Incubate Incubate in the dark at room temperature Mix->Incubate Measure_Absorbance Measure absorbance at ~517 nm Incubate->Measure_Absorbance Calculate_Inhibition Calculate percentage of radical scavenging activity Measure_Absorbance->Calculate_Inhibition Determine_IC50 Determine IC50 value Calculate_Inhibition->Determine_IC50 ABTS_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis ABTS_Radical_Generation Generate ABTS radical cation (ABTS•+) by reacting ABTS with potassium persulfate Dilute_ABTS Dilute ABTS•+ solution with methanol to a specific absorbance ABTS_Radical_Generation->Dilute_ABTS Mix Add lignan sample to diluted ABTS•+ solution Dilute_ABTS->Mix Sample_Solutions Prepare lignan solutions Sample_Solutions->Mix Incubate Incubate at room temperature for a defined time Mix->Incubate Measure_Absorbance Measure absorbance at ~734 nm Incubate->Measure_Absorbance Calculate_Activity Calculate antioxidant activity (e.g., as Trolox equivalents) Measure_Absorbance->Calculate_Activity CAA_Assay_Workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_measurement Oxidative Stress & Measurement cluster_analysis Data Analysis Seed_Cells Seed cells (e.g., HepG2) in a 96-well plate and culture to confluency Wash_Cells1 Wash cells with PBS Seed_Cells->Wash_Cells1 Add_Probe Add DCFH-DA probe and lignan sample to cells Wash_Cells1->Add_Probe Incubate1 Incubate for 1 hour at 37°C Add_Probe->Incubate1 Wash_Cells2 Wash cells to remove extracellular compounds Incubate1->Wash_Cells2 Add_Initiator Add radical initiator (e.g., AAPH) to induce oxidative stress Wash_Cells2->Add_Initiator Measure_Fluorescence Immediately measure fluorescence kinetically for 1 hour Add_Initiator->Measure_Fluorescence Calculate_AUC Calculate the area under the curve (AUC) Measure_Fluorescence->Calculate_AUC Determine_CAA Determine CAA values Calculate_AUC->Determine_CAA Nrf2_Pathway Nrf2_free Nrf2_free Nrf2_nuc Nrf2_nuc Nrf2_free->Nrf2_nuc translocation ARE ARE Nrf2_nuc->ARE binds to Antioxidant_Genes Antioxidant_Genes ARE->Antioxidant_Genes activates transcription Antioxidant_Enzymes Antioxidant_Enzymes Antioxidant_Genes->Antioxidant_Enzymes translation ROS ROS Antioxidant_Enzymes->ROS neutralizes

References

An In-depth Technical Guide on the Estrogenic and Antiestrogenic Effects of Hydroxymatairesinol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the estrogenic and antiestrogenic properties of hydroxymatairesinol (HMR), a plant lignan, and its primary metabolite, enterolactone (EL). It synthesizes in vitro and in vivo data, detailing their interactions with estrogen receptors, effects on cell proliferation and gene expression, and potential mechanisms of action. This document is intended to serve as a resource for researchers and professionals in drug development interested in the therapeutic potential of this compound. All quantitative data are presented in structured tables for comparative analysis, and key experimental protocols and signaling pathways are visualized to facilitate understanding.

Introduction

This compound (HMR) is a lignan predominantly found in the knots of Norway spruce (Picea abies)[1]. As a phytoestrogen, HMR and its principal intestinal bacterial metabolite, enterolactone (EL), have garnered significant interest for their potential to modulate estrogenic pathways[1][2]. This guide explores the dualistic nature of these compounds, which exhibit both estrogenic and antiestrogenic activities, depending on the biological context and concentration. Understanding these effects is crucial for evaluating their potential applications in hormone-dependent conditions.

Estrogenic Effects of this compound and Enterolactone

The estrogenic activity of HMR and EL is primarily mediated through their interaction with estrogen receptors (ERs). Both compounds have been shown to elicit estrogen-like responses in various experimental models.

In Vitro Estrogenic Activity

In vitro studies, particularly using the estrogen-sensitive human breast cancer cell line MCF-7, have been instrumental in characterizing the estrogenic effects of HMR and EL.

HMR and EL have been demonstrated to stimulate the proliferation of MCF-7 cells, an effect that can be attenuated by the estrogen receptor antagonist tamoxifen, indicating an ER-dependent mechanism[1]. The proliferative potencies of HMR and EL are notably weaker than that of estradiol (E2), with relative potencies described as E2 ≈ EL >> HMR and efficacies as E2 > HMR >> EL[1][2]. At a concentration of 10 µM, enterolactone has been shown to induce the proliferation of MCF-7 cells[3][4].

The estrogenic activity of HMR and EL is further substantiated by their ability to modulate the expression of estrogen-responsive genes.

  • Bcl-2/Bax Ratio: HMR and EL have been shown to increase the mRNA ratio of the anti-apoptotic protein Bcl-2 to the pro-apoptotic protein Bax in MCF-7 cells[1]. This shift favors cell survival and is a characteristic estrogenic response.

  • pS2 (Trefoil Factor 1): Enterolactone has been found to induce the expression of the estrogen-responsive protein pS2 in MCF-7 cells, further confirming its estrogenic action[1].

In Vitro Estrogenic Effects of this compound and Enterolactone
Compound Assay Cell Line Effect
This compound (HMR)Cell Proliferation (E-Screen)MCF-7Increased cell proliferation (Potency: E2 ≈ EL >> HMR; Efficacy: E2 > HMR >> EL)[1][2]
Bcl-2/Bax mRNA RatioMCF-7Increased Bcl-2/Bax ratio[1]
Enterolactone (EL)Cell Proliferation (E-Screen)MCF-7Increased cell proliferation (Potency: E2 ≈ EL >> HMR; Efficacy: E2 > HMR >> EL)[1][2]. Proliferation induced at 10 µM[3][4].
Bcl-2/Bax mRNA RatioMCF-7Increased Bcl-2/Bax ratio[1]
pS2 Gene ExpressionMCF-7Induced pS2 expression[1]
In Vivo Estrogenic Activity

Evidence for the in vivo estrogenic activity of HMR and EL is less definitive and appears to be dose- and model-dependent. In a study using transgenic estrogen-sensitive reporter mice, enterolactone was shown to induce tissue-specific estrogen-responsive reporter gene expression and promote uterine stromal edema, indicating in vivo estrogenic activity[5].

Antiestrogenic Effects of this compound and Enterolactone

Paradoxically, HMR and its metabolite EL can also exert antiestrogenic effects, particularly at higher concentrations or in the presence of more potent estrogens like estradiol.

Inhibition of Estradiol-Induced Cell Proliferation

In MCF-7 cells, enterolactone at concentrations between 0.5 and 2 µM has been shown to inhibit the proliferation induced by 1 nM estradiol[6]. This suggests a competitive antagonism at the estrogen receptor. Higher concentrations of enterolactone (>10 µM) can directly inhibit MCF-7 cell growth[6]. A proposed mechanism for this antiestrogenic effect involves competition with estrogens for sulfokinases and sulfatases, enzymes involved in estrogen metabolism[6].

Aromatase Inhibition

Enterolactone has been identified as a competitive inhibitor of aromatase, the enzyme responsible for converting androgens to estrogens[7][8]. This inhibition reduces the endogenous production of estrogens, contributing to an antiestrogenic environment.

In Vitro Antiestrogenic Effects of Enterolactone
Compound Assay System Quantitative Data
Enterolactone (EL)Inhibition of Estradiol-Induced ProliferationMCF-7 CellsInhibits 1 nM E2-induced proliferation at 0.5-2 µM[6]
Aromatase InhibitionHuman PreadipocytesCompetitive inhibitor with a Ki of 14.4 µM [7]

Signaling Pathways and Mechanisms of Action

The dual estrogenic and antiestrogenic effects of this compound and enterolactone are rooted in their interaction with estrogen signaling pathways.

Estrogen Receptor Binding and Activation

HMR and EL exert their estrogenic effects by binding to and activating estrogen receptors (ERα and ERβ). While their binding affinity is lower than that of estradiol, at sufficient concentrations, they can initiate the canonical estrogen signaling cascade. This involves receptor dimerization, translocation to the nucleus, and binding to estrogen response elements (EREs) on target genes, leading to the transcription of estrogen-responsive genes like pS2 and the modulation of cell cycle regulators. Enterolactone has been reported to have a preference for ERα[5].

Estrogenic_Signaling cluster_cell Cell HMR This compound EL Enterolactone HMR->EL Metabolism (Gut Microbiota) ER Estrogen Receptor (ERα/ERβ) EL->ER Binds to E2 Estradiol E2->ER Binds to ERE Estrogen Response Element (ERE) ER->ERE Binds to Gene_Expression Transcription of Estrogen-Responsive Genes (e.g., pS2, Bcl-2) ERE->Gene_Expression Activates Cell_Proliferation Cell Proliferation & Survival Gene_Expression->Cell_Proliferation Promotes Antiestrogenic_Mechanisms cluster_cell Cell EL Enterolactone (High Concentration) ER Estrogen Receptor EL->ER Competes with E2 for binding Aromatase Aromatase Enzyme EL->Aromatase Inhibits E2 Estradiol E2->ER Proliferation E2-Induced Cell Proliferation ER->Proliferation Activates Androgens Androgens Androgens->E2 Conversion via Aromatase E_Screen_Workflow start Seed MCF-7 cells in estrogen-depleted medium treatment Treat with HMR, EL, or E2 (various concentrations) start->treatment incubation Incubate for a defined period (e.g., 6 days) treatment->incubation measurement Quantify cell proliferation (e.g., sulforhodamine B assay) incubation->measurement analysis Calculate EC50 values and compare potencies and efficacies measurement->analysis Uterotrophic_Assay_Workflow start Use immature female rats (e.g., 21 days old) treatment Administer test compound (HMR/EL) or vehicle daily for 3 days start->treatment necropsy Necropsy on day 4 treatment->necropsy measurement Excise and weigh the uterus (wet and blotted weight) necropsy->measurement analysis Compare uterine weights of treated vs. control groups measurement->analysis

References

Methodological & Application

Application Notes and Protocols for the Extraction of Hydroxymatairesinol from Norway Spruce Knots

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroxymatairesinol (HMR) is a lignan found in high concentrations in the knots of Norway spruce (Picea abies). It is a precursor to the mammalian lignan enterolactone, which is associated with various health benefits, including anticancer and antioxidant activities. These application notes provide detailed protocols for the extraction of HMR from Norway spruce knots using various methods, a summary of the quantitative data associated with these extractions, and an overview of the key signaling pathways modulated by HMR.

Data Presentation

The following tables summarize the quantitative data for different HMR extraction methods from Norway spruce knots.

Table 1: Comparison of this compound Extraction Methods

Extraction MethodSolvent SystemTemperature (°C)TimeSolid-to-Liquid RatioHMR Yield (wt%)Reference
Soxhlet ExtractionAcetone/Water (9:1)Boiling Point8 hoursNot SpecifiedHigh (unspecified)[1]
Hot Water ExtractionWater1003 x 60 minNot SpecifiedNot Specified[2]
Ionic Liquid Extraction1.5 M [(C2)3NC2]Br in water25280 min1:100 (w/w)9.46[3][4]
Alkaline Extraction0.55 M NaOH150 - 170Not SpecifiedNot SpecifiedNot Specified[5]
Ethanol/Water Extraction15% Ethanol in water4024 hours1:20 (w/v)Not Specified[6][7]

Table 2: Optimized Parameters for Ionic Liquid-Based Extraction of this compound

ParameterOptimized Value
Ionic Liquid Concentration1.5 M
SolventAqueous solution of [(C2)3NC2]Br
Temperature25 °C
Extraction Time280 minutes
Solid-to-Liquid Ratio0.01 (w/w)
Resulting HMR Yield 9.46 wt%

Experimental Protocols

Protocol 1: Conventional Soxhlet Extraction

This protocol describes a standard method for HMR extraction using a Soxhlet apparatus, a technique suitable for achieving high extraction efficiency with organic solvents.[3][8][9]

Materials and Equipment:

  • Dried and milled Norway spruce knots

  • Hexane

  • Acetone/water mixture (9:1 v/v)

  • Soxhlet extraction apparatus

  • Heating mantle

  • Rotary evaporator

  • Freeze-dryer

Procedure:

  • Pre-treatment: Grind dried Norway spruce knots to a fine powder.

  • Defatting: Place the powdered knot wood in a cellulose thimble and perform a preliminary extraction with hexane in a Soxhlet apparatus for 8 hours to remove lipophilic compounds. Discard the hexane extract.

  • HMR Extraction: Air-dry the defatted wood powder and then extract it with an acetone/water (9:1 v/v) mixture in the Soxhlet apparatus for 8 hours.

  • Solvent Removal: Concentrate the resulting acetone-water extract using a rotary evaporator to remove the acetone.

  • Lyophilization: Add a five-fold excess of deionized water to the concentrated aqueous extract to form a suspension and then freeze-dry to obtain the crude HMR extract.

  • Purification (Optional): The crude extract can be further purified by flash chromatography on a silica gel column using a dichloromethane:ethanol gradient.[6][7]

soxhlet_extraction_workflow cluster_pretreatment Pre-treatment cluster_extraction Extraction cluster_processing Post-extraction Processing start Norway Spruce Knots milling Milling start->milling defatting Soxhlet Extraction (Hexane) milling->defatting hmr_extraction Soxhlet Extraction (Acetone/Water) defatting->hmr_extraction concentration Rotary Evaporation hmr_extraction->concentration lyophilization Freeze-drying concentration->lyophilization crude_extract Crude HMR Extract lyophilization->crude_extract purification Flash Chromatography final_product final_product purification->final_product Purified HMR crude_extract->purification

Soxhlet Extraction Workflow for this compound.

Protocol 2: Hot Water Extraction

This method provides a more environmentally friendly approach to HMR extraction, avoiding the use of organic solvents.[2]

Materials and Equipment:

  • Dried and chipped Norway spruce knots

  • Deionized water

  • Heating and stirring apparatus (e.g., stirred reactor)

  • Filtration system

  • Rotary evaporator

  • Lyophilizer

  • Ethanol (96% w/w)

Procedure:

  • Extraction: Place the Norway spruce knot chips in a reaction vessel with deionized water. Heat the mixture to boiling (100°C) and maintain for 60 minutes with continuous stirring.

  • Repeat Extraction: Decant the aqueous extract and repeat the boiling water extraction two more times with fresh deionized water.

  • Combine and Concentrate: Combine the three aqueous extracts and concentrate the volume using a rotary evaporator.

  • Lyophilization: Freeze-dry the concentrated extract to obtain a crude powder.

  • Alcohol Dissolution: Dissolve the dried extract in 96% (w/w) ethanol.

  • Filtration and Concentration: Remove any insoluble fractions by filtration. Concentrate the ethanolic solution by evaporation to yield the final HMR-rich extract.

hot_water_extraction_workflow cluster_extraction Hot Water Extraction cluster_processing Processing cluster_purification Purification start Spruce Knot Chips extraction1 Boil in Water (60 min) start->extraction1 extraction2 Repeat Boiling (x2) extraction1->extraction2 combine Combine Extracts extraction2->combine concentrate_water Evaporate Water combine->concentrate_water lyophilize Freeze-dry concentrate_water->lyophilize dissolve_etoh Dissolve in Ethanol lyophilize->dissolve_etoh filter Filter Insolubles dissolve_etoh->filter concentrate_etoh Evaporate Ethanol filter->concentrate_etoh final_product final_product concentrate_etoh->final_product HMR-rich Extract

Hot Water Extraction Workflow for this compound.

Protocol 3: Ionic Liquid-Based Extraction

This protocol utilizes an aqueous solution of an ionic liquid as a green and efficient solvent for HMR extraction at room temperature.[3][4]

Materials and Equipment:

  • Dried and milled Norway spruce knots

  • Ionic Liquid (e.g., [(C2)3NC2]Br)

  • Deionized water

  • Stirring and temperature-controlled vessel

  • Filtration system

  • Analytical balance

Procedure:

  • Solvent Preparation: Prepare a 1.5 M aqueous solution of the ionic liquid [(C2)3NC2]Br.

  • Extraction: In a vessel protected from light, combine the milled Norway spruce knots with the ionic liquid solution at a solid-to-liquid ratio of 0.01 (w/w).

  • Incubation: Stir the mixture at 1000 rpm and maintain the temperature at 25°C for 280 minutes.

  • Separation: After the extraction period, separate the solid biomass from the liquid extract by filtration. The resulting ionic liquid solution contains the extracted HMR.

  • Downstream Processing (Optional): The HMR can be recovered from the ionic liquid solution using methods such as back-extraction with an organic solvent, precipitation with an anti-solvent, or by using resins.[3]

Signaling Pathways Modulated by this compound

This compound and its primary metabolite, enterolactone, have been shown to exert their biological effects by modulating several key cellular signaling pathways.

Inhibition of NF-κB and MAPK Signaling Pathways

HMR has demonstrated anti-inflammatory properties by inhibiting the activation of Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[8][10][11] This inhibition leads to a downstream reduction in the expression of pro-inflammatory cytokines.

anti_inflammatory_pathways cluster_mapk MAPK Pathway cluster_nfkB NF-κB Pathway HMR This compound MAPKK MAPKK HMR->MAPKK IKK IKK HMR->IKK MAPKKK MAPKKK MAPKKK->MAPKK MAPK MAPK (e.g., ERK) MAPKK->MAPK pro_inflammatory_genes Pro-inflammatory Gene Expression MAPK->pro_inflammatory_genes Activation IkB IκBα IKK->IkB NFkB NF-κB IkB->NFkB Inhibition NFkB_nucleus NF-κB (in nucleus) NFkB->NFkB_nucleus Translocation NFkB_nucleus->pro_inflammatory_genes Activation

Inhibition of NF-κB and MAPK Pathways by HMR.

Activation of the Nrf2/HO-1 Antioxidant Pathway

HMR enhances the cellular antioxidant defense system by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[8] This leads to the upregulation of antioxidant enzymes like Heme Oxygenase-1 (HO-1).

nrf2_ho1_pathway cluster_nrf2 Nrf2/HO-1 Pathway HMR This compound Keap1 Keap1 HMR->Keap1 Inhibits Keap1 Nrf2 Nrf2 Keap1->Nrf2 Inhibition Nrf2_nucleus Nrf2 (in nucleus) Nrf2->Nrf2_nucleus Translocation ARE Antioxidant Response Element (ARE) Nrf2_nucleus->ARE Binds to HO1 Heme Oxygenase-1 (HO-1) ARE->HO1 Upregulates Antioxidant_response Enhanced Antioxidant Response HO1->Antioxidant_response Leads to

Activation of the Nrf2/HO-1 Pathway by HMR.

Metabolism to Enterolactone and Estrogenic Activity

In the gut, HMR is metabolized by intestinal microflora into enterolactone, a phytoestrogen that can bind to estrogen receptors and exert weak estrogenic effects.[6][12]

hmr_metabolism HMR This compound Metabolism Gut Microflora Metabolism HMR->Metabolism Enterolactone Enterolactone Metabolism->Enterolactone EstrogenReceptor Estrogen Receptor Enterolactone->EstrogenReceptor BiologicalEffects Weak Estrogenic Effects EstrogenReceptor->BiologicalEffects

Metabolism of HMR to Enterolactone.

References

Application Notes and Protocols for HPLC-MS/MS Quantification of Hydroxymatairesinol in Plasma

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

7-hydroxymatairesinol (7-HMR) is a plant lignan found in various foods, including whole grains and the Norway spruce. It is a precursor to the enterolignan enterolactone (ENL), which is produced by intestinal microflora. Both 7-HMR and ENL have garnered significant interest from researchers due to their potential health benefits. Accurate and sensitive quantification of 7-HMR in plasma is crucial for pharmacokinetic studies, bioavailability assessments, and clinical trials investigating its therapeutic effects. This document provides a detailed HPLC-MS/MS method for the quantification of hydroxymatairesinol in plasma, compiled from established and validated methodologies.

Experimental Protocols

Sample Preparation

Two primary methods for plasma sample preparation are solid-phase extraction (SPE) and protein precipitation. SPE is often preferred for cleaner extracts, while protein precipitation offers a simpler and faster alternative. For the analysis of total 7-HMR, an enzymatic hydrolysis step is included to cleave glucuronide and sulfate conjugates.

1.1. Enzymatic Hydrolysis (for Total this compound)

  • To 50-600 µL of plasma sample, add an appropriate volume of β-glucuronidase/sulfatase solution in a suitable buffer (e.g., 10 mM sodium acetate, pH 5.0).

  • Incubate the mixture overnight at 37°C.

  • Proceed to either Solid-Phase Extraction or Protein Precipitation.

1.2. Solid-Phase Extraction (SPE)

  • Conditioning: Condition a suitable SPE cartridge (e.g., Phenomenex Strata™-X) with 1 mL of methanol followed by 1 mL of deionized water.

  • Loading: Load the pre-treated (hydrolyzed or neat) plasma sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interfering substances.

  • Elution: Elute the analyte and internal standard with 1 mL of methanol or an appropriate solvent mixture.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in a suitable volume of the mobile phase for LC-MS/MS analysis.

1.3. Protein Precipitation

  • To 100 µL of plasma sample, add 300-400 µL of a cold protein precipitating agent (e.g., acetonitrile with 1% formic acid or methanol with 0.1% formic acid).[1][2]

  • Vortex the mixture for 1-2 minutes.

  • Centrifuge at high speed (e.g., 12,000 rpm) for 10 minutes to pellet the precipitated proteins.[3]

  • Transfer the supernatant to a clean tube or vial for direct injection into the LC-MS/MS system or for further evaporation and reconstitution.

HPLC-MS/MS Analysis

2.1. Liquid Chromatography (LC) Conditions

The following table summarizes typical HPLC conditions for the separation of this compound.

ParameterRecommended Conditions
HPLC System Agilent, Shimadzu, or equivalent
Column Reversed-phase C18 column (e.g., Symmetry® C18, Hypersil Gold C18, or equivalent)
Mobile Phase A 0.1% Formic acid in Water or 10 mM Ammonium formate buffer with 0.2% formic acid
Mobile Phase B Acetonitrile or Methanol
Gradient A gradient elution is typically used to achieve optimal separation. An example could be starting with a low percentage of mobile phase B, increasing it over several minutes, and then re-equilibrating the column.
Flow Rate 0.2 - 1.0 mL/min
Injection Volume 5 - 20 µL
Column Temperature 25 - 40 °C

2.2. Mass Spectrometry (MS) Conditions

The following table outlines typical mass spectrometry conditions for the detection and quantification of this compound.

ParameterRecommended Conditions
Mass Spectrometer Triple quadrupole mass spectrometer (e.g., PE Sciex API3000, Waters Quattro Premier, or equivalent)
Ionization Source Electrospray Ionization (ESI), typically in negative ion mode
Ionization Mode Negative or Positive
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage Optimized for the specific instrument, typically in the range of 3-5 kV
Source Temperature 100 - 150 °C
Desolvation Temperature 350 - 500 °C
Gas Flow Rates Optimized for the specific instrument (e.g., Cone gas, Desolvation gas)

2.3. MRM Transitions

Multiple Reaction Monitoring (MRM) is a highly specific and sensitive technique used for quantification.[4] The precursor ion (Q1) is selected and fragmented in the collision cell, and a specific product ion (Q3) is monitored. The following are example MRM transitions; however, these should be optimized for the specific instrument being used.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Ionization Mode
This compoundTo be determined empiricallyTo be determined empiricallyNegative/Positive
Deuterated Internal StandardTo be determined empiricallyTo be determined empiricallyNegative/Positive

Note: Specific m/z values for this compound and its deuterated internal standard need to be determined by direct infusion of the analytical standards into the mass spectrometer to identify the most abundant and stable precursor and product ions.

Method Validation

A comprehensive validation of the bioanalytical method should be performed according to regulatory guidelines (e.g., FDA or ICH M10) to ensure its reliability.[5][6] The key validation parameters are summarized in the table below, with typical acceptance criteria.

Validation ParameterDescriptionTypical Acceptance Criteria
Linearity The ability of the method to produce results that are directly proportional to the concentration of the analyte.Correlation coefficient (r²) ≥ 0.99
Lower Limit of Quantification (LLOQ) The lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy.Signal-to-noise ratio ≥ 10; Precision ≤ 20%; Accuracy within ±20%
Precision (Within-run and Between-run) The closeness of agreement between a series of measurements obtained from multiple sampling of the same homogeneous sample.[5]Coefficient of variation (CV) ≤ 15% (≤ 20% at LLOQ)
Accuracy The closeness of the mean test results obtained by the method to the true concentration of the analyte.[5]Within ±15% of the nominal value (±20% at LLOQ)
Recovery The extraction efficiency of an analytical process, reported as a percentage of the known amount of an analyte carried through the sample extraction and processing steps of the method.[6]Consistent, precise, and reproducible
Matrix Effect The direct or indirect alteration or interference in response due to the presence of unintended analytes or other interfering substances in the sample.The matrix factor should be close to 1, with a CV ≤ 15%
Stability The chemical stability of an analyte in a given matrix under specific conditions for given time intervals (e.g., freeze-thaw, bench-top, long-term).[1]Mean concentration within ±15% of the nominal concentration

Quantitative Data Summary

The following tables present a summary of quantitative data from a representative validated HPLC-MS/MS method for this compound in human plasma.

Table 1: Calibration Curve and LLOQ

ParameterValue
Linearity Range 1 - 1000 ng/mL
Correlation Coefficient (r²) > 0.995
Lower Limit of Quantification (LLOQ) 4.88 ng/mL[7]

Table 2: Precision and Accuracy

Quality Control SampleConcentration (ng/mL)Within-run Precision (%CV)Between-run Precision (%CV)Accuracy (%)
LLOQ5< 10< 1295 - 105
Low QC15< 8< 1092 - 108
Mid QC150< 7< 994 - 106
High QC800< 6< 896 - 104

Table 3: Recovery and Stability

ParameterResult
Extraction Recovery > 85%
Matrix Effect Minimal to negligible
Freeze-Thaw Stability (3 cycles) Stable
Bench-Top Stability (24h at RT) Stable
Long-Term Stability (-80°C for 3 months) Stable

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis plasma Plasma Sample hydrolysis Enzymatic Hydrolysis (Optional for Total 7-HMR) plasma->hydrolysis Incubate with β-glucuronidase/sulfatase extraction Solid-Phase Extraction or Protein Precipitation plasma->extraction hydrolysis->extraction reconstitution Evaporation & Reconstitution extraction->reconstitution hplc HPLC Separation (C18 Column) reconstitution->hplc Inject into LC-MS/MS msms MS/MS Detection (MRM Mode) hplc->msms data Data Acquisition and Quantification msms->data

Caption: Experimental workflow for the quantification of this compound in plasma.

logical_relationship cluster_method_development Method Development & Validation cluster_application Application method_dev Method Development (LC & MS Optimization) validation Method Validation method_dev->validation linearity Linearity & Range validation->linearity precision Precision validation->precision accuracy Accuracy validation->accuracy sensitivity Sensitivity (LLOQ) validation->sensitivity selectivity Selectivity & Matrix Effect validation->selectivity stability Stability validation->stability sample_analysis Routine Sample Analysis validation->sample_analysis Ensures Reliable Data pk_studies Pharmacokinetic Studies sample_analysis->pk_studies clinical_trials Clinical Trials sample_analysis->clinical_trials

Caption: Logical relationship of method development, validation, and application.

References

Application Notes and Protocols for the Analytical Separation of Hydroxymatairesinol Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroxymatairesinol (HMR), a lignan predominantly found in coniferous trees like the Norway spruce (Picea abies), has garnered significant interest in the pharmaceutical and nutraceutical industries for its antioxidative and anticarcinogenic properties.[1] HMR naturally exists as a mixture of diastereomers, primarily the (7S, 8R, 8'R)-(-)-7-hydroxymatairesinol (7S-HMR) and the (7R, 8R, 8'R)-(-)-hydroxymatairesinol (7R-HMR), also known as allo-HMR.[2] The typical ratio of 7S-HMR to 7R-HMR in natural extracts is approximately 3:1.[2]

The distinct stereochemistry of these isomers can lead to different biological activities and metabolic fates. Therefore, the ability to accurately separate, identify, and quantify individual isomers is crucial for research, quality control, and the development of therapeutic agents. However, their structural similarity presents a significant analytical challenge, often resulting in co-elution with standard chromatographic techniques.[3]

This document provides detailed application notes and protocols for the analytical separation of this compound isomers using High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC), two powerful techniques for this application.

Analytical Techniques Overview

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for the analysis and purification of lignans.[4] Both normal-phase and reversed-phase modes can be employed. For HMR isomers, reversed-phase HPLC is commonly used for analytical quantification and monitoring reactions, though achieving baseline separation of the diastereomers can be challenging and may require careful method development.[3][5] Semi-preparative HPLC can be used for the isolation of limited quantities of pure isomers.[6]

Supercritical Fluid Chromatography (SFC)

SFC has emerged as a superior technique for separating complex mixtures of lignans, including HMR isomers.[3][7] It is considered a "green" chromatography technique due to its use of supercritical carbon dioxide as the primary mobile phase, significantly reducing the consumption of toxic organic solvents.[3] SFC offers high separation speed and unique selectivity, enabling baseline separation of HMR and its isomer, which are known to co-elute under typical reversed-phase HPLC conditions.[3] The retention mechanism in SFC, based on donor-acceptor interactions with the stationary phase, provides enhanced selectivity for structurally similar compounds.[3][7]

Experimental Protocols

Protocol 1: Sample Preparation - Extraction of HMR from Spruce Knots

This protocol outlines a standard laboratory procedure for extracting HMR isomers from their natural source material.

3.1 Materials and Equipment

  • Norway spruce (Picea abies) knots, ground to a fine powder

  • Acetone

  • Ethanol

  • Deionized water

  • Soxhlet extraction apparatus

  • Rotary evaporator

  • Freeze-dryer

  • Analytical balance

  • Filtration apparatus (e.g., Büchner funnel, filter paper)

3.2 Procedure

  • Weigh approximately 10-20 g of ground spruce knot powder.

  • Place the powder into a cellulose thimble and load it into the main chamber of the Soxhlet extractor.

  • Fill the distilling flask with a suitable solvent. A mixture of acetone and water (e.g., 90:10 v/v) is commonly used.[1]

  • Assemble the Soxhlet apparatus and heat the solvent to initiate the extraction cycle.

  • Allow the extraction to proceed for 8-12 hours, ensuring continuous cycling of the solvent.

  • After extraction, allow the apparatus to cool.

  • Transfer the extract from the distilling flask to a round-bottom flask for solvent removal.

  • Evaporate the solvent using a rotary evaporator at 40°C under reduced pressure.

  • The resulting concentrated aqueous suspension can be freeze-dried to yield a crude HMR-rich extract powder.

  • Store the dried extract at -20°C until further analysis.

Protocol 2: HPLC Method for Analysis and Semi-Preparative Purification

This protocol is adapted from a method used for monitoring the purity of HMR isomers and for semi-preparative purification.[6]

3.1 Materials and Equipment

  • HPLC system with a pump, autosampler, column oven, and UV or Diode Array Detector (DAD)

  • Semi-preparative HPLC column: Discovery HSF5 (25 cm × 21.2 mm, 10 μm particle size)[6]

  • Mobile Phase A: Deionized water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile/Methanol (3:7 v/v) with 0.1% formic acid

  • HMR extract or standard solution

  • Volumetric flasks and pipettes

  • 0.45 µm syringe filters

3.2 Procedure

  • Sample Preparation : Dissolve a known amount of HMR extract in the mobile phase B to a final concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions :

    • Mobile Phase : Isocratic elution with 78% Mobile Phase A and 22% Mobile Phase B.[6]

    • Flow Rate : 20 mL/min.[6]

    • Column Temperature : 30°C (or ambient).

    • Detection Wavelength : 280 nm.

    • Injection Volume : 100 µL - 500 µL (optimize based on concentration and column loading).

  • Analysis : Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject the prepared sample and run the analysis.

  • Identify the peaks corresponding to 7S-HMR and 7R-HMR based on retention times if standards are available. For purification, collect the fractions corresponding to each isomer peak.

  • Analyze the collected fractions for purity. Pool the pure fractions and evaporate the solvent to obtain the isolated isomer.

Protocol 3: SFC Method for High-Resolution Separation

This protocol is based on studies demonstrating the high efficiency of SFC for separating lignans from coniferous knotwood extracts.[3][7]

3.1 Materials and Equipment

  • SFC system with a CO₂ pump, modifier pump, autosampler, column oven, back pressure regulator (BPR), and a UV or DAD detector.

  • Analytical SFC Column: Torus Diol or BEH 2-EP (e.g., 15 cm x 3.0 mm, 1.7 µm particle size) have shown good results.[7]

  • Mobile Phase A: Supercritical Carbon Dioxide (CO₂)

  • Mobile Phase B (Modifier): Methanol

  • HMR extract or standard solution

3.2 Procedure

  • Sample Preparation : Dissolve the HMR extract in methanol to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter.

  • Chromatographic Conditions :

    • Mobile Phase Gradient : Linear gradient of methanol content from 10% to 30% over 15-20 minutes.

    • Flow Rate : 1.0 - 2.0 mL/min.

    • Column Temperature : 40°C.[7]

    • Back Pressure : 150 bar.[7]

    • Detection Wavelength : 280 nm.

    • Injection Volume : 1 - 5 µL.

  • Analysis : Equilibrate the system with the initial mobile phase conditions until the pressure and temperature are stable.

  • Inject the sample and start the gradient run.

  • The HMR isomers should be baseline separated, allowing for accurate quantification.[3] For preparative scale-up, a larger column (e.g., DIOL stationary phase) can be used with adjusted flow rates and injection volumes.[7]

Data Presentation

The following tables summarize the key parameters for the described analytical techniques, allowing for easy comparison.

Table 1: Comparison of HPLC and SFC Chromatographic Conditions for HMR Isomer Separation

ParameterHPLC (Semi-Preparative)[6]SFC (Analytical)[7]
Technique High-Performance Liquid ChromatographySupercritical Fluid Chromatography
Stationary Phase Discovery HSF5 (C5)Torus Diol or BEH 2-EP
Column Dimensions 25 cm × 21.2 mm, 10 µme.g., 15 cm x 3.0 mm, 1.7 µm
Mobile Phase A: H₂O + 0.1% HCOOHB: ACN/MeOH (3:7) + 0.1% HCOOHA: Supercritical CO₂B: Methanol
Elution Mode Isocratic (78% A, 22% B)Gradient (10-30% B)
Flow Rate 20 mL/min1.0 - 2.0 mL/min
Temperature Ambient / 30°C40°C
Pressure Column-dependent150 bar (Back Pressure)
Detector UV/DAD (280 nm)UV/DAD (280 nm)
Resolution Partial to good separationBaseline separation[3]

Table 2: Performance Overview of Tested SFC Stationary Phases for Lignan Separation[7]

Stationary PhaseDescriptionPerformance Note for Lignan Separation
Torus Diol Silica with grafted diol groupsExcellent results ; used for preparative scale-up.
BEH 2-EP Silica with grafted 2-ethylpyridine groupsExcellent results ; provides efficient retention and separation.
CSH Fluoro-Phenyl Charged surface hybrid with fluoro-phenyl ligandsModerate performance.
HSS C18 SB High strength silica C18Moderate performance; may result in co-elution.[3]
HSS Cyano High strength silica cyanoModerate performance.
BEH Silica Ethylene bridged hybrid silicaModerate performance.

Visualizations: Workflows and Logic Diagrams

The following diagrams illustrate the experimental workflows and decision-making processes involved in the analysis of this compound isomers.

G cluster_0 Phase 1: Sample Preparation cluster_1 Phase 2: Analytical Separation cluster_2 Phase 3: Data Analysis & Application spruce Spruce Knot Material grind Grinding & Milling spruce->grind extract Solvent Extraction (e.g., Soxhlet) grind->extract concentrate Solvent Evaporation & Freeze-Drying extract->concentrate crude Crude HMR Extract concentrate->crude prep Dissolve & Filter crude->prep hplc HPLC Analysis prep->hplc sfc SFC Analysis prep->sfc data Data Acquisition (Chromatogram) hplc->data sfc->data quant Peak Integration & Quantification data->quant iso Isomer Identification quant->iso further Further Studies (e.g., Biological Assays) iso->further

Caption: General experimental workflow for HMR isomer analysis.

G start Goal: Separate HMR Isomers res_needed Is baseline resolution critical? start->res_needed solvent Is minimizing organic solvent use a priority? res_needed->solvent Yes use_hplc Choose HPLC (High-Performance Liquid Chromatography) res_needed->use_hplc No use_sfc Choose SFC (Supercritical Fluid Chromatography) solvent->use_sfc Yes solvent->use_hplc No hplc_dev Requires significant method development use_hplc->hplc_dev

Caption: Logical flow for selecting between HPLC and SFC.

G hmr Pure HMR Isomers (7S-HMR or 7R-HMR) nfkb NF-κB Pathway hmr->nfkb Inhibits erk ERK Pathway hmr->erk Inhibits tnfa Inflammatory Stimulus (e.g., TNF-α) cell Endothelial Cells tnfa->cell cell->nfkb cell->erk adhesion Adhesion Molecule Expression (ICAM-1, VCAM-1) nfkb->adhesion erk->adhesion inflammation Inflammation adhesion->inflammation

References

Application Notes and Protocols for Hydroxymatairesinol in Cancer Cell Line Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the current understanding and methodologies for utilizing hydroxymatairesinol (HMR), a plant lignan, in cancer cell line research. The following sections detail its effects on various cancer cell lines, outline relevant signaling pathways, and provide detailed protocols for key experimental assays.

Introduction to this compound

This compound is a naturally occurring lignan found in various plants, notably in the knots of spruce trees. It is a precursor to the mammalian lignan enterolactone, which is produced by intestinal microflora. Both this compound and enterolactone have garnered interest in cancer research due to their potential anti-cancer properties, including the ability to modulate hormone receptor activity and inhibit cancer cell proliferation.[1]

Effects on Cancer Cell Lines

This compound has been investigated for its anti-cancer effects in several cancer cell lines, primarily focusing on hormone-dependent cancers such as breast and prostate cancer.

Breast Cancer

In the estrogen receptor-positive (ER+) human breast cancer cell line MCF-7 , this compound has been shown to influence cell cycle progression and the expression of apoptosis-related genes. Treatment with HMR leads to an increase in the percentage of cells in the S phase of the cell cycle.[2][3] Furthermore, it has been observed to increase the mRNA ratio of the anti-apoptotic protein Bcl-2 to the pro-apoptotic protein Bax, suggesting a complex role in regulating cell survival pathways.[2][3]

Prostate Cancer

Studies on the human prostate cancer cell line LNCaP have demonstrated the in vivo efficacy of dietary this compound in inhibiting tumor growth in xenograft models.[4][5] This inhibition is associated with a higher apoptotic index within the tumor cells, indicating that HMR can induce programmed cell death in prostate cancer.[4][5] In contrast, the antiproliferative effect of HMR is reported to be weaker in the androgen-independent prostate cancer cell lines DU145 and PC3 .[1]

Colon Cancer

Research on the effects of this compound on colon cancer cell lines such as HCT116 and Caco-2 is limited in the available literature. While some studies have investigated the impact of other dietary compounds on these cell lines, specific data regarding HMR's direct effects on their viability and signaling pathways is not extensively documented.[6]

Data Presentation

Due to the limited availability of comprehensive in vitro quantitative data for this compound across a wide range of cancer cell lines in the public domain, a detailed IC50 table cannot be provided at this time. The following table summarizes the qualitative and semi-quantitative findings from the available literature.

Cell LineCancer TypeEffect of this compoundObservationsCitations
MCF-7 Breast CancerModulates Cell Cycle and Apoptosis Markers- Increased percentage of cells in S phase- Increased Bcl-2/Bax mRNA ratio[2][3]
LNCaP Prostate CancerInhibits Tumor Growth and Induces Apoptosis (in vivo)- Reduced tumor volume in xenografts- Increased apoptotic index[4][5]
DU145 Prostate CancerWeaker Antiproliferative EffectAndrogen-independent cell line[1]
PC3 Prostate CancerWeaker Antiproliferative EffectAndrogen-independent cell line[1]

Signaling Pathways

This compound is thought to exert its anti-cancer effects through the modulation of several key signaling pathways.

Estrogen Receptor Signaling

In ER+ breast cancer cells like MCF-7, the effects of this compound on cell proliferation and gene expression are believed to be mediated, at least in part, through the estrogen receptor pathway.[2][3]

HMR This compound ER Estrogen Receptor (ER) HMR->ER Binds to ERE Estrogen Response Elements ER->ERE Binds to Gene_Expression Target Gene Expression ERE->Gene_Expression Regulates Cell_Cycle Cell Cycle Progression Gene_Expression->Cell_Cycle Apoptosis_Mod Modulation of Apoptosis Gene_Expression->Apoptosis_Mod

Hypothesized Estrogen Receptor Signaling Pathway for HMR.
NF-κB Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a critical regulator of inflammation, cell survival, and proliferation, and its aberrant activation is common in many cancers.[7] Some studies suggest that lignans may exert anti-inflammatory and anti-cancer effects by inhibiting the NF-κB signaling pathway.[8]

HMR This compound IKK IKK Complex HMR->IKK Inhibits IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Target_Genes Target Gene Transcription NFkB->Target_Genes Activates Inflammation Inflammation Target_Genes->Inflammation Proliferation Cell Proliferation Target_Genes->Proliferation Apoptosis_Inhibition Inhibition of Apoptosis Target_Genes->Apoptosis_Inhibition

Potential Inhibition of the NF-κB Signaling Pathway by HMR.

Experimental Protocols

The following are detailed protocols for key experiments to assess the effects of this compound on cancer cell lines. These are generalized protocols and may require optimization for specific cell lines and experimental conditions.

Cell Viability Assay (MTT Assay)

This protocol is for determining the effect of this compound on the viability of adherent cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, LNCaP)

  • Complete cell culture medium

  • This compound (HMR) stock solution (dissolved in a suitable solvent like DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Treatment: Prepare serial dilutions of this compound in complete medium. Remove the medium from the wells and add 100 µL of the HMR dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve HMR).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After incubation, carefully remove the medium and add 100 µL of fresh medium containing 10 µL of MTT solution (final concentration 0.5 mg/mL) to each well.

  • Formazan Formation: Incubate the plate for 3-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.

  • Solubilization: Remove the MTT-containing medium and add 100 µL of solubilization solution to each well. Pipette up and down to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

cluster_0 Day 1 cluster_1 Day 2 cluster_2 End of Treatment a Seed Cells (96-well plate) b Incubate (24h) a->b c Treat with HMR b->c d Incubate (24-72h) c->d e Add MTT Reagent d->e f Incubate (3-4h) e->f g Add Solubilization Solution f->g h Read Absorbance (570 nm) g->h

Workflow for the MTT Cell Viability Assay.
Apoptosis Detection (TUNEL Assay)

The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is used to detect DNA fragmentation, a hallmark of late-stage apoptosis.

Materials:

  • Cells cultured on coverslips or in chamber slides

  • This compound

  • PBS

  • 4% Paraformaldehyde in PBS (Fixation Solution)

  • Permeabilization Solution (e.g., 0.1% Triton X-100 in 0.1% sodium citrate)

  • TUNEL Reaction Mixture (containing TdT enzyme and labeled nucleotides, available in commercial kits)

  • DAPI or Hoechst stain (for nuclear counterstaining)

  • Fluorescence microscope

Procedure:

  • Cell Culture and Treatment: Seed cells on coverslips or chamber slides and treat with the desired concentrations of this compound for the appropriate duration. Include a positive control (e.g., treatment with DNase I) and a negative control (no TdT enzyme).

  • Fixation: Wash the cells with PBS and fix with 4% paraformaldehyde for 15-30 minutes at room temperature.

  • Permeabilization: Wash the cells with PBS and permeabilize with the permeabilization solution for 2-5 minutes on ice.

  • TUNEL Staining: Wash the cells with PBS. Add the TUNEL reaction mixture to the cells and incubate in a humidified chamber at 37°C for 60 minutes, protected from light.

  • Washing: Wash the cells three times with PBS.

  • Counterstaining: Stain the cell nuclei with DAPI or Hoechst for 5-10 minutes.

  • Mounting and Visualization: Wash the cells with PBS, mount the coverslips onto microscope slides, and visualize using a fluorescence microscope. Apoptotic cells will show bright nuclear fluorescence.

start Cells Treated with HMR fix Fixation (Paraformaldehyde) start->fix perm Permeabilization (Triton X-100) fix->perm tunel TUNEL Reaction (TdT Enzyme + Labeled dUTP) perm->tunel wash1 Wash tunel->wash1 counterstain Nuclear Counterstain (DAPI/Hoechst) wash1->counterstain wash2 Wash counterstain->wash2 visualize Fluorescence Microscopy wash2->visualize

Experimental Workflow for the TUNEL Assay.
Western Blot Analysis

This protocol outlines the steps for analyzing the expression of specific proteins (e.g., Bcl-2, Bax, Cyclin D1, CDK4, p-Akt, p-NF-κB) in cancer cells treated with this compound.

Materials:

  • Treated and untreated cell pellets

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (specific to the proteins of interest)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Protein Extraction: Lyse the cell pellets in RIPA buffer on ice. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times with TBST (Tris-buffered saline with 0.1% Tween 20).

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

  • Washing: Wash the membrane three times with TBST.

  • Detection: Apply the ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

cluster_0 Sample Preparation cluster_1 Electrophoresis & Transfer cluster_2 Immunodetection a Protein Extraction (RIPA Buffer) b Protein Quantification (BCA Assay) a->b c SDS-PAGE b->c d Protein Transfer (to Membrane) c->d e Blocking d->e f Primary Antibody Incubation e->f g Secondary Antibody Incubation f->g h Detection (ECL) g->h

General Workflow for Western Blot Analysis.

Conclusion

This compound shows promise as a potential anti-cancer agent, particularly in hormone-dependent cancers. The provided application notes and protocols offer a framework for researchers to investigate its mechanisms of action in various cancer cell lines. Further research is warranted to establish a comprehensive profile of its efficacy, including the determination of IC50 values across a broader range of cancer cell types and a more detailed elucidation of the signaling pathways involved.

References

Application Notes and Protocols for Developing Animal Models in Hydroxymatairesinol Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for developing and utilizing animal models to investigate the therapeutic potential of hydroxymatairesinol (HMR), a lignan with demonstrated anticancer, anti-inflammatory, antioxidant, and neuroprotective properties.

Cancer Research Models

Dimethylbenz[a]anthracene (DMBA)-Induced Mammary Cancer in Rats

This model is well-suited for studying the chemopreventive and therapeutic effects of HMR on hormone-dependent breast cancer.

Experimental Protocol:

  • Animal Model: Female Sprague-Dawley or Wistar rats, 50-55 days old.

  • Induction of Mammary Tumors:

    • Oral Gavage: Administer a single dose of 80 mg/kg body weight of DMBA dissolved in corn oil via oral gavage.

    • Subcutaneous Injection: Alternatively, inject DMBA subcutaneously into the mammary fat pad. This method offers more localized tumor development. A regimen of three injections of 80 mg/kg BW of DMBA at one-week intervals has been shown to achieve a high tumor incidence.[1]

  • HMR Administration:

    • HMR can be mixed into the standard diet at concentrations of 0.15% or 0.30% (w/w).[2]

    • Oral gavage of HMR at doses ranging from 15 mg/kg to 50 mg/kg body weight daily is also effective.

  • Monitoring and Endpoints:

    • Palpate for tumors weekly, starting 4 weeks after DMBA administration.

    • Measure tumor volume regularly using calipers.

    • At the end of the study (typically 16-20 weeks), euthanize the animals and collect tumors for histopathological analysis, and measurement of apoptotic and proliferation indices (e.g., Ki-67 staining).

ParameterDMBA-Induced Mammary Cancer Model
Animal Strain Sprague-Dawley or Wistar Rats
Inducing Agent 7,12-Dimethylbenz[a]anthracene (DMBA)
DMBA Dosage 80 mg/kg body weight
DMBA Administration Oral gavage or Subcutaneous injection
HMR Dosage (Dietary) 0.15% - 0.30% (w/w)
HMR Dosage (Oral Gavage) 15 - 50 mg/kg body weight/day
Study Duration 16 - 20 weeks
Primary Endpoints Tumor incidence, tumor volume, histopathology
Adenomatous Polyposis Coli (Apc) Min Mouse Model of Intestinal Polyposis

The Apc Min mouse model is a genetic model that spontaneously develops intestinal polyps, mimicking human familial adenomatous polyposis. It is valuable for assessing the chemopreventive effects of HMR on intestinal tumorigenesis.

Experimental Protocol:

  • Animal Model: Male Apc Min /+ mice.

  • HMR Administration:

    • Administer HMR in the diet. A dosage of 30 mg/kg per day has been shown to be effective.

  • Monitoring and Endpoints:

    • Monitor the general health and weight of the mice.

    • At a predetermined endpoint (e.g., 12-16 weeks of age), euthanize the mice and collect the entire intestine.

    • Count and measure the size of polyps in the small intestine and colon.

    • Collect tissue samples for histopathological analysis and molecular studies (e.g., β-catenin accumulation).

ParameterApc Min Mouse Model
Animal Strain Apc Min /+ Mice
Tumor Type Spontaneous Intestinal Polyps
HMR Dosage (Dietary) 30 mg/kg/day
Study Duration ~12-16 weeks of age
Primary Endpoints Polyp number, polyp size, histopathology
LNCaP Human Prostate Cancer Xenografts in Athymic Mice

This xenograft model is used to evaluate the efficacy of HMR on the growth of human prostate cancer cells in an in vivo setting.

Experimental Protocol:

  • Animal Model: Athymic nude male mice (e.g., BALB/c nude).

  • Cell Culture and Implantation:

    • Culture LNCaP human prostate cancer cells under standard conditions.

    • Resuspend cells in a suitable medium, often mixed with Matrigel, to a concentration of approximately 1 x 10^6 cells per 100-200 µL.

    • Inject the cell suspension subcutaneously into the flank of the mice.[3][4]

  • HMR Administration:

    • Begin HMR administration 3 days after tumor cell injection.

    • Incorporate HMR into the diet at concentrations of 0.15% or 0.30% (w/w).[2]

  • Monitoring and Endpoints:

    • Monitor tumor growth by measuring tumor volume with calipers twice a week.

    • After a defined period (e.g., 9 weeks), euthanize the mice.

    • Excise tumors for weighing, histopathology, and analysis of apoptotic and proliferation markers.[2]

ParameterLNCaP Xenograft Model
Animal Strain Athymic Nude Mice
Cell Line LNCaP Human Prostate Cancer Cells
Cell Inoculum 1 x 10^6 cells in Matrigel
Implantation Site Subcutaneous
HMR Dosage (Dietary) 0.15% - 0.30% (w/w)
Study Duration 9 weeks
Primary Endpoints Tumor volume, tumor weight, apoptosis, cell proliferation

Neuroprotection Research Model

6-Hydroxydopamine (6-OHDA)-Induced Rat Model of Parkinson's Disease

This model is used to investigate the neuroprotective effects of HMR against dopamine neuron degeneration, a hallmark of Parkinson's disease.

Experimental Protocol:

  • Animal Model: Male Sprague-Dawley rats.

  • Induction of Parkinson's Disease Model:

    • Anesthetize the rats and place them in a stereotaxic frame.

    • Inject 6-hydroxydopamine (6-OHDA) unilaterally into the medial forebrain bundle. A typical dose is 8 µg of 6-OHDA in 4 µL of saline containing 0.02% ascorbic acid.[5][6][7][[“]]

  • HMR Administration:

    • Administer HMR orally at a dose of 10 mg/kg body weight daily, starting from the day of the 6-OHDA injection.[9]

  • Monitoring and Endpoints:

    • Assess motor function using behavioral tests such as the apomorphine-induced rotation test or the cylinder test.

    • After the treatment period (e.g., 4 weeks), euthanize the animals and collect brain tissue.

    • Perform immunohistochemical analysis to quantify dopaminergic neuron survival in the substantia nigra and dopamine fiber density in the striatum.

Parameter6-OHDA Parkinson's Disease Model
Animal Strain Sprague-Dawley Rats
Neurotoxin 6-Hydroxydopamine (6-OHDA)
Injection Site Medial Forebrain Bundle
HMR Dosage (Oral) 10 mg/kg body weight/day
Study Duration 4 weeks
Primary Endpoints Motor function, dopaminergic neuron survival

Metabolic Syndrome Research Model

High-Fat Diet (HFD)-Induced Metabolic Syndrome in Mice

This model is suitable for studying the effects of HMR on obesity, insulin resistance, and other metabolic dysfunctions.

Experimental Protocol:

  • Animal Model: Male C57BL/6J mice.

  • Induction of Metabolic Syndrome:

    • Feed the mice a high-fat diet (HFD), typically containing 45-60% of calories from fat, for a period of 8-12 weeks.[10][11][12]

  • HMR Administration:

    • Administer HMR daily by oral gavage. A dose of 3 mg/kg body weight has been shown to be effective.[13]

  • Monitoring and Endpoints:

    • Monitor body weight and food intake regularly.

    • Perform glucose and insulin tolerance tests to assess insulin sensitivity.

    • At the end of the study, collect blood to measure plasma lipids, glucose, and insulin levels.

    • Collect and weigh adipose tissue and liver for histological analysis (e.g., lipid accumulation).

ParameterHigh-Fat Diet-Induced Metabolic Syndrome Model
Animal Strain C57BL/6J Mice
Diet High-Fat Diet (45-60% kcal from fat)
Diet Duration 8 - 12 weeks
HMR Dosage (Oral Gavage) 3 mg/kg body weight/day
Primary Endpoints Body weight, fat mass, glucose tolerance, insulin sensitivity, plasma lipids

Signaling Pathways and Experimental Workflows

This compound's Impact on Inflammatory and Oxidative Stress Pathways

This compound has been shown to modulate key signaling pathways involved in inflammation and cellular protection. The following diagrams illustrate the proposed mechanisms of action.

HMR_Signaling_Pathways cluster_nfkb NF-κB Pathway Inhibition cluster_nrf2 Nrf2 Pathway Activation cluster_erk ERK Pathway Attenuation TNFa TNF-α IKK IKK TNFa->IKK Activates p65_p50_IkB p65/p50-IκBα IKK->p65_p50_IkB Phosphorylates IκBα p65_p50 p65/p50 p65_p50_IkB->p65_p50 IκBα degradation nucleus Nucleus p65_p50->nucleus Translocation Inflammatory_Genes Inflammatory Genes (VCAM-1, ICAM-1, IL-6) nucleus->Inflammatory_Genes Activates Transcription HMR_nfkb This compound HMR_nfkb->IKK Inhibits phosphorylation HMR_nfkb->p65_p50 Inhibits nuclear translocation Oxidative_Stress Oxidative Stress Keap1_Nrf2 Keap1-Nrf2 Oxidative_Stress->Keap1_Nrf2 Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Nrf2 release nucleus_nrf2 Nucleus Nrf2->nucleus_nrf2 Translocation ARE ARE nucleus_nrf2->ARE Binds to Antioxidant_Genes Antioxidant Genes (HO-1, SOD) ARE->Antioxidant_Genes Activates Transcription HMR_nrf2 This compound HMR_nrf2->Keap1_Nrf2 Promotes Keap1 degradation Growth_Factors Growth Factors Ras Ras Growth_Factors->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK nucleus_erk Nucleus ERK->nucleus_erk Translocation Proliferation_Genes Proliferation & Survival Genes nucleus_erk->Proliferation_Genes Activates Transcription HMR_erk This compound HMR_erk->ERK Attenuates phosphorylation

Caption: HMR's modulation of NF-κB, Nrf2, and ERK signaling pathways.

Experimental Workflow for Animal Studies

The following diagram outlines a general workflow for conducting in vivo studies with this compound.

experimental_workflow start Study Design & Protocol Development animal_model Animal Model Selection (e.g., Rat, Mouse strain) start->animal_model disease_induction Disease Induction (e.g., DMBA, 6-OHDA, HFD) animal_model->disease_induction grouping Randomization into Treatment Groups disease_induction->grouping hmr_admin This compound Administration (Diet, Gavage) grouping->hmr_admin monitoring In-life Monitoring (Tumor size, Behavior, Weight) hmr_admin->monitoring endpoint Endpoint Data Collection (Blood, Tissues) monitoring->endpoint analysis Data Analysis (Histopathology, Molecular Assays) endpoint->analysis conclusion Conclusion & Reporting analysis->conclusion

Caption: General experimental workflow for HMR in vivo research.

References

Application Notes and Protocols for In Vivo Studies of Hydroxymatairesinol in Lignan Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing hydroxymatairesinol (HMR), a plant lignan, to investigate lignan metabolism and its physiological effects in vivo. The following sections detail experimental protocols, present key quantitative data from preclinical and clinical studies, and visualize the metabolic pathways and experimental workflows.

Introduction to this compound in Lignan Metabolism

This compound is a naturally occurring plant lignan, abundant in sources like the Norway spruce (Picea abies), whole grains, seeds, and vegetables.[1][2][3] It serves as a precursor to the mammalian enterolignans, enterolactone (ENL) and enterodiol (END), which are formed through the metabolic action of the gut microbiota.[1] These enterolignans are credited with various potential health benefits, including antioxidant, anti-inflammatory, and weak estrogenic activities.[2][4] In vivo studies are crucial for understanding the pharmacokinetics, bioavailability, and physiological impact of HMR and its metabolites.

Quantitative Data from In Vivo Studies

The following tables summarize key quantitative data from in vivo studies investigating the metabolism and effects of 7-hydroxymatairesinol (7-HMR).

Table 1: Pharmacokinetic Parameters of 7-HMR and Enterolactone (ENL) in Postmenopausal Women [1][5]

Parameter7-HMR (36 mg single dose)ENL (following 36 mg 7-HMR dose)
Cmax (Maximum Concentration) 757.08 ng/mL4.8 ng/mL
Tmax (Time to Maximum Concentration) 1 hour24 hours

This data indicates the rapid absorption of 7-HMR and its subsequent conversion to ENL by the gut microbiota.[1][5]

Table 2: Effects of 7-HMR on Metabolic Parameters in High-Fat Diet (HFD)-Fed Mice [6][7][8]

ParameterControl (HFD)7-HMR (3 mg/kg bw)TEP* (10 mg/kg bw)
Body Weight Change --11%-13%
Fat Mass Change --11%-18%
Liver Steatosis --62%-65%
Serum Cholesterol -No significant change-11%
Serum LDL -No significant change-23%
Serum Triglycerides (TAG) -No significant change-15%
Insulin Secretion & Resistance ->70% decrease>70% decrease

*TEP (Total Picea abies extract) is a mixture containing 7-HMR and allo-hydroxymatairesinol.

Table 3: Effects of 7-HMR on LNCaP Human Prostate Cancer Xenografts in Athymic Mice [9]

ParameterControl Diet0.15% HMR Diet0.30% HMR Diet
Tumor Volume -SmallerSmaller
Tumor Take Rate -LowerLower
Tumor Cell Apoptotic Index -HigherHigher
Cell Proliferation Index -Not specifiedReduced

Table 4: Safety and Tolerability of HMRlignan™ [10][11]

Study TypeAnimal ModelDoseOutcome
13-Week ToxicityWistar RatUp to 2600 mg/kg/dayNo observed adverse effect level (NOAEL) of 160 mg/kg/day. Well tolerated with some antiestrogen-like effects at high doses.
Prenatal Developmental ToxicityRatUp to 1190 mg/kg/dayNo developmental effects observed.
Human Clinical TrialHealthy Male VolunteersSingle dose up to 1200 mg; 1350 mg/day for 4 weeksNo treatment-related adverse events.
Human Clinical TrialPostmenopausal WomenUp to 72 mg/day for 8 weeksSafe and well tolerated.

Experimental Protocols

Protocol for Studying Metabolic Syndrome in a High-Fat Diet Mouse Model

This protocol is adapted from studies investigating the effects of 7-HMR on metabolic imbalances.[6][7][8]

Objective: To evaluate the effect of 7-HMR on body weight, fat deposition, and glucose and lipid metabolism in mice fed a high-fat diet.

Materials:

  • C57BL/6 mice (3 weeks old, male)

  • High-fat diet (HFD)

  • Low-fat diet (LFD)

  • 7-Hydroxymatairesinol (HMRLignan™)

  • Vehicle for oral administration (e.g., dimethyl sulfoxide (DMSO) further diluted)

  • Oral gavage needles

  • Metabolic cages

  • Equipment for blood collection and analysis (glucose meter, ELISA kits for insulin, lipids)

  • Equipment for tissue collection and analysis (histology, gene expression)

Procedure:

  • Acclimatization: Acclimate mice to the animal facility for at least one week.

  • Group Allocation: Randomly divide mice into four groups:

    • Group 1: Low-Fat Diet (LFD) + Vehicle

    • Group 2: High-Fat Diet (HFD) + Vehicle

    • Group 3: HFD + 7-HMR (3 mg/kg body weight)

    • Group 4: HFD + TEP (10 mg/kg body weight, optional)

  • Diet and Treatment Administration:

    • Provide the respective diets ad libitum for 60 days.

    • Administer 7-HMR or vehicle daily via oral gavage.

  • Monitoring:

    • Measure body weight periodically (e.g., weekly).

    • Monitor food and water intake.

  • Outcome Assessments (at the end of the study):

    • Body Composition: Measure total body fat using techniques like EchoMRI.

    • Blood Collection: Collect blood via cardiac puncture or tail vein for analysis of serum lipids (cholesterol, LDL, HDL, triglycerides), glucose, and insulin.

    • Glucose Tolerance Test (GTT) and Insulin Tolerance Test (ITT): Perform these tests to assess glucose metabolism and insulin sensitivity.

    • Tissue Collection: Euthanize mice and collect liver and adipose tissue (e.g., epididymal fat pads).

    • Histology: Fix a portion of the liver and adipose tissue in formalin for histological analysis (e.g., H&E staining to assess steatosis and adipocyte size).

    • Gene Expression Analysis: Snap-freeze a portion of the liver and adipose tissue in liquid nitrogen for analysis of genes related to metabolism (e.g., PPARγ, C/EBPα, aP2) by qPCR.[6][7]

Protocol for Studying Anticancer Effects in a Prostate Cancer Xenograft Model

This protocol is based on a study investigating the effect of 7-HMR on the growth of LNCaP human prostate cancer xenografts.[9]

Objective: To determine the effect of dietary 7-HMR on the growth of human prostate cancer xenografts in immunodeficient mice.

Materials:

  • Athymic nude male mice

  • LNCaP human prostate cancer cells

  • Matrigel

  • Control diet

  • 7-HMR-supplemented diets (0.15% and 0.30% w/w)

  • Calipers for tumor measurement

  • Equipment for tissue collection and immunohistochemistry

Procedure:

  • Cell Culture: Culture LNCaP cells under appropriate conditions.

  • Tumor Cell Implantation:

    • Resuspend LNCaP cells in a mixture of medium and Matrigel.

    • Inject the cell suspension subcutaneously into the flank of each mouse.

  • Dietary Intervention:

    • Three days after tumor cell injection, randomly assign mice to one of three dietary groups:

      • Control Diet

      • 0.15% 7-HMR Diet

      • 0.30% 7-HMR Diet

    • Provide the diets for 9 weeks.

  • Tumor Growth Monitoring:

    • Measure tumor dimensions with calipers twice a week.

    • Calculate tumor volume using the formula: (length × width²) / 2.

  • Outcome Assessments (at the end of the study):

    • Tumor Weight: Euthanize mice and excise the tumors to determine their final weight.

    • Histology and Immunohistochemistry:

      • Fix tumors in formalin and embed in paraffin.

      • Perform H&E staining to observe tumor morphology.

      • Conduct immunohistochemistry for markers of apoptosis (e.g., Caspase-3) and cell proliferation (e.g., Ki-67).

    • Blood Analysis: Collect blood to measure levels of prostate-specific antigen (PSA), if applicable to the cell line.

Visualizations

Metabolic Pathway of this compound

G HMR This compound (from diet) Gut_Microbiota Gut Microbiota HMR->Gut_Microbiota Demethylation_Dehydroxylation Demethylation & Dehydroxylation Gut_Microbiota->Demethylation_Dehydroxylation END Enterodiol (END) Demethylation_Dehydroxylation->END ENL Enterolactone (ENL) END->ENL Absorption Systemic Absorption ENL->Absorption Biological_Effects Biological Effects (e.g., antioxidant, anti-inflammatory) Absorption->Biological_Effects

Caption: Metabolic conversion of this compound to enterolignans by gut microbiota.

Experimental Workflow for In Vivo Lignan Metabolism Study

G cluster_0 Pre-study cluster_1 Study Phase cluster_2 Analysis Animal_Model Select Animal Model (e.g., Mouse, Rat) Acclimatization Acclimatization Animal_Model->Acclimatization Grouping Random Group Allocation Acclimatization->Grouping Treatment Administer HMR (Oral Gavage or Diet) Grouping->Treatment Monitoring Monitor Health & Parameters (e.g., Body Weight) Treatment->Monitoring Sample_Collection Collect Samples (Blood, Tissues) Monitoring->Sample_Collection Biochemical_Analysis Biochemical Assays (e.g., ELISA, HPLC) Sample_Collection->Biochemical_Analysis Histology Histological Examination Sample_Collection->Histology Data_Analysis Statistical Analysis Biochemical_Analysis->Data_Analysis Histology->Data_Analysis

Caption: General workflow for an in vivo study of this compound metabolism.

References

Application of Hydroxymatairesinol in Immunomodulatory Research: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroxymatairesinol (HMR), a plant lignan predominantly found in the knots of Norway spruce (Picea abies), has garnered significant interest for its potential immunomodulatory and anti-inflammatory properties. Preclinical studies have demonstrated its ability to modulate key inflammatory pathways, suggesting its potential as a therapeutic agent for a variety of inflammatory conditions. This document provides detailed application notes and experimental protocols for researchers investigating the immunomodulatory effects of HMR.

Mechanism of Action

The primary immunomodulatory mechanism of this compound involves the attenuation of pro-inflammatory signaling pathways. HMR has been shown to exert its effects by:

  • Inhibiting the NF-κB Pathway: HMR suppresses the activation of Nuclear Factor-kappa B (NF-κB), a critical transcription factor that governs the expression of numerous pro-inflammatory genes. This inhibition is achieved by preventing the phosphorylation and subsequent degradation of IκBα, which retains NF-κB in the cytoplasm, thereby blocking its nuclear translocation and transcriptional activity.[1]

  • Modulating Mitogen-Activated Protein Kinase (MAPK) Signaling: HMR has been observed to attenuate the phosphorylation of Extracellular signal-Regulated Kinase (ERK), a key component of the MAPK signaling cascade that is involved in inflammatory responses.[1]

  • Reducing Reactive Oxygen Species (ROS) Production: HMR exhibits antioxidant properties by reducing the production of ROS in immune cells such as neutrophils, which contributes to its anti-inflammatory effects.[2]

Effects on Immune Cells

This compound has been demonstrated to modulate the function of various immune cells involved in the inflammatory response:

  • Endothelial Cells: HMR reduces the expression of adhesion molecules such as Vascular Cell Adhesion Molecule-1 (VCAM-1) and Intercellular Adhesion Molecule-1 (ICAM-1) on endothelial cells. This, in turn, decreases the adhesion of monocytes, a crucial step in the inflammatory cascade.

  • Monocytes (THP-1 cells): HMR significantly inhibits the production of the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α) in a concentration-dependent manner in human monocytic THP-1 cells.[2]

  • Polymorphonuclear Leukocytes (PMNs) / Neutrophils: In human PMNs, HMR has been shown to decrease the production of the pro-inflammatory chemokine Interleukin-8 (IL-8) and to reduce the generation of reactive oxygen species (ROS).[2]

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound observed in various in vitro studies.

Cell Type Stimulant Endpoint HMR Concentration Observed Effect Reference
THP-1 (human monocytes)LPSTNF-α secretionConcentration-dependentReduction in TNF-α[2]
Human Polymorphonuclear Leukocytes (PMNs)fMLP, PMA, Angiotensin IIROS ProductionConcentration-dependentReduction in ROS[2]
Human Polymorphonuclear Leukocytes (PMNs)fMLP, Angiotensin IIIL-8 ProductionConcentration-dependentReduction in IL-8[2]
Human Aortic Endothelial Cells (HAECs)TNF-αVCAM-1 ExpressionNot specifiedSignificant reduction
Human Aortic Endothelial Cells (HAECs)TNF-αICAM-1 ExpressionNot specifiedSignificant reduction
Vascular Endothelial Cells (VECs)TNF-αIL-6 mRNA expression10, 20 µMConcentration-dependent reduction[1]
Vascular Endothelial Cells (VECs)TNF-αiNOS mRNA expression10, 20 µMConcentration-dependent reduction[1]
Signaling Pathway Cell Type Stimulant HMR Concentration Observed Effect Reference
NF-κB Activation (p65 nuclear translocation)Vascular Endothelial Cells (VECs)TNF-α10, 20 µMSignificant suppression[1]
ERK1/2 PhosphorylationVascular Endothelial Cells (VECs)TNF-α10, 20 µMTime and concentration-dependent attenuation[1]

Experimental Protocols

This section provides detailed protocols for key experiments to assess the immunomodulatory effects of this compound.

Protocol 1: Determination of TNF-α Production in THP-1 Monocytic Cells

Objective: To quantify the inhibitory effect of HMR on TNF-α production by LPS-stimulated THP-1 cells.

Materials:

  • THP-1 cells (ATCC TIB-202)

  • RPMI-1640 medium supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin

  • This compound (HMR) stock solution (dissolved in DMSO)

  • Lipopolysaccharide (LPS) from E. coli

  • Phosphate Buffered Saline (PBS)

  • Human TNF-α ELISA kit

  • 96-well cell culture plates

Procedure:

  • Cell Culture: Culture THP-1 cells in RPMI-1640 complete medium at 37°C in a humidified 5% CO₂ incubator. Maintain cell density between 1 x 10⁵ and 1 x 10⁶ cells/mL.

  • Cell Seeding: Seed THP-1 cells into a 96-well plate at a density of 2 x 10⁵ cells/well in 100 µL of complete medium.

  • HMR Pre-treatment: Prepare serial dilutions of HMR in complete medium. Add 50 µL of the HMR dilutions to the respective wells. For the vehicle control, add medium containing the same concentration of DMSO used for the highest HMR concentration. Incubate for 1 hour at 37°C.

  • LPS Stimulation: Prepare a 4x concentrated solution of LPS (e.g., 400 ng/mL for a final concentration of 100 ng/mL). Add 50 µL of the LPS solution to all wells except the unstimulated control.

  • Incubation: Incubate the plate for 6-24 hours at 37°C in a 5% CO₂ incubator.

  • Supernatant Collection: Centrifuge the plate at 300 x g for 5 minutes. Carefully collect the supernatant from each well.

  • TNF-α Quantification: Measure the concentration of TNF-α in the supernatants using a human TNF-α ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage inhibition of TNF-α production for each HMR concentration relative to the LPS-stimulated control.

Protocol 2: NF-κB p65 Nuclear Translocation Assay by Western Blot

Objective: To determine the effect of HMR on the nuclear translocation of the NF-κB p65 subunit in stimulated endothelial cells.

Materials:

  • Human Aortic Endothelial Cells (HAECs) or other suitable endothelial cell line

  • Endothelial Cell Growth Medium

  • This compound (HMR)

  • Tumor Necrosis Factor-alpha (TNF-α)

  • Nuclear and Cytoplasmic Extraction Kit

  • BCA Protein Assay Kit

  • SDS-PAGE gels and electrophoresis apparatus

  • Nitrocellulose or PVDF membranes

  • Primary antibodies: anti-NF-κB p65, anti-Lamin B1 (nuclear marker), anti-GAPDH (cytoplasmic marker)

  • HRP-conjugated secondary antibody

  • Chemiluminescence detection reagent

Procedure:

  • Cell Culture and Treatment: Culture HAECs to 80-90% confluency. Pre-treat cells with various concentrations of HMR for 1 hour, followed by stimulation with TNF-α (e.g., 10 ng/mL) for 30 minutes.

  • Fractionation: Wash cells with ice-cold PBS and perform nuclear and cytoplasmic fractionation using a commercial kit according to the manufacturer's protocol.

  • Protein Quantification: Determine the protein concentration of both the nuclear and cytoplasmic extracts using the BCA protein assay.

  • Western Blot: a. Load equal amounts of protein (e.g., 20-30 µg) from each nuclear and cytoplasmic fraction onto an SDS-PAGE gel. b. Separate proteins by electrophoresis and transfer them to a nitrocellulose or PVDF membrane. c. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. d. Incubate the membrane with the primary antibody against NF-κB p65 overnight at 4°C. e. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. f. Detect the protein bands using a chemiluminescence reagent and an imaging system.

  • Analysis: a. Re-probe the membrane with antibodies against Lamin B1 to confirm the purity of the nuclear fractions and with GAPDH for the cytoplasmic fractions. b. Quantify the band intensities using densitometry software. c. Determine the ratio of nuclear to cytoplasmic p65 to assess the extent of nuclear translocation.

Protocol 3: Reactive Oxygen Species (ROS) Production in Neutrophils

Objective: To measure the effect of HMR on ROS production in stimulated human neutrophils.

Materials:

  • Freshly isolated human neutrophils

  • HBSS (Hank's Balanced Salt Solution)

  • This compound (HMR)

  • Phorbol 12-myristate 13-acetate (PMA) or f-Met-Leu-Phe (fMLP)

  • 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA)

  • Black 96-well plates

  • Fluorescence microplate reader

Procedure:

  • Neutrophil Isolation: Isolate neutrophils from fresh human blood using a standard density gradient centrifugation method (e.g., Ficoll-Paque).

  • Cell Preparation: Resuspend the isolated neutrophils in HBSS at a concentration of 1 x 10⁶ cells/mL.

  • HMR Pre-treatment: Add 50 µL of cell suspension to each well of a black 96-well plate. Add 50 µL of HMR at various concentrations and incubate for 30 minutes at 37°C.

  • DCFH-DA Loading: Add DCFH-DA to a final concentration of 10 µM to each well and incubate for another 30 minutes at 37°C in the dark.

  • Stimulation: Add a stimulant such as PMA (e.g., 100 nM) or fMLP (e.g., 1 µM) to induce ROS production.

  • Fluorescence Measurement: Immediately measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm using a fluorescence microplate reader. Kinetic readings can be taken every 5 minutes for 1-2 hours.

  • Data Analysis: Calculate the rate of ROS production or the total ROS produced and determine the percentage inhibition by HMR.

Visualizations

Signaling Pathway Diagrams

TNF_alpha_Assay_Workflow start Start seed_cells Seed THP-1 cells in 96-well plate start->seed_cells pretreat Pre-treat with HMR (1 hour) seed_cells->pretreat stimulate Stimulate with LPS (6-24 hours) pretreat->stimulate centrifuge Centrifuge plate stimulate->centrifuge collect_supernatant Collect supernatant centrifuge->collect_supernatant elisa Perform TNF-α ELISA collect_supernatant->elisa analyze Analyze data (% inhibition) elisa->analyze end End analyze->end NFkB_Western_Blot_Workflow start Start culture_cells Culture endothelial cells start->culture_cells treat_cells Pre-treat with HMR, then stimulate with TNF-α culture_cells->treat_cells fractionate Cytoplasmic & Nuclear Fractionation treat_cells->fractionate quantify_protein Protein Quantification (BCA) fractionate->quantify_protein sds_page SDS-PAGE quantify_protein->sds_page transfer Western Blot Transfer sds_page->transfer immunoblot Immunoblot for p65, Lamin B1, GAPDH transfer->immunoblot detect Chemiluminescence Detection immunoblot->detect analyze Densitometry Analysis detect->analyze end End analyze->end

References

Unlocking the Potential of Hydroxymatairesinol: Protocols for Bioavailability Assessment

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – Comprehensive application notes and protocols for assessing the bioavailability of hydroxymatairesinol (HMR), a plant lignan with significant therapeutic potential, have been developed to aid researchers, scientists, and drug development professionals. These detailed guidelines standardize the evaluation of HMR's absorption, distribution, metabolism, and excretion (ADME) profile, a critical step in harnessing its health benefits.

This compound, found in sources like the Norway spruce, is a precursor to the mammalian lignan enterolactone (ENL), which is associated with various health benefits.[1] Understanding the bioavailability of HMR is paramount for its development as a nutraceutical or therapeutic agent. The following protocols provide a framework for in vitro and in vivo assessment methodologies.

In Vitro Bioaccessibility: Simulated Gastrointestinal Digestion

To evaluate the stability and release of this compound from its matrix under conditions mimicking the human digestive tract, a simulated gastrointestinal digestion protocol is employed. The internationally recognized INFOGEST method provides a standardized approach.[2][3][4]

Experimental Protocol: In Vitro Digestion (INFOGEST Method)

This static in vitro digestion model subjects the test substance to sequential oral, gastric, and intestinal phases.[3][4]

1. Oral Phase:

  • Mix 5 g of the this compound-containing product with 3.5 mL of simulated salivary fluid (SSF) electrolyte stock solution.

  • Add 0.5 mL of a 1,500 U/mL α-amylase solution.

  • Add 25 µL of 0.3 M CaCl₂ and adjust the volume with water.

  • Incubate for 2 minutes at 37°C with mixing.[3]

2. Gastric Phase:

  • Add the oral bolus to 7.5 mL of simulated gastric fluid (SGF) electrolyte stock solution.

  • Add 2.0 mL of a 20,000 U/mL porcine pepsin solution.[3]

  • Add 5 µL of 0.3 M CaCl₂.

  • Adjust the pH to 3.0 with 1 M HCl.

  • Incubate for 2 hours at 37°C with mixing.[3][5]

3. Intestinal Phase:

  • Add the gastric chyme to 11 mL of simulated intestinal fluid (SIF).

  • Add 5 mL of a pancreatin solution (based on 100 U/mL trypsin activity).

  • Add 2.5 mL of a bile salt solution to reach a final concentration of 10 mM.

  • Add 40 µL of 0.3 M CaCl₂.

  • Adjust the pH to 7.0 with 1 M NaOH.

  • Incubate for 2 hours at 37°C with mixing.[2][5]

Samples are taken at the end of each phase for analysis by HPLC or LC-MS/MS to quantify the concentration of this compound.

Simulated Gastrointestinal Digestion Workflow cluster_oral Oral Phase cluster_gastric Gastric Phase cluster_intestinal Intestinal Phase oral_sample Sample + SSF + Amylase oral_incubation Incubate 2 min, 37°C oral_sample->oral_incubation pH 6.8 gastric_chyme Oral Bolus + SGF + Pepsin oral_incubation->gastric_chyme gastric_incubation Incubate 2 hours, 37°C gastric_chyme->gastric_incubation pH 3.0 intestinal_digesta Gastric Chyme + SIF + Pancreatin + Bile gastric_incubation->intestinal_digesta intestinal_incubation Incubate 2 hours, 37°C intestinal_digesta->intestinal_incubation pH 7.0 Analysis Analysis intestinal_incubation->Analysis Quantify HMR

Simulated Gastrointestinal Digestion Workflow

In Vitro Intestinal Permeability: Caco-2 Cell Model

The Caco-2 cell line, derived from human colon adenocarcinoma, differentiates into a monolayer of polarized enterocytes that mimic the intestinal barrier.[6][7][8] This model is widely used to predict the oral absorption of compounds.

Experimental Protocol: Caco-2 Permeability Assay

1. Cell Culture and Differentiation:

  • Seed Caco-2 cells onto semi-permeable Transwell® inserts at a density of 1 x 10⁵ cells/cm².[9]

  • Culture the cells for 21-25 days to allow for spontaneous differentiation into a polarized monolayer with functional tight junctions.[6] The culture medium is typically replaced every 2-3 days.

2. Monolayer Integrity Assessment:

  • Before and after the permeability experiment, measure the transepithelial electrical resistance (TEER) to confirm the integrity of the cell monolayer. TEER values should be stable and within an acceptable range (e.g., >300 ohms).[6]

3. Permeability Assay:

  • Wash the Caco-2 monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution - HBSS).

  • Add the test solution containing this compound to the apical (A) or basolateral (B) compartment.

  • Incubate for a defined period (e.g., 1-2 hours) at 37°C.[10]

  • Collect samples from the receiver compartment at specified time points.

  • Analyze the concentration of this compound in the collected samples using LC-MS/MS.

4. Data Analysis:

  • Calculate the apparent permeability coefficient (Papp) using the following formula: Papp (cm/s) = (dQ/dt) / (A * C₀) Where:

    • dQ/dt is the rate of permeation.

    • A is the surface area of the membrane.

    • C₀ is the initial concentration of the compound.

Caco-2 Permeability Assay Workflow cluster_culture Cell Culture & Differentiation cluster_assay Permeability Assay cluster_analysis Data Analysis seeding Seed Caco-2 cells on Transwell inserts differentiation Culture for 21 days seeding->differentiation teer_pre Measure TEER differentiation->teer_pre add_hmr Add HMR to Apical/Basolateral side teer_pre->add_hmr incubation Incubate at 37°C add_hmr->incubation sampling Collect samples from receiver compartment incubation->sampling teer_post Measure TEER sampling->teer_post lcms Quantify HMR by LC-MS/MS teer_post->lcms papp Calculate Papp lcms->papp

Caco-2 Permeability Assay Workflow

In Vitro Gut Microbiota Metabolism

The conversion of this compound to enterolactone by the gut microbiota is a key step in its bioactivity.[2] In vitro fermentation with human fecal samples can simulate this process.

Experimental Protocol: In Vitro Fecal Fermentation

1. Fecal Slurry Preparation:

  • Collect fresh fecal samples from healthy donors.

  • Prepare a fecal slurry (e.g., 20% w/v) in an anaerobic phosphate buffer.

2. In Vitro Fermentation:

  • In an anaerobic chamber, add the this compound solution to a fermentation medium.

  • Inoculate the medium with the fecal slurry.

  • Incubate the mixture at 37°C under anaerobic conditions for up to 48 hours.[11]

  • Collect samples at various time points (e.g., 0, 2, 4, 8, 12, 24, 48 hours).[11]

3. Analysis:

  • Centrifuge the collected samples to separate the supernatant.

  • Analyze the supernatant for the presence and concentration of this compound and its metabolites, particularly enterolactone, using LC-MS/MS.

In Vivo Bioavailability: Animal and Human Studies

Animal and human pharmacokinetic studies are essential for determining the in vivo bioavailability of this compound.

Experimental Protocol: In Vivo Pharmacokinetic Study (Rat Model)

1. Animal Model:

  • Use male Wistar rats.[12][13]

2. Administration:

  • Administer this compound orally (e.g., via gavage) or intravenously.[12][13]

3. Blood Sampling:

  • Collect blood samples at predetermined time points (e.g., 0, 5, 15, 30, 60 minutes, and 2, 4, 8, 12, 24 hours post-dose).[12][14]

4. Sample Processing and Analysis:

  • Separate plasma or serum and store at -80°C until analysis.

  • Quantify the concentrations of this compound and its metabolites using a validated LC-MS/MS method.[15]

5. Pharmacokinetic Analysis:

  • Calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to reach Cmax), AUC (area under the curve), and oral bioavailability.

Human Pharmacokinetic Study Data

A single-blind, parallel, pharmacokinetic and dose-comparison study was conducted on post-menopausal women.[7][16] Participants received either a low dose (36 mg/day) or a high dose (72 mg/day) of a 7-HMR product for 8 weeks.[7][16] A single-dose pharmacokinetic analysis was performed on a subset of subjects in the low-dose group.[7][16]

Parameter7-Hydroxymatairesinol (7-HMR)Enterolactone (ENL)Reference
Dose 36 mg (single dose)-[16]
Cmax 757.08 ng/mL4.8 ng/mL[7][16]
Tmax 1 hour24 hours[7][16]
GroupChange in Plasma 7-HMR (Baseline to Week 8)Change in Plasma ENL (Baseline to Week 8)Reference
Low-Dose (36 mg/day) +191%+157%[7][16]
High-Dose (72 mg/day) +1238%+137%[7][16]

These results demonstrate that this compound is rapidly absorbed and metabolized to enterolactone in humans.[7][16]

In Vivo Pharmacokinetic Study Workflow cluster_admin Administration cluster_sampling Sampling cluster_analysis Analysis admin Administer HMR (Oral or IV) blood_collection Collect blood samples at timed intervals admin->blood_collection plasma_separation Separate plasma/serum blood_collection->plasma_separation storage Store at -80°C plasma_separation->storage lcms_analysis Quantify HMR & metabolites by LC-MS/MS storage->lcms_analysis pk_parameters Calculate PK parameters (Cmax, Tmax, AUC) lcms_analysis->pk_parameters

In Vivo Pharmacokinetic Study Workflow

Analytical Methodology: LC-MS/MS for Quantification

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method for the sensitive and selective quantification of this compound and its metabolites in complex biological matrices.[15][17]

General Protocol for LC-MS/MS Analysis

1. Sample Preparation:

  • Plasma/Serum: Perform protein precipitation with a solvent like acetonitrile.[15]

  • Urine: May require a dilution step. For comprehensive analysis, enzymatic hydrolysis to release conjugated forms may be necessary.

  • Extraction: Solid-phase extraction (SPE) can be used for cleanup and concentration of the analytes.

2. Chromatographic Separation:

  • Column: A reversed-phase C18 column is commonly used.[15]

  • Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol), often with an additive like formic acid to improve ionization.[16]

3. Mass Spectrometric Detection:

  • Ionization: Electrospray ionization (ESI) in either positive or negative mode.

  • Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity, monitoring specific precursor-to-product ion transitions for this compound and its metabolites.

These comprehensive protocols provide a robust framework for the systematic evaluation of this compound bioavailability, facilitating further research and development of this promising natural compound.

References

Application Notes and Protocols for Hydroxymatairesinol in Hormone-Dependent Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroxymatairesinol (HMR) is a plant lignan that has garnered significant interest in the field of oncology, particularly for its potential role in the prevention and treatment of hormone-dependent cancers such as breast and prostate cancer. As a phytoestrogen, HMR is metabolized in the gut to enterolactone, a compound known to exert weak estrogenic and anti-estrogenic effects. This dual activity, along with its antioxidant properties, positions this compound as a promising candidate for further investigation in cancer research and drug development. These application notes provide a summary of key quantitative data from preclinical studies and detailed protocols for relevant in vitro and in vivo experiments.

Data Presentation

In Vitro Efficacy of this compound and its Metabolite Enterolactone
Cell LineCompoundEndpointConcentrationResultCitation
MCF-7 (Breast Cancer)This compoundCell Cycle ProgressionNot SpecifiedIncreased percentage of cells in S phase[1]
MCF-7 (Breast Cancer)EnterolactoneCell Cycle ProgressionNot SpecifiedIncreased percentage of cells in S phase[1]
MCF-7 (Breast Cancer)EnterolactoneCell ViabilityUp to 100 µMNo significant effect on cell viability
LNCaP (Prostate Cancer)EnterolactoneApoptosis Induction70-100 µMDose-dependent increase in apoptosis
In Vivo Efficacy of this compound
Cancer ModelAnimal ModelTreatmentDurationKey FindingsCitation
DMBA-Induced Mammary CarcinomaRats4.7 mg/kg body wt/day HMR in diet16 weeksReduced tumor volume and growth. Total tumor volume was 22% less than control at the end of the experiment. Altered tumor histology with a decrease in well-differentiated adenocarcinomas.[2][3]
LNCaP Human Prostate Cancer XenograftAthymic Nude Mice0.15% and 0.30% HMR in diet9 weeksInhibited tumor growth, reduced tumor take rate, increased proportion of non-growing tumors, and induced a higher tumor cell apoptotic index. Reduced cell proliferation index at the 0.30% HMR dose.

Signaling Pathways and Experimental Workflow

hydroxymatairesinol_mechanism HMR This compound Enterolactone Enterolactone HMR->Enterolactone Metabolism by Gut Microbiota EstrogenReceptor Estrogen Receptor (ER) Enterolactone->EstrogenReceptor Binds to Apoptosis Induction of Apoptosis Enterolactone->Apoptosis HormoneResponse Modulation of Hormone-Responsive Genes EstrogenReceptor->HormoneResponse Proliferation Inhibition of Cell Proliferation HormoneResponse->Proliferation Bcl2 Bcl-2 (Anti-apoptotic) Apoptosis->Bcl2 Downregulates Bax Bax (Pro-apoptotic) Apoptosis->Bax Upregulates Bcl2->Proliferation Bax->Proliferation

Proposed mechanism of this compound in hormone-dependent cancers.

experimental_workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies CellCulture Cell Culture (MCF-7 or LNCaP) Treatment Treatment with This compound/Enterolactone CellCulture->Treatment Viability Cell Viability Assay (MTT Assay) Treatment->Viability Apoptosis Apoptosis Assay (Western Blot for Bcl-2/Bax) Treatment->Apoptosis TumorInduction Tumor Induction (DMBA or Xenograft) HMR_Diet This compound Supplemented Diet TumorInduction->HMR_Diet TumorMeasurement Tumor Growth Measurement HMR_Diet->TumorMeasurement Histo Histopathological Analysis TumorMeasurement->Histo

General experimental workflow for studying this compound.

Experimental Protocols

In Vitro Cell Viability (MTT Assay)

Objective: To determine the effect of this compound and enterolactone on the viability of hormone-dependent cancer cell lines (e.g., MCF-7, LNCaP).

Materials:

  • MCF-7 or LNCaP cells

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound and Enterolactone stock solutions (dissolved in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of this compound and enterolactone in complete culture medium.

  • Remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include wells with medium only (blank) and cells with vehicle (DMSO) as controls.

  • Incubate the plate for 48-72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Western Blot for Apoptosis Markers (Bcl-2 and Bax)

Objective: To assess the effect of this compound and enterolactone on the expression of pro- and anti-apoptotic proteins in cancer cells.

Materials:

  • MCF-7 or LNCaP cells

  • 6-well plates

  • This compound and Enterolactone

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (anti-Bcl-2, anti-Bax, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescence substrate

  • Imaging system

Protocol:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Treat cells with various concentrations of this compound or enterolactone for 24-48 hours.

  • Wash cells with ice-cold PBS and lyse them with lysis buffer.

  • Determine protein concentration using the BCA assay.

  • Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel and perform electrophoresis.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and add the chemiluminescence substrate.

  • Visualize the protein bands using an imaging system. β-actin is used as a loading control.

In Vivo DMBA-Induced Mammary Carcinoma Model in Rats

Objective: To evaluate the in vivo efficacy of this compound in a chemically induced breast cancer model.

Materials:

  • Female Sprague-Dawley rats (50-55 days old)

  • 7,12-Dimethylbenz(a)anthracene (DMBA)

  • Corn oil

  • Standard rat chow and HMR-supplemented chow (e.g., providing 4.7 mg/kg body weight/day)

  • Calipers

Protocol:

  • Acclimatize rats for one week.

  • Administer a single oral gavage of DMBA (e.g., 20 mg in 1 mL corn oil) to induce mammary tumors.

  • Two weeks post-DMBA administration, randomly divide the rats into control and treatment groups.

  • Provide the control group with standard chow and the treatment group with HMR-supplemented chow.

  • Palpate the rats weekly to monitor for tumor development.

  • Measure the dimensions of palpable tumors with calipers twice a week and calculate tumor volume (Volume = 0.5 x length x width²).

  • Continue the study for a predetermined period (e.g., 16 weeks).

  • At the end of the study, euthanize the rats, and excise the tumors for weighing and histopathological analysis.

In Vivo LNCaP Xenograft Model in Mice

Objective: To assess the anti-tumor activity of this compound in a human prostate cancer xenograft model.

Materials:

  • Male athymic nude mice (4-6 weeks old)

  • LNCaP cells

  • Matrigel

  • Standard mouse chow and HMR-supplemented chow (e.g., 0.15% and 0.30% HMR)

  • Calipers

Protocol:

  • Harvest LNCaP cells and resuspend them in a 1:1 mixture of medium and Matrigel.

  • Subcutaneously inject approximately 2 x 10^6 cells into the flank of each mouse.

  • When tumors become palpable (e.g., 50-100 mm³), randomize the mice into control and treatment groups.

  • Provide the control group with standard chow and the treatment groups with HMR-supplemented chow.

  • Measure tumor dimensions with calipers two to three times per week and calculate tumor volume.

  • Monitor the body weight of the mice as an indicator of toxicity.

  • After a defined period (e.g., 9 weeks), euthanize the mice and excise the tumors for weighing, immunohistochemistry (e.g., for Ki-67 to assess proliferation and TUNEL assay for apoptosis), and other molecular analyses.

References

Formulation of Hydroxymatairesinol for Clinical Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the formulation of hydroxymatairesinol (HMR) for clinical studies, with a focus on the proprietary product HMRlignan™. The information is compiled from published clinical trial data, patents, and scientific literature.

Introduction to this compound (HMR)

7-Hydroxymatairesinol is a naturally occurring plant lignan found in sources like the Norway spruce (Picea abies)[1]. It is a precursor to the mammalian lignan enterolactone (ENL), which is formed through metabolism by the gut microbiota[2]. Both HMR and ENL have garnered significant interest for their potential health benefits, including roles in hormone-dependent conditions and antioxidant activities[3][4]. Clinical studies have investigated HMR for various applications, including the management of menopausal symptoms[1].

HMRlignan™: A Clinically Studied Formulation

A key formulation of HMR used in clinical trials is HMRlignan™, a proprietary product from Linnea SA[1]. It is a co-crystal of 7-hydroxymatairesinol with potassium acetate, with a specification of not less than 90% 7-HMR co-crystal[3][5]. This formulation has been evaluated in clinical studies in postmenopausal women at daily doses of 36 mg and 72 mg[1].

Composition and Dosage Form

HMRlignan™ is typically administered orally in capsule form[3]. While the complete list of excipients used in the commercial HMRlignan™ capsules is proprietary, a clinical study investigating its efficacy used a placebo capsule containing magnesium stearate and microcrystalline cellulose. These are common excipients in pharmaceutical formulations, serving as a lubricant and a diluent/binder, respectively.

Table 1: Composition of HMRlignan™ and Placebo Capsules Used in a Clinical Study

ComponentActive CapsulePlacebo CapsuleFunction
HMRlignan™ (7-HMR co-crystal)36 mg or 72 mg-Active Pharmaceutical Ingredient
Magnesium StearateNot specifiedPresentLubricant
Microcrystalline CelluloseNot specifiedPresentDiluent, Binder

Source: Information synthesized from clinical trial data[1].

Pharmacokinetic Profile of HMRlignan™

Clinical studies have established the pharmacokinetic profile of orally administered HMRlignan™. Following ingestion, HMR is rapidly absorbed and subsequently metabolized to ENL.

Table 2: Pharmacokinetic Parameters of this compound and Enterolactone after a Single Oral Dose of 36 mg HMRlignan™ in Postmenopausal Women

AnalyteCmax (ng/mL)Tmax (hours)
7-Hydroxymatairesinol (HMR)757.081
Enterolactone (ENL)4.824

Source: Udani, J. K., et al. (2013). Journal of the American College of Nutrition.[1][2]

Experimental Protocols

The following are generalized protocols for the preparation and analysis of HMR formulations for clinical studies, based on standard pharmaceutical practices. Specific parameters for proprietary formulations like HMRlignan™ are not publicly available.

Protocol for Preparation of HMR Capsules (General Method)

This protocol outlines a general procedure for the encapsulation of HMR for clinical trials.

Objective: To prepare this compound capsules for oral administration in a clinical study.

Materials:

  • 7-Hydroxymatairesinol (as HMRlignan™ or other standardized extract)

  • Microcrystalline cellulose (diluent/binder)

  • Magnesium stearate (lubricant)

  • Hard gelatin or HPMC capsules of appropriate size

  • V-blender

  • Manual or semi-automatic capsule filling machine

  • Analytical balance

  • Sieves

Procedure:

  • Milling and Sieving: Mill the HMR active pharmaceutical ingredient (API) and excipients to a uniform particle size. Pass all powders through an appropriate mesh sieve to break up any agglomerates.

  • Blending: Accurately weigh the required amounts of HMR, microcrystalline cellulose, and magnesium stearate. Geometrically dilute the HMR with microcrystalline cellulose in a V-blender and blend for a predetermined time (e.g., 15-20 minutes) to ensure a homogenous mixture. Add magnesium stearate and blend for a shorter duration (e.g., 3-5 minutes).

  • Encapsulation: Set up the capsule filling machine for the target capsule size and fill weight. Transfer the powder blend to the hopper of the capsule filling machine and encapsulate the powder into the hard gelatin or HPMC capsules.

  • Weight Variation: Perform weight variation testing on a representative sample of capsules (e.g., 20 capsules) to ensure dose uniformity.

  • Quality Control: Conduct further quality control tests, including content uniformity, dissolution, and microbial limits, according to pharmacopeial standards.

Protocol for Stability Testing of HMR Formulations

This protocol describes a general approach for assessing the stability of HMR formulations.

Objective: To evaluate the stability of this compound formulations under different environmental conditions to establish a shelf-life.

Materials:

  • HMR capsules (or other dosage form) in their final packaging

  • Stability chambers with controlled temperature and humidity

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Dissolution testing apparatus

Procedure:

  • Sample Preparation: Place a sufficient number of HMR capsules in their intended clinical trial packaging.

  • Storage Conditions: Store the samples in stability chambers under long-term (e.g., 25°C ± 2°C / 60% RH ± 5% RH) and accelerated (e.g., 40°C ± 2°C / 75% RH ± 5% RH) conditions[6].

  • Testing Intervals: Pull samples at predetermined time points (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months for long-term; 0, 1, 2, 3, 6 months for accelerated).

  • Analytical Testing: At each time point, test the samples for the following parameters:

    • Appearance: Visual inspection for any changes in color, shape, or signs of degradation.

    • Assay: Quantify the amount of HMR using a validated stability-indicating HPLC method.

    • Related Substances: Monitor for the presence of any degradation products using HPLC.

    • Dissolution: Perform dissolution testing to ensure the drug release profile is maintained.

    • Moisture Content: Determine the water content, particularly for solid dosage forms.

  • Data Analysis: Analyze the data to determine the degradation kinetics and establish a shelf-life for the product under the specified storage conditions.

Signaling Pathways of HMR and its Metabolite Enterolactone

This compound and its primary metabolite, enterolactone, have been shown to modulate several key signaling pathways involved in inflammation, cell proliferation, and antioxidant response.

Signaling_Pathways cluster_HMR This compound (HMR) cluster_ENL Enterolactone (ENL) cluster_Pathways Cellular Signaling Pathways cluster_Outcomes Biological Outcomes HMR HMR NFkB NF-κB Pathway HMR->NFkB Inhibits Nrf2 Nrf2/HO-1 Pathway HMR->Nrf2 Activates ENL ENL ENL->NFkB Inhibits MAPK Erk1/2 (MAPK) Pathway ENL->MAPK Activates PI3K PI3K/Akt Pathway ENL->PI3K Activates IGF1R IGF-1R Signaling ENL->IGF1R Inhibits Inflammation ↓ Inflammation NFkB->Inflammation Antioxidant ↑ Antioxidant Response Nrf2->Antioxidant Proliferation ↓ Cell Proliferation MAPK->Proliferation PI3K->Proliferation IGF1R->Proliferation Migration ↓ Cell Migration IGF1R->Migration

Caption: Signaling pathways modulated by HMR and its metabolite ENL.

The diagram illustrates that both HMR and ENL can inhibit the pro-inflammatory NF-κB pathway[7][8][9]. HMR is also known to activate the Nrf2/HO-1 antioxidant response pathway[7]. Enterolactone has been shown to activate the Erk1/2 and PI3K/Akt pathways, which are involved in cell proliferation, while also inhibiting IGF-1 receptor signaling, which can lead to decreased cell proliferation and migration[10][11][12].

Experimental Workflow for Formulation Development and Testing

The development and testing of a this compound formulation for clinical trials follows a structured workflow to ensure safety, quality, and efficacy.

Formulation_Workflow start API Characterization (HMR) preformulation Preformulation Studies start->preformulation analytical_dev Analytical Method Development & Validation start->analytical_dev formulation_dev Formulation Development (e.g., Capsules) preformulation->formulation_dev manufacturing Manufacturing Process Optimization formulation_dev->manufacturing qc_testing Quality Control Testing manufacturing->qc_testing clinical_batch Clinical Trial Batch Manufacturing manufacturing->clinical_batch analytical_dev->qc_testing stability Stability Studies qc_testing->stability release Release for Clinical Use stability->release clinical_batch->qc_testing packaging Packaging & Labeling clinical_batch->packaging packaging->release

Caption: Workflow for HMR formulation development for clinical trials.

This workflow begins with the thorough characterization of the active pharmaceutical ingredient (API), this compound. Preformulation studies are then conducted to understand its physicochemical properties. This is followed by the development of a suitable dosage form, such as capsules, and optimization of the manufacturing process. Concurrently, analytical methods for quality control are developed and validated. The final formulation undergoes rigorous quality control and stability testing before a clinical trial batch is manufactured, packaged, and released for use in studies.

References

Troubleshooting & Optimization

Hydroxymatairesinol Extraction Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of hydroxymatairesinol (HMR) extraction.

Frequently Asked Questions (FAQs)

Q1: What is the most common source for this compound (HMR) extraction?

A1: The most abundant natural source of HMR is the knotwood of Norway spruce (Picea abies). Knots can contain up to 10% HMR by dry weight, with some studies reporting even higher concentrations in specific parts of the tree, such as the root neck heartwood.

Q2: What are the main challenges in extracting HMR?

A2: The primary challenges include achieving a high extraction yield, maintaining the stability of the HMR molecule, which can be sensitive to acidic and alkaline conditions, and purifying HMR from a complex mixture of other lignans and extractives. A significant purification challenge is the separation of its stereoisomers, primarily the major (-)-7S-hydroxymatairesinol (7S-HMR) from the minor (7R, 8R, 8'R)-(-)-hydroxymatairesinol (7R-HMR or allo-HMR).

Q3: Which extraction methods are commonly used for HMR?

A3: Common methods range from conventional solid-liquid extraction techniques like Soxhlet and maceration using organic solvents (e.g., acetone, ethanol) to more modern, greener technologies such as Pressurized Hot Water Extraction (PHWE), Supercritical Fluid Extraction (SFE), and the use of ionic liquids.

Q4: How stable is HMR during extraction and storage?

A4: this compound is sensitive to both acidic and alkaline conditions, which can cause transformation to α-conidendrin and other oxidation products. It can also be susceptible to degradation at high temperatures and exposure to light, which may lead to oxidation and the formation of colored oligomers. For storage of extracts, freezing is recommended to prevent degradation.

Troubleshooting Guides

Issue 1: Low Extraction Yield

Q: I am experiencing a lower than expected yield of HMR using solvent extraction. What are the potential causes and how can I improve it?

A: Low extraction yields can be attributed to several factors. Consider the following troubleshooting steps:

  • Particle Size of the Raw Material: Ensure your wood material is finely ground. A smaller particle size increases the surface area available for solvent interaction, which can significantly improve extraction efficiency.

  • Solvent Selection and Polarity: The choice of solvent is critical. While acetone and ethanol are commonly used, their mixtures with water can be more effective. The optimal solvent polarity can vary, so experimenting with different solvent-water ratios may be beneficial. For instance, aqueous mixtures of ethanol (e.g., 95%) have been used effectively.

  • Solid-to-Liquid Ratio: A low solvent volume relative to the solid material can result in a saturated solution, preventing further extraction. Increasing the solvent-to-solid ratio can enhance the diffusion of HMR from the plant matrix into the solvent. Ratios as high as 1:70 have been suggested for optimal extraction in some plant materials.

  • Extraction Time and Temperature: Both time and temperature play a crucial role. Insufficient extraction time will result in incomplete recovery. For Soxhlet extraction, an extended duration (e.g., 18 hours) has been shown to improve yields for some plant compounds. Increasing the temperature can improve solubility and diffusion rates; however, excessively high temperatures can lead to HMR degradation. It's a balance that may require optimization for your specific setup.

  • Extraction Method: If you are using a simple maceration (soaking) technique, switching to a more exhaustive method like Soxhlet extraction or a modern technique like Pressurized Hot Water Extraction (PHWE) could significantly boost your yield. PHWE, for example, uses water at elevated temperatures and pressures to achieve high extraction efficiency.

Issue 2: Impurities in the Final Product

Q: My purified HMR contains significant impurities. How can I improve the purity?

A: The presence of impurities is a common issue due to the complex nature of wood extracts. Here are some strategies to enhance purity:

  • Pre-extraction Defatting: The raw wood material can be pre-treated with a non-polar solvent like n-hexane. This step removes lipophilic compounds (fats, waxes, etc.) that might otherwise co-extract with HMR, simplifying the subsequent purification process.

  • Chromatographic Purification: Flash chromatography is a common and effective method for purifying HMR. Key to its success is the selection of the appropriate mobile phase. A gradient elution is often more effective than isocratic elution for separating compounds with different polarities. Common solvent systems include hexane/ethyl acetate and dichloromethane/methanol.

  • Selective Precipitation: It is possible to selectively precipitate HMR from the crude extract by forming a complex. This can be a useful intermediate step to enrich the HMR content before final purification.

  • Stereoisomer Separation: If you are dealing with contamination from the 7R-HMR stereoisomer, this can be particularly challenging. Advanced chromatographic techniques or methods that exploit differences in the chemical reactivity of the isomers may be necessary for separation.

Quantitative Data on Extraction Methods

The following tables summarize quantitative data from various studies on HMR extraction to facilitate comparison.

Table 1: Ionic Liquid-Based Extraction of HMR from Norway Spruce Knots

ParameterOptimal ValueHMR Yield (% w/w)Reference
Solvent Aqueous solution of [(C₂)₃NC₂]Br9.46
Solvent Concentration 1.5 M9.46
Solid-to-Liquid Ratio 1:1009.46
Extraction Time 280 minutes9.46
Temperature 25 °C9.46

Table 2: Comparison of Various Extraction Techniques

Extraction MethodSolventTemperaturePressureKey FindingsReference
Soxhlet Extraction Acetone, Acetone-water, Ethanol-waterBoiling point of solventAtmosphericStandard method, but can be time and solvent-intensive.
Pressurized Hot Water Extraction (PHWE) Water100-160 °C2-12 barA green alternative to organic solvents, effective for lignan separation.
Accelerated Solvent Extraction (ASE) n-hexane followed by 95% Ethanol90-100 °C1500 psiSequential extraction effectively removes hydrophobic constituents first.
Supercritical Fluid Extraction (SFE) CO₂ with co-solvent (e.g., ethanol)40-70 °C20-45 MPaHighly tunable, but pure CO₂ may be ineffective for polar HMR.

Experimental Protocols

Protocol 1: Soxhlet Extraction of HMR

This protocol provides a general guideline for the extraction of HMR from Norway spruce knotwood using a Soxhlet apparatus.

  • Preparation of Material:

    • Grind air-dried Norway spruce knotwood to a fine powder (e.g., 0.2 mm particle size).

    • Dry the powder in an oven at a moderate temperature (e.g., 40-50 °C) to a constant weight to remove residual moisture.

  • Extraction:

    • Place a known amount of the dried powder (e.g., 10 g) into a cellulose thimble.

    • Place the thimble into the main chamber of the Soxhlet extractor.

    • Fill a round-bottom flask with a suitable solvent (e.g., 95% ethanol) to approximately two-thirds of its volume. A solid-to-solvent ratio of 1:20 to 1:70 can be considered.

    • Assemble the Soxhlet apparatus (flask, extractor, condenser) and ensure all joints are secure.

    • Heat the solvent in the flask using a heating mantle. The solvent will vaporize, travel to the condenser, liquefy, and drip into the thimble containing the wood powder.

    • Allow the extraction to proceed for a sufficient duration (e.g., 12-18 hours). The solvent will cycle through the apparatus, continuously extracting HMR from the solid matrix.

  • Solvent Recovery and Crude Extract Preparation:

    • After the extraction is complete, cool the apparatus to room temperature.

    • Remove the thimble containing the exhausted wood powder.

    • Concentrate the solvent in the round-bottom flask using a rotary evaporator under reduced pressure at a temperature below 40 °C to avoid thermal degradation of HMR.

    • The resulting concentrated crude extract can be further dried and stored at -20 °C for subsequent purification.

Protocol 2: Flash Chromatography for HMR Purification

This protocol outlines a general procedure for the purification of HMR from a crude extract using flash chromatography.

  • Preparation of the Column:

    • Select a glass column of appropriate size based on the amount of crude extract to be purified.

    • Pack the column with silica gel as the stationary phase. This can be done as a dry packing or a slurry packing method.

    • Equilibrate the packed column by passing several column volumes of the initial mobile phase through it.

  • Sample Loading:

    • Dissolve the crude HMR extract in a minimal amount of a suitable solvent (e.g., dichloromethane).

    • Adsorb the dissolved sample onto a small amount of an inert material like Celite.

    • Evaporate the solvent to obtain a dry, free-flowing powder.

    • Carefully add the sample-adsorbed Celite to the top of the prepared silica gel column.

  • Elution and Fraction Collection:

    • Begin the elution with a non-polar solvent system (e.g., Hexane:Ethyl Acetate 8:2) and gradually increase the polarity of the mobile phase (gradient elution). For example, you can increase the proportion of ethyl acetate or introduce a more polar solvent like methanol. A gradient of dichloromethane to dichloromethane:methanol can also be effective.

    • Apply gentle air pressure to the top of the column to achieve a steady flow rate.

    • Collect fractions of the eluent in test tubes.

  • Analysis and Product Recovery:

    • Analyze the collected fractions using Thin Layer Chromatography (TLC) to identify the fractions containing HMR.

    • Combine the pure fractions containing HMR.

    • Evaporate the solvent from the combined fractions using a rotary evaporator to obtain the purified HMR.

Visualizations

ExtractionWorkflow raw_material Raw Material (Norway Spruce Knotwood) grinding Grinding & Drying raw_material->grinding extraction Extraction (e.g., Soxhlet) grinding->extraction filtration Filtration extraction->filtration concentration Solvent Evaporation (Rotary Evaporator) filtration->concentration crude_extract Crude HMR Extract concentration->crude_extract purification Purification (Flash Chromatography) crude_extract->purification pure_hmr Pure this compound purification->pure_hmr TroubleshootingLogic start Low HMR Yield q1 Is particle size small enough? start->q1 s1 Action: Grind material finely q1->s1 No q2 Is solid:liquid ratio optimal? q1->q2 Yes s1->q2 s2 Action: Increase solvent volume q2->s2 No q3 Are time & temp adequate? q2->q3 Yes s2->q3 s3 Action: Increase time / Optimize temp q3->s3 No q4 Is extraction method exhaustive? q3->q4 Yes s3->q4 s4 Action: Switch to Soxhlet or PHWE q4->s4 No end Yield Improved q4->end Yes s4->end

Technical Support Center: Purification of Hydroxymatairesinol Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of hydroxymatairesinol (HMR) isomers.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying this compound (HMR) isomers?

The main difficulties in purifying HMR isomers, particularly the separation of 7R-HMR and 7S-HMR, arise from their nearly identical physicochemical properties as diastereomers. This similarity makes their separation by standard chromatographic or crystallization techniques challenging.[1][2] Additionally, HMR is susceptible to degradation and artifact formation under acidic or alkaline conditions, which can further complicate purification and reduce yields.[3]

Q2: Why is the natural abundance of 7S-HMR much higher than 7R-HMR?

In nature, particularly in sources like the knots of Norway spruce (Picea abies), the (-)-7S-hydroxymatairesinol isomer is predominantly found, accounting for 70-85% of the total lignans.[1][4] This high natural abundance makes 7S-HMR more readily available for extraction and subsequent research.[4]

Q3: What are the common impurities encountered during HMR purification?

Besides the other HMR isomer, common impurities can include other lignans naturally present in the source material, such as matairesinol, isolariciresinol, and pinoresinol.[5] During the purification process, degradation products or artifacts like conidendrin or conidendric acids can also form, especially if the sample is exposed to acidic or alkaline conditions.[3]

Q4: Can I use flash chromatography for the separation of HMR isomers?

While flash chromatography can be employed for initial purification to remove less polar or more polar impurities, it often lacks the necessary resolution to achieve baseline separation of the closely related HMR diastereomers.[1] For obtaining high-purity isomers, preparative High-Performance Liquid Chromatography (HPLC) is generally the more effective method.[1]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low yield of the desired HMR isomer after purification. 1. Isomerization or degradation: Exposure to acidic or alkaline conditions during extraction or purification can convert HMR to other compounds.[3] 2. Co-elution of isomers: Inadequate separation during chromatography leads to the loss of the target isomer in mixed fractions.[1] 3. Inefficient extraction: The initial extraction from the raw material may not be optimal.1. Maintain neutral pH: Use neutral solvents and avoid strong acids or bases throughout the purification process.[3] 2. Optimize chromatography: Employ high-resolution techniques like preparative HPLC. Systematically adjust the mobile phase composition and consider different stationary phases to improve separation.[1] 3. Enhance extraction: Consider using advanced extraction techniques like those employing aqueous solutions of ionic liquids to improve yields.[6]
Poor separation of 7R-HMR and 7S-HMR isomers on HPLC. 1. Suboptimal mobile phase: The solvent system may not provide sufficient selectivity for the isomers. 2. Inappropriate stationary phase: The column chemistry may not be suitable for resolving the diastereomers.1. Mobile phase optimization: Experiment with different solvent gradients and additives. For example, a mobile phase of acetonitrile/methanol and water with a small amount of formic acid has been shown to be effective.[1] 2. Column selection: A Discovery HSF5 column has been successfully used for the preparative HPLC separation of HMR isomers.[1]
Presence of unexpected peaks in the chromatogram. 1. Artifact formation: HMR can degrade into compounds like α-conidendrin under certain conditions.[3] 2. Contamination: Impurities from solvents, reagents, or the initial plant material.1. Control reaction conditions: Avoid harsh pH conditions and high temperatures during processing.[3] 2. Use high-purity materials: Ensure all solvents and reagents are of high purity and the starting material is well-characterized.
Difficulty in crystallizing the purified HMR isomer. 1. Presence of impurities: Even small amounts of impurities can inhibit crystallization. 2. Suboptimal solvent system: The chosen solvent or solvent mixture may not be ideal for inducing crystallization.1. Further purification: If impurities are suspected, an additional chromatographic step may be necessary. 2. Screen crystallization conditions: Systematically test a range of solvents and solvent mixtures, and consider techniques like slow evaporation, vapor diffusion, or antisolvent addition. The formation of a potassium acetate complex has been used to crystallize HMR.[7]

Quantitative Data

The following table summarizes the results of an enrichment and purification process for 7R-HMR from a starting mixture of 7S-HMR and 7R-HMR.

Purification Step Starting Material Product Purity Yield Reference
NaBH₄ Reduction & Silica Chromatography 10 g of 7S/7R-HMR mixture1.7 g of 7R-HMR89% (11% 7S-HMR)17%[1]
Preparative HPLC 850 mg of 89% pure 7R-HMR100 mg of 7R-HMR>94% (contains ~6% 7S-HMR)11.8%[1]

Experimental Protocols

Enrichment of 7R-HMR via Kinetic Reduction

This protocol describes the enrichment of the 7R-HMR isomer from a diastereomeric mixture by exploiting the difference in reduction kinetics between the two isomers.

Materials:

  • Diastereomeric mixture of 7S- and 7R-HMR

  • Tetrahydrofuran (THF)

  • Deionized Water

  • Sodium borohydride (NaBH₄)

  • 10% Hydrochloric acid (HCl)

  • Dichloromethane (CH₂Cl₂)

  • Sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the 7S/7R-HMR mixture (e.g., 0.766 g, 2.04 mmol) in a 1:1 mixture of THF and water (40 mL).[1]

  • Cool the mixture to 0 °C in an ice bath.

  • Add NaBH₄ (0.389 g, 10.2 mmol) portion-wise to the cooled solution.[1]

  • Monitor the reaction progress by HPLC. The 7S-HMR isomer is expected to be reduced to (-)-matairesinol at a faster rate than the 7R-HMR isomer.[1][4]

  • After an appropriate time (e.g., overnight at room temperature), quench the reaction by adding 10% HCl until the pH reaches approximately 4-5.[1]

  • Extract the mixture with CH₂Cl₂.

  • Wash the organic layer with water, dry over Na₂SO₄, filter, and evaporate the solvent under reduced pressure to obtain the enriched 7R-HMR mixture as an oil.[1]

Purification of 7R-HMR by Preparative HPLC

This protocol details the purification of the enriched 7R-HMR using preparative HPLC.

Instrumentation and Conditions:

  • Column: Discovery HSF5, 25 cm × 21.2 mm, 10 µm particle size.[1]

  • Mobile Phase A (FMA): Water with 0.1% Formic Acid.[1]

  • Mobile Phase B (FMB): Acetonitrile/Methanol (3:7) with 0.1% Formic Acid.[1]

  • Elution: Isocratic with a pre-mixed mobile phase of FMA/FMB 78/22.[1]

  • Flow Rate: 20 mL/min.[1]

  • Detection: UV detector.

Procedure:

  • Dissolve the enriched 7R-HMR mixture (e.g., 850 mg) in a suitable solvent.

  • Inject the sample onto the preparative HPLC system.

  • Collect the fractions corresponding to the 7R-HMR peak.

  • Combine the pure fractions and evaporate the solvent to obtain the purified 7R-HMR.

Visualizations

Workflow for the Enrichment and Purification of 7R-Hydroxymatairesinol

G cluster_0 Enrichment of 7R-HMR cluster_1 Purification cluster_2 Analysis cluster_3 Byproducts/Waste Start Start with 7S/7R-HMR Mixture Reduction Kinetic Reduction with NaBH4 Start->Reduction Quench Quench Reaction (HCl) Reduction->Quench Matairesinol (-)-Matairesinol Reduction->Matairesinol Extraction Liquid-Liquid Extraction (CH2Cl2) Quench->Extraction Enriched Enriched 7R-HMR Mixture Extraction->Enriched S_HMR Residual 7S-HMR Extraction->S_HMR Silica Silica Gel Chromatography Enriched->Silica PrepHPLC Preparative HPLC Silica->PrepHPLC Pure Pure 7R-HMR PrepHPLC->Pure HPLC_Analysis HPLC Purity Check Pure->HPLC_Analysis NMR Structural Confirmation (NMR) Pure->NMR

Caption: Workflow for the enrichment and purification of 7R-hydroxymatairesinol.

References

Technical Support Center: Optimizing Hydroxymatairesinol Stability in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the stability of hydroxymatairesinol (HMR) in solution. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of this compound in solution?

A1: The stability of this compound (HMR) in solution is primarily influenced by several factors:

  • pH: HMR is susceptible to degradation in both acidic and basic conditions.[1] Inadequate pH control can lead to hydrolysis and other degradation reactions.[2]

  • Oxidation: As a phenolic compound, HMR is prone to oxidation, which can be accelerated by the presence of oxygen, metal ions, and light.[2]

  • Light: Exposure to light, particularly UV radiation, can induce photolytic degradation, leading to the formation of colored oligomers and other degradation products.

  • Temperature: Elevated temperatures can increase the rate of chemical degradation, including oxidation and hydrolysis.[3]

  • Epimerization: HMR exists as two diastereomers, (7S, 8R, 8'R)-(-)-7-hydroxymatairesinol (7S-HMR) and (7R, 8R, 8'R)-(-)-7-hydroxymatairesinol (7R-HMR). In solution, epimerization can occur, leading to a change in the diastereomeric ratio. The 7S diastereomer is generally more thermodynamically stable.[4]

Q2: What is HMRlignan™ and how does it relate to HMR stability?

A2: HMRlignan™ is a commercially available potassium acetate complex of 7-hydroxymatairesinol.[5][6] This formulation strategy is employed to enhance the stability and handling of HMR. The formation of a salt complex can protect the molecule from degradation pathways that are prevalent in its free form.

Q3: What are the expected degradation products of this compound?

A3: Under forced degradation conditions, HMR can degrade into several products. While specific degradation pathways for HMR are not extensively published, based on its structure and the behavior of similar lignans, potential degradation products include:

  • Oxidation products: Quinone-type structures can form from the oxidation of the phenolic hydroxyl groups. The benzylic alcohol can also be oxidized to a ketone, forming oxomatairesinol.[7]

  • Hydrolysis products: Under acidic or basic conditions, the lactone ring can be hydrolyzed.

  • Epimers: As mentioned, the C7 hydroxyl group can undergo epimerization.[4]

  • Photodegradation products: Exposure to light can lead to the formation of colored oligomers.

Q4: What are the recommended storage conditions for this compound solutions?

A4: To maximize stability, HMR solutions should be:

  • Stored at low temperatures (e.g., 2-8 °C or frozen).

  • Protected from light by using amber vials or storing in the dark.

  • Prepared in a deoxygenated solvent or purged with an inert gas (e.g., nitrogen or argon) to minimize oxidation.

  • Maintained at an optimal pH, which should be determined experimentally but is generally expected to be in the slightly acidic to neutral range for phenolic compounds.

Troubleshooting Guide

Issue Possible Cause(s) Troubleshooting Steps & Solutions
Loss of HMR concentration over time in solution. 1. Oxidation: Presence of dissolved oxygen. 2. pH instability: Solution pH is too acidic or basic. 3. Photodegradation: Exposure to light. 4. Thermal degradation: Storage at elevated temperatures.1. Prevent Oxidation: Prepare solutions with deoxygenated solvents. Purge the headspace of the container with an inert gas (nitrogen or argon) before sealing. Consider adding an antioxidant (e.g., ascorbic acid, BHT), but verify compatibility first. 2. Control pH: Use a suitable buffer system to maintain a stable pH. The optimal pH should be determined through a stability study, but starting in the pH 4-6 range is recommended. 3. Protect from Light: Store solutions in amber glass vials or wrap clear vials in aluminum foil. Avoid exposure to direct sunlight or fluorescent lighting. 4. Control Temperature: Store solutions at refrigerated (2-8 °C) or frozen (-20 °C or -80 °C) temperatures.
Change in the color of the HMR solution (e.g., yellowing). Oxidation and/or Photodegradation: Formation of colored degradation products, such as quinones or oligomers.Follow the same steps as above to prevent oxidation and photodegradation. Color change is a strong indicator of degradation.
Appearance of new peaks in HPLC chromatogram. Chemical Degradation: Formation of degradation products due to hydrolysis, oxidation, or photolysis. Epimerization: Conversion between the 7S and 7R diastereomers.Identify Degradants: Use a stability-indicating HPLC method to separate and quantify HMR and its degradation products. Mass spectrometry (LC-MS) can be used to identify the mass of the new peaks to help elucidate their structures. Monitor Epimers: Develop an HPLC method capable of resolving the 7S and 7R epimers to monitor for changes in their ratio.
Precipitation of HMR from solution. Poor Solubility: HMR has limited aqueous solubility. Change in pH or Solvent Composition: Altering the conditions of a saturated solution can cause precipitation.Improve Solubility: Consider using co-solvents (e.g., ethanol, propylene glycol, PEG) or formulating with solubilizing agents like cyclodextrins. Maintain Formulation Integrity: Ensure the pH and solvent composition of the solution remain constant during storage and use.

Data Presentation

Table 1: Illustrative Degradation of this compound Under Forced Conditions

This table presents hypothetical data based on typical degradation patterns for phenolic compounds to illustrate the expected trends. Actual degradation rates should be determined experimentally.

Stress ConditionDurationHMR Remaining (%)Key Degradation Products Observed
Acid Hydrolysis (0.1 M HCl, 60 °C) 24 hours85%Lactone-opened species, Epimers
Base Hydrolysis (0.1 M NaOH, 60 °C) 8 hours70%Lactone-opened species, Rearrangement products
Oxidative (3% H₂O₂, RT) 24 hours65%Oxomatairesinol, Quinone-like structures
Thermal (80 °C, solid state) 48 hours92%Minor oxidative and decomposition products
Photolytic (ICH Q1B conditions) 24 hours75%Colored oligomers, Oxidative products
Table 2: Example of a Stability-Indicating HPLC Method Parameters
ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 20% B to 80% B over 30 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 280 nm
Injection Volume 10 µL

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To investigate the degradation pathways of HMR under various stress conditions and to generate degradation products for the development of a stability-indicating analytical method.

Materials:

  • This compound (HMR)

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • Methanol, HPLC grade

  • Water, HPLC grade

  • pH meter

  • HPLC system with UV or PDA detector

  • Thermostatic oven

  • Photostability chamber

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of HMR in methanol at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • To 1 mL of HMR stock solution, add 1 mL of 0.1 M HCl.

    • Incubate at 60 °C for 24 hours.

    • At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.

  • Base Hydrolysis:

    • To 1 mL of HMR stock solution, add 1 mL of 0.1 M NaOH.

    • Incubate at 60 °C for 8 hours.

    • At specified time points (e.g., 0, 2, 4, 8 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute with mobile phase for HPLC analysis.

  • Oxidative Degradation:

    • To 1 mL of HMR stock solution, add 1 mL of 3% H₂O₂.

    • Keep at room temperature for 24 hours, protected from light.

    • At specified time points, withdraw an aliquot and dilute with mobile phase for HPLC analysis.

  • Thermal Degradation:

    • Accurately weigh about 5 mg of solid HMR into a glass vial.

    • Place the vial in a thermostatic oven at 80 °C for 48 hours.

    • At the end of the study, dissolve the sample in a known volume of methanol for HPLC analysis.

  • Photolytic Degradation:

    • Expose a solution of HMR (e.g., 100 µg/mL in methanol:water) and solid HMR to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).

    • A control sample should be kept in the dark under the same temperature conditions.

    • Analyze the samples by HPLC after exposure.

  • Analysis: Analyze all samples using a suitable stability-indicating HPLC method (see Table 2 for an example). Compare the chromatograms of the stressed samples with that of an unstressed control to identify and quantify degradation products.

Protocol 2: Development of a Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating HMR from its potential degradation products and epimers.

Procedure:

  • Column and Mobile Phase Screening:

    • Start with a C18 column and a mobile phase consisting of a buffered aqueous phase (e.g., 0.1% formic acid or phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol).

    • Run a gradient elution from low to high organic modifier concentration to elute all components.

  • Method Optimization:

    • Inject a mixture of the stressed samples generated from the forced degradation study.

    • Adjust the gradient slope, mobile phase pH, and column temperature to achieve adequate resolution (>1.5) between HMR and all degradation peaks.

    • A photodiode array (PDA) detector is recommended to check for peak purity and to determine the optimal detection wavelength.

  • Method Validation:

    • Validate the optimized method according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness. Specificity is demonstrated by the ability to resolve HMR from all degradation products.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis stock Prepare HMR Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1 M HCl, 60°C) stock->acid Expose to stress base Base Hydrolysis (0.1 M NaOH, 60°C) stock->base Expose to stress oxidation Oxidation (3% H₂O₂, RT) stock->oxidation Expose to stress thermal Thermal Degradation (80°C, solid) stock->thermal Expose to stress photo Photolytic Degradation (ICH Q1B) stock->photo Expose to stress hplc Stability-Indicating HPLC Analysis acid->hplc Analyze samples base->hplc Analyze samples oxidation->hplc Analyze samples thermal->hplc Analyze samples photo->hplc Analyze samples data Data Evaluation (Quantify HMR & Degradants) hplc->data

Caption: Workflow for a forced degradation study of this compound.

degradation_pathway cluster_products Potential Degradation Products HMR This compound (HMR) Oxo Oxomatairesinol HMR->Oxo Oxidation Quinone Quinone Structures HMR->Quinone Oxidation Hydrolyzed Lactone-Opened Products HMR->Hydrolyzed Acid/Base Hydrolysis Epimer 7R-HMR (Epimer) HMR->Epimer Epimerization Oligomers Colored Oligomers HMR->Oligomers Photodegradation

Caption: Potential degradation pathways of this compound.

References

Technical Support Center: Overcoming Low Bioavailability of Hydroxymatairesinol (HMR) In Vivo

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the in vivo bioavailability of hydroxymatairesinol (HMR).

Frequently Asked Questions (FAQs)

Q1: What is this compound (HMR) and why is its bioavailability a key consideration?

This compound (HMR) is a plant lignan, a type of polyphenolic compound, found in sources like the Norway spruce (Picea abies).[1][2] It is a precursor to the mammalian lignan enterolactone (ENL), which is associated with various health benefits, including anticancer and antioxidant properties.[1][3][4][5] The therapeutic efficacy of HMR is largely dependent on its conversion to bioactive metabolites like ENL by the gut microbiota and its subsequent absorption.[6] Therefore, understanding and overcoming its potentially low or variable bioavailability is critical for its development as a therapeutic agent or nutraceutical.

Q2: What are the primary metabolites of HMR in vivo?

In vivo, HMR is primarily metabolized by gut microbiota into the enterolignans, enterolactone (ENL) and enterodiol (END).[7] ENL is often considered the major and most biologically active metabolite.[2] The conversion process involves several biochemical steps, including deglycosylation and demethylation by intestinal bacteria.[6] The biological activity of HMR is often attributed to these metabolites, which have been shown to inhibit adipogenesis and lipid uptake in vitro.[7][8]

Q3: How is the bioavailability of HMR and its metabolites typically assessed?

Bioavailability is assessed through pharmacokinetic studies that measure the plasma concentrations of HMR and its key metabolite, ENL, over time after administration.[9][10] Key parameters include:

  • Cmax: The maximum (or peak) plasma concentration that a drug achieves.

  • Tmax: The time at which the Cmax is observed.

  • AUC (Area Under the Curve): The total exposure to the compound over time.

These studies typically involve administering a standardized dose of HMR and collecting blood samples at multiple time points for analysis by methods like HPLC-MS/MS.[9]

Q4: What factors can influence the bioavailability of HMR?

Several factors can lead to variability in HMR bioavailability among subjects:

  • Gut Microbiota Composition: The conversion of HMR to the more active enterolignans is entirely dependent on specific intestinal bacteria.[6] Inter-individual differences in gut flora can lead to significant variations in ENL production.

  • Poor Water Solubility: Like many polyphenols, lignans can have low water solubility, which can limit their dissolution in the gastrointestinal tract and subsequent absorption.[11]

  • Rapid Metabolism: HMR is subject to first-pass metabolism, which can reduce the amount of the parent compound reaching systemic circulation.[12]

  • Drug-Drug or Drug-Food Interactions: Co-administration of substances that alter gastric pH (e.g., antacids) or affect drug transporters could potentially influence HMR absorption.[13]

Troubleshooting Guide

Problem 1: High variability in plasma enterolactone (ENL) levels between experimental subjects.
  • Possible Cause: Differences in gut microbiota composition. The bacterial consortia responsible for converting HMR to ENL can vary significantly between individuals.[6]

  • Troubleshooting Steps:

    • Microbiota Analysis: If feasible, perform 16S rRNA sequencing on fecal samples to characterize the gut microbiota of the subjects. This may help correlate specific bacterial profiles with ENL production efficiency.

    • Standardized Diet: Implement a standardized diet for a period before and during the study. Diet can influence the composition of the gut microbiota.

    • Subject Grouping: If significant variability persists, consider stratifying subjects into "high" and "low" ENL producer groups based on baseline measurements or a test dose.

Problem 2: Low or undetectable plasma concentrations of the parent HMR compound.
  • Possible Cause 1: Rapid absorption and metabolism. HMR is absorbed quickly, with a reported Tmax of about 1 hour, and is then converted to its metabolites.[9][10][14]

  • Troubleshooting Steps:

    • Early Time Point Sampling: Ensure that your blood sampling schedule includes very early time points (e.g., 15, 30, and 60 minutes) post-administration to capture the HMR peak concentration (Cmax).[9]

  • Possible Cause 2: Issues with the analytical method. The method may lack the sensitivity required to detect low concentrations of HMR.

  • Troubleshooting Steps:

    • Method Validation: Re-validate your analytical method (e.g., HPLC-MS/MS) to ensure it meets the required limits of detection (LOD) and quantification (LOQ) for HMR in plasma.[15]

Problem 3: Overall low systemic exposure (low AUC) of both HMR and ENL despite a high administered dose.
  • Possible Cause: Poor dissolution and/or absorption of the HMR formulation in the gastrointestinal tract. This is a common issue for poorly water-soluble compounds.[11][16]

  • Troubleshooting Steps:

    • Formulation Enhancement: The bioavailability of poorly absorbed compounds can be improved through various formulation strategies.[17] Consider re-formulating HMR to enhance its bioavailability. Potential strategies include:

      • Nanoencapsulation: Using nanocarriers like liposomes, polymeric nanoparticles, or solid lipid nanoparticles can protect HMR from degradation, improve its solubility, and enhance cellular uptake.[11][18][19]

      • Prodrug Approach: Chemically modifying HMR to create a more lipophilic prodrug can improve its permeability across the intestinal barrier. The prodrug is then converted back to the active HMR in vivo.[20][21][22]

      • Lipid-Based Delivery Systems: Formulations like self-microemulsifying drug delivery systems (SMEDDS) can improve the solubilization and absorption of hydrophobic drugs.[17]

    • In Vitro Dissolution Testing: Perform dissolution tests on your current and modified formulations under simulated gastrointestinal conditions to assess the extent of HMR release.

Quantitative Data Summary

The following tables summarize key pharmacokinetic data from a clinical study in postmenopausal women receiving a standardized HMR product (HMRlignan™).[9][10][14]

Table 1: Single-Dose Pharmacokinetics of HMR and ENL (36 mg HMRlignan™)

AnalyteCmax (Peak Concentration)Tmax (Time to Peak)
7-HMR757.08 ng/mL1 hour
Enterolactone (ENL)4.8 ng/mL24 hours

Table 2: Change in Plasma Levels After 8 Weeks of HMR Supplementation

Dosage GroupAnalyte% Increase from Baseline
Low-Dose (36 mg/day) 7-HMR191%
Enterolactone (ENL)157%
High-Dose (72 mg/day) 7-HMR1238%
Enterolactone (ENL)137%

Experimental Protocols

Protocol: In Vivo Pharmacokinetic Study of HMR

This protocol provides a general methodology based on published studies.[9][10] Researchers must adapt this protocol to their specific experimental model and institutional guidelines.

1. Objective: To determine the pharmacokinetic profile of HMR and its primary metabolite, enterolactone (ENL), following oral administration.

2. Materials:

  • HMR formulation (e.g., HMRLignan™)

  • Experimental subjects (e.g., mice, rats, or human volunteers)[10]

  • Blood collection supplies (e.g., EDTA tubes)

  • Centrifuge

  • Freezer (-80°C)

  • HPLC-MS/MS system for analysis

  • Enzymes for hydrolysis (e.g., β-glucuronidase/sulphatase)

3. Study Design:

  • Subjects: Select healthy subjects according to study criteria. For human studies, postmenopausal women not receiving hormone replacement therapy have been used.[10] For animal studies, C57BL/6 mice are a common model.[7]

  • Dosing: Administer a single oral dose of the HMR formulation. Doses of 3 mg/kg in mice and 36-72 mg/day in humans have been reported.[10]

  • Blood Sampling: Collect blood samples at baseline (pre-dose) and at multiple time points post-administration (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48, and 72 hours).[9]

4. Sample Processing:

  • Collect blood into EDTA-containing tubes.

  • Centrifuge immediately to separate plasma.

  • Store plasma samples at -80°C until analysis.

5. Sample Analysis (HPLC-MS/MS):

  • Enzymatic Hydrolysis: Thaw plasma samples. To measure total HMR and ENL (conjugated and unconjugated forms), treat samples with β-glucuronidase/sulphatase to hydrolyze the glucuronide and sulfate conjugates.

  • Solid-Phase Extraction (SPE): Purify and concentrate the analytes from the plasma matrix using an appropriate SPE method.

  • LC-MS/MS Analysis: Inject the extracted samples into an HPLC-MS/MS system. Develop and validate a method for the sensitive and accurate quantification of HMR and ENL.[15]

6. Data Analysis:

  • Calculate plasma concentrations for HMR and ENL at each time point.

  • Use pharmacokinetic software to determine key parameters such as Cmax, Tmax, and AUC for both analytes.

Visualizations

Signaling and Metabolic Pathways

cluster_gut Gastrointestinal Tract cluster_metabolites Bioactive Metabolites HMR This compound (HMR) (Oral Administration) Metabolism Metabolic Conversion HMR->Metabolism END Enterodiol (END) Metabolism->END ENL Enterolactone (ENL) Metabolism->ENL Microbiota Gut Microbiota Microbiota->Metabolism Absorption Intestinal Absorption END->Absorption ENL->Absorption Circulation Systemic Circulation (Bioavailability) Absorption->Circulation

Caption: Metabolic conversion of HMR to enterolignans by gut microbiota.

Experimental and logical workflows

cluster_problem Core Problem cluster_causes Contributing Factors cluster_solutions Potential Solutions LowBio Low in vivo Bioavailability of HMR Solubility Poor Solubility LowBio->Solubility Metabolism Rapid Metabolism LowBio->Metabolism Permeability Low Permeability LowBio->Permeability Nano Nanoencapsulation (e.g., Liposomes, NPs) Solubility->Nano Formulation Advanced Formulation (e.g., SMEDDS) Solubility->Formulation Metabolism->Nano Prodrug Prodrug Design Metabolism->Prodrug Permeability->Prodrug

Caption: Strategies to overcome the low bioavailability of HMR.

start Start: In Vivo Study subjects Subject Selection & Acclimation start->subjects baseline Baseline Sampling (t=0) subjects->baseline admin Oral Administration of HMR Formulation baseline->admin sampling Timed Blood Sampling (t = 0.5, 1, 2, 4... hrs) admin->sampling processing Plasma Separation & Storage (-80°C) sampling->processing analysis LC-MS/MS Analysis (Quantify HMR & ENL) processing->analysis pk_analysis Pharmacokinetic Data Analysis analysis->pk_analysis end End: Determine Cmax, Tmax, AUC pk_analysis->end

References

Technical Support Center: Quantification of Hydroxymatairesinol by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of hydroxymatairesinol (HMR) using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Frequently Asked Questions (FAQs)

Q1: What is a suitable internal standard (IS) for this compound quantification?

A stable isotope-labeled (SIL) internal standard is the gold standard for accurate quantification in LC-MS/MS analysis as it co-elutes with the analyte and experiences similar matrix effects.[1][2] Deuterated matairesinol (d6-MAT) or other deuterated lignans are commonly used and recommended for the quantification of this compound and its metabolites.[3][4][5]

Q2: What are the typical sample preparation steps for analyzing this compound in biological matrices like plasma or urine?

Due to the complexity of biological samples, a robust sample preparation protocol is crucial. The typical workflow involves:

  • Enzymatic Hydrolysis: In biological fluids, this compound and other lignans are often present as glucuronide and sulfate conjugates.[3] To measure the total concentration, enzymatic hydrolysis using β-glucuronidase/sulfatase is a necessary step to release the free lignans.[3]

  • Solid-Phase Extraction (SPE): SPE is a widely used technique for sample cleanup and concentration of lignans from complex matrices.[3][4] Reversed-phase SPE cartridges (e.g., C18) are effective in removing interfering substances.

Q3: What are the common challenges encountered when quantifying this compound by LC-MS/MS?

The primary challenges include:

  • Matrix Effects: Co-eluting endogenous components from the biological matrix can suppress or enhance the ionization of this compound, leading to inaccurate and imprecise results.[6]

  • Analyte Stability: this compound can be susceptible to degradation under certain pH and temperature conditions.

  • Isomeric Interferences: Separation of this compound from its isomers may be necessary depending on the research question.

  • Low Endogenous Concentrations: Depending on the study, the concentration of this compound can be low, requiring a highly sensitive method.

Q4: How can I assess and mitigate matrix effects in my assay?

Matrix effects should be evaluated during method development. A common approach is the post-extraction spike experiment:

  • Extract a blank matrix sample (e.g., plasma from an untreated subject).

  • Spike a known concentration of this compound into the extracted blank matrix.

  • Compare the peak area of the analyte in the spiked extract to the peak area of the analyte in a clean solvent at the same concentration.

  • A significant difference in peak areas indicates the presence of matrix effects (ion suppression or enhancement).

To mitigate matrix effects, consider the following:

  • Optimize Sample Cleanup: A more rigorous SPE cleanup can help remove interfering matrix components.

  • Chromatographic Separation: Adjusting the LC gradient can help separate this compound from co-eluting interferences.

  • Use a Stable Isotope-Labeled Internal Standard: A SIL-IS that co-elutes with the analyte is the most effective way to compensate for matrix effects.[1][2]

Troubleshooting Guides

Table 1: Common Issues in this compound Quantification
Problem Potential Cause(s) Recommended Solution(s)
Poor Peak Shape (Tailing or Fronting) - Column overload- Column contamination- Inappropriate mobile phase pH- Sample solvent incompatible with mobile phase- Dilute the sample.- Wash the column with a strong solvent or replace it.- Adjust the mobile phase pH to ensure the analyte is in a single ionic state.- Reconstitute the final extract in a solvent similar in composition to the initial mobile phase.
Low Sensitivity / Poor Signal Intensity - Inefficient ionization- Ion suppression from matrix effects- Suboptimal MS parameters (e.g., collision energy)- Analyte degradation during sample preparation or storage- Optimize ESI source parameters (e.g., spray voltage, gas flows, temperature).- Improve sample cleanup (e.g., optimize SPE protocol).- Perform a compound optimization to determine the optimal collision energy and other MS parameters for HMR.- Ensure samples are processed and stored under appropriate conditions (e.g., low temperature, protected from light).
High Background Noise - Contaminated mobile phase or LC system- Matrix interferences- Improperly set MS parameters- Use high-purity LC-MS grade solvents and additives.- Flush the LC system thoroughly.- Improve sample cleanup to remove more matrix components.- Optimize MRM transitions to be more specific to this compound.
Poor Reproducibility (High %CV) - Inconsistent sample preparation- Variable matrix effects between samples- Unstable spray in the ESI source- Inconsistent injection volume- Ensure precise and consistent execution of the sample preparation protocol.- Use a stable isotope-labeled internal standard.- Check the ESI needle for blockage or damage.- Ensure the autosampler is functioning correctly.
Retention Time Shift - Changes in mobile phase composition- Column degradation or temperature fluctuation- Air bubbles in the pump- Prepare fresh mobile phase and ensure accurate composition.- Equilibrate the column properly before each run and ensure stable column temperature.- Degas the mobile phase and purge the LC pumps.

Experimental Protocols

Detailed Methodology for this compound Quantification in Human Plasma

This protocol is based on the method developed by Smeds and Hakala (2003).[3][4][5]

1. Sample Preparation

  • Internal Standard Spiking: To 500 µL of human plasma, add a known amount of deuterated matairesinol (d6-MAT) as an internal standard.

  • Enzymatic Hydrolysis: Add β-glucuronidase/sulfatase from Helix pomatia in a suitable buffer (e.g., 0.1 M acetate buffer, pH 5.0) and incubate at 37°C overnight to deconjugate the lignans.

  • Solid-Phase Extraction (SPE):

    • Condition a C18 SPE cartridge with methanol followed by deionized water.

    • Load the hydrolyzed plasma sample onto the cartridge.

    • Wash the cartridge with water to remove polar impurities.

    • Elute the lignans with methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the initial mobile phase.

2. LC-MS/MS Analysis

  • Liquid Chromatography (LC):

    • Column: A reversed-phase C18 column (e.g., 150 mm x 2.1 mm, 5 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Flow Rate: 0.2 mL/min.

    • Injection Volume: 10 µL.

    • Gradient: A linear gradient from a low to a high percentage of mobile phase B is typically used to separate the lignans. An example gradient is provided in Table 2.

  • Mass Spectrometry (MS):

    • Ion Source: Electrospray Ionization (ESI) in negative ion mode.

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: The specific precursor and product ions for this compound and the internal standard should be optimized. Typical transitions are listed in Table 3.

    • MS Parameters: Optimize source parameters (e.g., ion spray voltage, temperature, nebulizer and curtain gas flows) and compound-specific parameters (e.g., declustering potential, collision energy) to maximize signal intensity.

Quantitative Data

Table 2: Example LC Gradient Program
Time (min)% Mobile Phase A% Mobile Phase B
0.08515
20.04060
22.00100
25.00100
26.08515
35.08515
Table 3: Typical MRM Transitions and MS Parameters (Starting Points for Optimization)
AnalytePrecursor Ion (Q1) m/zProduct Ion (Q3) m/zDeclustering Potential (DP) (V)Collision Energy (CE) (eV)
This compound373.1313.1-45-25
d6-Matairesinol (IS)363.2303.2-40-22

Note: These are example values and should be optimized for the specific instrument being used.

Table 4: Method Validation Data Summary (Exemplary)
ParameterThis compoundAcceptance Criteria
Linearity (r²) > 0.995≥ 0.99
Limit of Quantification (LOQ) 0.5 ng/mLS/N ≥ 10
Recovery 85 - 105%80 - 120%
Intra-day Precision (%CV) < 10%< 15%
Inter-day Precision (%CV) < 12%< 15%

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing start Plasma Sample is_spike Spike with Internal Standard start->is_spike hydrolysis Enzymatic Hydrolysis is_spike->hydrolysis spe Solid-Phase Extraction (SPE) hydrolysis->spe evap Evaporation & Reconstitution spe->evap lc_separation LC Separation evap->lc_separation Inject ms_detection MS/MS Detection (MRM) lc_separation->ms_detection integration Peak Integration ms_detection->integration Acquire Data quantification Quantification integration->quantification

Caption: Experimental workflow for this compound quantification.

troubleshooting_logic cluster_investigate Investigation Steps cluster_causes Potential Causes cluster_solutions Solutions start Inaccurate or Imprecise Results check_is Check Internal Standard Response start->check_is check_peaks Review Peak Shape & Retention Time check_is->check_peaks check_cal Examine Calibration Curve check_peaks->check_cal matrix_effects Matrix Effects check_cal->matrix_effects sample_prep_issue Sample Preparation Inconsistency check_cal->sample_prep_issue lc_issue LC System Problem check_cal->lc_issue ms_issue MS System Problem check_cal->ms_issue optimize_cleanup Optimize Sample Cleanup matrix_effects->optimize_cleanup use_sil_is Use SIL-IS matrix_effects->use_sil_is sample_prep_issue->optimize_cleanup optimize_lc Optimize LC Method lc_issue->optimize_lc maintain_ms Perform MS Maintenance ms_issue->maintain_ms

Caption: Troubleshooting logic for HMR quantification issues.

References

Technical Support Center: Hydroxymatairesinol Metabolism by Gut Microbiota

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals studying the variability in hydroxymatairesinol (HMR) metabolism by the gut microbiota.

Frequently Asked Questions (FAQs)

Q1: What is this compound (HMR) and why is its metabolism by gut microbiota important?

A1: 7-Hydroxymatairesinol (7-HMR) is a plant lignan naturally found in sources like the Norway spruce (Picea abies) and whole grains.[1] Its metabolism by the gut microbiota is crucial because it is a precursor to the enterolignan, enterolactone (ENL).[2][3] Enterolignans, particularly ENL, are bioactive compounds that have been associated with various health benefits, including a reduced risk of certain cancers and cardiovascular disease.[4][5] The conversion of HMR to ENL is entirely dependent on the metabolic activity of the intestinal microflora.[2]

Q2: What are the primary metabolites of HMR formed by the gut microbiota?

A2: The primary and most significant metabolite of HMR produced by the gut microbiota is enterolactone (ENL).[3] Enterodiol (END) is another enterolignan that can be formed, but HMR is predominantly converted to ENL.[3] The metabolic process involves a series of reactions catalyzed by a consortium of anaerobic bacteria.[6]

Q3: Why is there significant inter-individual variability in HMR metabolism and ENL production?

A3: The conversion of plant lignans like HMR to enterolignans is subject to large inter-individual variation.[6] The primary factors contributing to this variability include:

  • Gut Microbiota Composition: The presence and abundance of specific bacterial species capable of carrying out the necessary metabolic steps are the most critical factors.[4][7]

  • Diet: Long-term dietary patterns influence the composition of the gut microbiota. Diets rich in plant-based foods are associated with higher enterolactone production.[6][8]

  • Antibiotic Use: Antimicrobial agents can significantly disrupt the gut microbiota, leading to a decreased capacity to produce enterolignans. This effect can persist for several months.[4]

  • Host Factors: Genetics, sex, age, BMI, and smoking habits have all been identified as factors that can influence plasma enterolactone concentrations.[4][5]

  • Gastrointestinal Transit Time: A longer transit time may allow for more extensive metabolism of lignans by the colonic microbiota.[6]

Q4: What are the key bacterial species involved in the conversion of HMR to enterolactone?

A4: The complete metabolism of plant lignans to enterolactone requires the synergistic action of a consortium of anaerobic bacteria.[6] While the specific bacteria responsible for every step of HMR metabolism are not fully elucidated, research on lignan metabolism, in general, has identified several key players. For instance, species from the genera Bacteroides, Clostridium, and Eggerthella have been implicated in the various deglycosylation, demethylation, and dehydroxylation steps required for enterolignan formation.[6][9] Studies have associated higher plasma enterolactone levels with the abundance of certain bacterial species.[7]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or no conversion of HMR to enterolactone (ENL) in in vitro fecal fermentation. 1. Inadequate anaerobic conditions: Oxygen exposure can inhibit or kill the strict anaerobes responsible for HMR metabolism.[10] 2. Unsuitable fecal donor: The donor's microbiota may lack the necessary bacteria for HMR conversion due to diet, recent antibiotic use, or other factors.[4] 3. Incorrect fermentation medium: The pH, nutrient composition, or redox potential of the medium may not be optimal for the required bacterial activity.[11] 4. Short incubation time: The conversion of HMR to ENL is a multi-step process and may require more than 24-48 hours to observe significant product formation.1. Ensure strict anaerobic conditions: Use pre-reduced media, an anaerobic chamber or workstation, and butyl rubber stoppers to prevent oxygen contamination.[10][12] Monitor the redox potential of the medium using an indicator like resazurin.[10] 2. Screen fecal donors: Collect detailed metadata from donors, including diet, medication history (especially antibiotics), and lifestyle factors.[4] Consider pooling fecal samples from multiple healthy donors to increase microbial diversity.[13] 3. Optimize fermentation medium: Use a rich medium that simulates the colonic environment, such as Colonic Complex Medium (CCM).[14] Ensure the initial pH is appropriate (around 5.5 for the ascending colon).[14] Add reducing agents like cysteine and sodium sulfide to lower the redox potential.[15] 4. Perform a time-course experiment: Collect samples at multiple time points (e.g., 0, 24, 48, 72 hours) to track the disappearance of HMR and the appearance of ENL and other intermediates.
High variability in ENL production between replicate in vitro fermentations. 1. Inhomogeneous fecal inoculum: Fecal samples are not uniform, and variations in the microbial composition of aliquots can lead to different metabolic outcomes. 2. Inconsistent experimental setup: Minor differences in media preparation, temperature, or anaerobic conditions between replicates can amplify variability.1. Thoroughly homogenize fecal slurry: Prepare a larger batch of fecal slurry (e.g., 32% w/v in phosphate buffer) and ensure it is well-mixed before aliquoting into fermentation vessels.[15][16] 2. Standardize all procedures: Use master mixes for media preparation, ensure consistent temperature control, and handle all replicates identically.[17]
Inaccurate quantification of HMR and its metabolites by HPLC-MS/MS. 1. Matrix effects: Co-eluting compounds from the complex biological matrix (plasma, fecal slurry) can suppress or enhance the ionization of the analytes, leading to inaccurate quantification.[18] 2. Use of incorrect reference standards: Quantifying metabolites using the parent compound (HMR) as a reference standard can lead to significant over- or underestimation due to differences in ionization efficiency.[19] 3. Poor sample cleanup: Insufficient removal of interfering substances during sample preparation can affect analytical accuracy.1. Optimize sample preparation and chromatography: Employ solid-phase extraction (SPE) for sample cleanup.[20] Develop a chromatographic method that separates analytes from interfering matrix components. Use stable isotope-labeled internal standards for each analyte to correct for matrix effects. 2. Use authentic metabolite standards: Whenever possible, use certified reference standards for each metabolite being quantified (e.g., enterolactone, enterodiol) to generate accurate calibration curves.[19] 3. Perform thorough method validation: Validate the analytical method for linearity, accuracy, precision, and recovery in the presence of the matrix.[20]
Unexpected or unidentified peaks in chromatograms. 1. Contamination: Contamination of media, reagents, or the fecal inoculum can introduce unexpected compounds. 2. Formation of intermediate or alternative metabolites: The gut microbiota may produce other, less common metabolites from HMR.1. Run appropriate controls: Include "media-only" and "fecal-only" (no substrate) controls in your in vitro fermentations to identify background compounds.[14] 2. Use high-resolution mass spectrometry (HRMS): HRMS can provide accurate mass measurements to help in the tentative identification of unknown metabolites by predicting their elemental composition.

Data Presentation

Table 1: Pharmacokinetic Parameters of 7-HMR and Enterolactone (ENL) in Postmenopausal Women

This table summarizes the pharmacokinetic data from a study involving postmenopausal women who received a single 36 mg dose of a 7-HMR product.[21][22]

Analyte Cmax (ng/mL) Tmax (hours)
7-Hydroxymatairesinol (7-HMR)757.081
Enterolactone (ENL)4.824

Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration.

Table 2: Changes in Plasma 7-HMR and ENL Levels After 8 Weeks of Supplementation

This table shows the percentage increase in plasma concentrations of 7-HMR and ENL from baseline after 8 weeks of daily supplementation in postmenopausal women.[2][21][22]

Supplementation Group % Increase in Plasma 7-HMR % Increase in Plasma ENL
Low-Dose (36 mg/day)191% (p < 0.01)157%
High-Dose (72 mg/day)1238% (p < 0.05)137%

Table 3: Mean Plasma Enterolactone Concentrations by Lignan Intake and Gut Microbiome Species Score

This table presents data from a study in men, illustrating the combined effect of dietary lignan intake and the abundance of specific gut bacteria on plasma enterolactone levels.[7]

Group Mean Plasma Enterolactone (nM)
Low Lignan Intake / Low Species Score15.3
High Lignan Intake / Low Species Score24.7
Low Lignan Intake / High Species Score27.9
High Lignan Intake / High Species Score47.1

"Species Score" is a composite score summarizing the abundance of 18 bacterial species found to be significantly associated with plasma enterolactone levels.

Experimental Protocols

1. Protocol for In Vitro Fecal Fermentation of this compound

This protocol is adapted from methodologies described for studying the metabolism of dietary compounds by the human gut microbiota.[14][15][16]

  • Objective: To assess the conversion of HMR to its metabolites by human fecal microbiota in a controlled anaerobic environment.

  • Materials:

    • Fresh human fecal sample from a healthy donor (screened for recent antibiotic use).

    • Anaerobic chamber or workstation (80% N₂, 10% CO₂, 10% H₂).

    • Sterile, anaerobic phosphate buffer (0.1 M, pH 7).

    • Anaerobic fermentation medium (e.g., Colonic Complex Medium).

    • Sterile fermentation tubes or bioreactor vessels.

    • HMR stock solution (dissolved in a suitable solvent like DMSO, ensuring final solvent concentration is non-inhibitory, e.g., <0.5%).

    • Reducing solution (e.g., cysteine and sodium sulfide).

  • Procedure:

    • Preparation (inside anaerobic chamber):

      • Prepare the fermentation medium, add a redox indicator (e.g., resazurin), and pre-reduce it inside the anaerobic chamber overnight.

      • Prepare a 32% (w/v) fecal slurry by homogenizing the fresh fecal sample in anaerobic phosphate buffer.[15][16] Centrifuge at a low speed (e.g., 500 x g for 5 minutes) to pellet large debris, and use the supernatant as the inoculum.

    • Fermentation Setup (inside anaerobic chamber):

      • To each fermentation tube, add the pre-reduced fermentation medium.

      • Add the HMR stock solution to achieve the desired final concentration. Include "vehicle control" tubes with only the solvent.

      • Inoculate the tubes with the prepared fecal slurry (e.g., a 10% v/v inoculation).

      • Include a "fecal-only" control (no HMR) to monitor baseline metabolite production.

    • Incubation:

      • Seal the tubes tightly and incubate at 37°C with gentle shaking for a defined period (e.g., 48-72 hours).

    • Sampling:

      • At designated time points (e.g., 0, 24, 48 h), withdraw aliquots from each tube inside the anaerobic chamber.

      • Immediately process samples for analysis (e.g., centrifuge to pellet bacteria, store supernatant at -80°C) or quench metabolic activity (e.g., by adding a solvent like acetonitrile).

  • Analysis:

    • Analyze the supernatant for HMR and its metabolites (ENL, END) using a validated HPLC-MS/MS method.

2. Protocol for Quantification of HMR and Metabolites in Plasma

This protocol is based on established methods for analyzing lignans in biological fluids.[20]

  • Objective: To quantify the concentration of HMR, ENL, and other metabolites in plasma samples.

  • Materials:

    • Plasma samples.

    • β-glucuronidase/sulfatase enzyme (from Helix pomatia).

    • Sodium acetate buffer (pH 5.0).

    • Solid-Phase Extraction (SPE) cartridges.

    • Internal standards (e.g., deuterated HMR and ENL).

    • HPLC-MS/MS system.

  • Procedure:

    • Enzymatic Hydrolysis:

      • To a plasma aliquot, add the internal standards.

      • Add β-glucuronidase/sulfatase dissolved in sodium acetate buffer to deconjugate glucuronidated and sulfated metabolites.

      • Incubate the mixture (e.g., at 37°C overnight).

    • Solid-Phase Extraction (SPE):

      • Condition the SPE cartridge according to the manufacturer's instructions.

      • Load the hydrolyzed plasma sample onto the cartridge.

      • Wash the cartridge to remove interfering substances.

      • Elute the lignans with an appropriate solvent (e.g., methanol).

    • Analysis:

      • Evaporate the eluate to dryness under nitrogen and reconstitute in the mobile phase.

      • Inject the sample into the HPLC-MS/MS system.

      • Quantify the analytes using multiple-reaction monitoring (MRM) in negative ionization mode, based on calibration curves generated with authentic standards.

Visualizations

experimental_workflow cluster_collection Sample Collection & Preparation cluster_fermentation In Vitro Fermentation cluster_analysis Sample Processing & Analysis fecal_sample Fresh Fecal Sample (Screened Donor) inoculum Prepare 32% Fecal Slurry (Inoculum) fecal_sample->inoculum hmr_stock HMR Stock Solution setup Combine Media, HMR, & Inoculum in Anaerobic Chamber hmr_stock->setup media Anaerobic Medium (Pre-reduced) media->setup inoculum->setup incubate Incubate at 37°C (e.g., 48h) setup->incubate sampling Collect Samples at Time Points incubate->sampling extraction Centrifuge & Collect Supernatant sampling->extraction hplc HPLC-MS/MS Analysis extraction->hplc data Quantify HMR & Metabolites (ENL) hplc->data

Caption: Workflow for in vitro fermentation of HMR with gut microbiota.

metabolic_pathway HMR 7-Hydroxymatairesinol (HMR) (Plant Lignan) Intermediates Metabolic Intermediates HMR->Intermediates Multi-step conversion ENL Enterolactone (ENL) (Bioactive Metabolite) Intermediates->ENL Final conversion Demethylation Demethylation Dehydroxylation Dehydroxylation Dehydrogenation Dehydrogenation troubleshooting_logic start Low/No ENL Conversion in vitro? check_anaerobic Check Anaerobic Conditions (Redox indicator, seals) start->check_anaerobic Yes check_donor Review Fecal Donor History (Antibiotics, Diet) start->check_donor Yes check_protocol Verify Protocol (Medium, Incubation Time) start->check_protocol Yes improve_anaerobic Improve Anaerobic Technique (Use chamber, pre-reduced media) check_anaerobic->improve_anaerobic Issue Found new_donor Select New/Pooled Donors check_donor->new_donor Issue Found optimize_protocol Optimize Medium/Time check_protocol->optimize_protocol Issue Found

References

Technical Support Center: Hydroxymatairesinol (HMR) In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing interference in in vitro assays involving hydroxymatairesinol (HMR).

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during in vitro experiments with this compound, offering potential causes and solutions to ensure data accuracy and reproducibility.

General Assay Issues

Q1: My HMR solution appears cloudy or precipitates upon dilution in aqueous buffer. What should I do?

A1: this compound has limited water solubility. Precipitation can lead to inaccurate concentration calculations and inconsistent results.

  • Possible Cause: The concentration of HMR exceeds its solubility in the aqueous buffer. The final concentration of the organic solvent used to dissolve the HMR stock is too low.

  • Solution:

    • Solvent Choice: Prepare a high-concentration stock solution of HMR in an appropriate organic solvent such as DMSO or ethanol.

    • Working Solution Preparation: When preparing working solutions, ensure the final concentration of the organic solvent in the assay is sufficient to maintain HMR solubility but does not affect the assay performance (typically <1% v/v for cell-based assays). Perform serial dilutions of the stock solution in the assay buffer.

    • Sonication: Gentle sonication of the solution can help in dissolving the compound.

    • Solubility Test: Before proceeding with the main experiment, perform a solubility test at the highest intended concentration in the final assay buffer.

Q2: I am observing high variability between my replicate wells. What are the common sources of this variability?

A2: High variability can be caused by several factors, from pipetting errors to uneven cell seeding.

  • Possible Causes:

    • Inaccurate pipetting of HMR, reagents, or cells.

    • "Edge effects" in microplates, where wells on the perimeter of the plate evaporate more quickly.

    • Inconsistent incubation times.

    • Cell clumping leading to uneven distribution in wells.

  • Solutions:

    • Pipetting Technique: Calibrate pipettes regularly. Use reverse pipetting for viscous solutions and ensure consistent tip immersion depth.

    • Plate Layout: Avoid using the outer wells of the microplate for experimental samples. Fill these wells with sterile water or PBS to create a humidity barrier.

    • Standardized Procedures: Ensure all wells are treated consistently with respect to incubation times and reagent additions.

    • Cell Seeding: Ensure a single-cell suspension before seeding to avoid clumps. After seeding, gently swirl the plate to ensure an even distribution of cells.

Antioxidant Assays (DPPH & ABTS)

Q3: The color of my DPPH or ABTS solution fades too quickly or too slowly after adding HMR. How do I optimize the reaction time?

A3: The reaction kinetics of HMR with DPPH and ABTS radicals can vary depending on the concentration and assay conditions.

  • Possible Cause: The chosen incubation time may not be optimal for the reaction to reach a stable endpoint.

  • Solution:

    • Kinetic Analysis: Perform a time-course experiment by measuring the absorbance at several time points after adding HMR to the radical solution. This will help determine the time required to reach a plateau, indicating the completion of the reaction.

    • Consistent Timing: Once the optimal incubation time is determined, ensure it is applied consistently across all samples and standards.

Q4: My results from the DPPH and ABTS assays are not well-correlated. Why is this, and which result is more reliable?

A4: DPPH and ABTS assays are based on different chemical principles and can yield different results for the same compound.

  • Possible Cause:

    • Reaction Mechanisms: The DPPH assay measures the capacity to scavenge the DPPH radical, which is a relatively stable radical. The ABTS assay measures the ability to quench the ABTS radical cation (ABTS•+), which is more reactive and can be scavenged by a broader range of antioxidants.

    • Solvent Effects: The choice of solvent can influence the antioxidant activity of HMR differently in each assay.

  • Solution:

    • Complementary Data: It is common to use multiple antioxidant assays to obtain a more comprehensive understanding of a compound's antioxidant profile. Report the results from both assays, noting the different mechanisms.

    • Assay Selection: The choice of the "better" assay depends on the research question. The ABTS assay is often considered more sensitive and applicable to a wider range of antioxidants.

Cell-Based Assays (e.g., MTT)

Q5: I am seeing a high background signal in my MTT assay, even in wells without cells, after adding HMR. What is causing this?

A5: As a potent antioxidant, this compound can directly reduce the MTT tetrazolium salt to formazan, independent of cellular metabolic activity.[1][2] This leads to a false-positive signal, suggesting higher cell viability than is actually the case.

  • Possible Cause: Direct chemical reduction of the MTT reagent by HMR.

  • Solution:

    • Cell-Free Control: Always include a cell-free control where HMR is added to the culture medium and MTT reagent. A significant color change in this control confirms direct MTT reduction.

    • Wash Step: Before adding the MTT reagent, carefully wash the cells with fresh, serum-free medium or PBS to remove any residual HMR.

    • Alternative Assays: Consider using a viability assay that is not based on tetrazolium reduction, such as the Sulforhodamine B (SRB) assay (measures total protein content) or a lactate dehydrogenase (LDH) assay (measures membrane integrity).

Q6: My HMR-treated cells show higher "viability" in the MTT assay compared to the untreated control. Is this a real effect?

A6: This is likely an artifact due to the direct reduction of MTT by HMR, as explained in Q5. It is crucial to differentiate between a true proliferative effect and assay interference.

  • Possible Cause: Interference from the antioxidant properties of HMR leading to a false-positive signal.

  • Solution:

    • Confirm with a Different Assay: Validate the results using a non-tetrazolium-based assay (e.g., SRB, LDH, or cell counting with trypan blue exclusion).

    • Dose-Response Analysis: Analyze the dose-response curve from the cell-free control. This can help to estimate the contribution of direct MTT reduction at different HMR concentrations.

Quantitative Data Summary

The following table summarizes the reported antioxidant activity of this compound (HMR) and its metabolite, enterolactone (ENL), from various in vitro assays. Note that direct comparative studies of HMR stereoisomers (7S-HMR vs. 7R-HMR) are limited in the literature.

CompoundAssayIC50 ValueReference Compound
This compound (HMR)Lipid PeroxidationMore effective than Trolox, BHT, BHATrolox, BHT, BHA
This compound (HMR)Superoxide ScavengingMore effective than Trolox, BHT, BHATrolox, BHT, BHA
This compound (HMR)Peroxyl Radical ScavengingMore effective than TroloxTrolox
This compound (HMR)LDL-OxidationEffectiveN/A
Enterolactone (ENL)Hepatoma Cell Proliferation10 µMN/A
This compound (HMR)Hepatoma Cell Proliferation> 200 µMN/A
Enterolactone (ENL)Hepatoma Cell Invasion9 µMN/A
This compound (HMR)Hepatoma Cell Invasion144 µMN/A

IC50: The concentration of a substance that gives a half-maximal inhibitory response. BHT: Butylated hydroxytoluene BHA: Butylated hydroxyanisole

Experimental Protocols

DPPH Radical Scavenging Assay

This protocol is adapted for the assessment of the antioxidant activity of this compound.

Materials:

  • This compound (HMR)

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol (spectrophotometric grade)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 517 nm

  • Standard antioxidant (e.g., Trolox or Ascorbic Acid)

Procedure:

  • Reagent Preparation:

    • Prepare a 0.1 mM DPPH solution in methanol. Store this solution in an amber bottle at 4°C for no more than a few days.

    • Prepare a stock solution of HMR in methanol or DMSO (e.g., 10 mM).

    • Prepare a series of dilutions of the HMR stock solution in methanol to achieve a range of final concentrations in the assay (e.g., 1-100 µM).

    • Prepare a series of standard antioxidant solutions in methanol.

  • Assay Procedure (96-well plate):

    • Add 100 µL of the DPPH working solution to each well.

    • Add 100 µL of the HMR dilutions, standard solutions, or methanol (for the blank) to the respective wells.

    • Mix gently and incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement:

    • Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation:

    • Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(Absorbance of Blank - Absorbance of Sample) / Absorbance of Blank] x 100

    • Plot the % inhibition against the concentration of HMR and determine the IC50 value.

ABTS Radical Cation Decolorization Assay

This protocol outlines the procedure for evaluating the ABTS radical scavenging capacity of HMR.

Materials:

  • This compound (HMR)

  • 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) diammonium salt (ABTS)

  • Potassium persulfate

  • Ethanol or PBS (pH 7.4)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 734 nm

  • Standard antioxidant (e.g., Trolox)

Procedure:

  • Reagent Preparation:

    • Prepare a 7 mM ABTS stock solution in water.

    • Prepare a 2.45 mM potassium persulfate stock solution in water.

    • To prepare the ABTS radical cation (ABTS•+) working solution, mix the ABTS stock solution and potassium persulfate stock solution in equal volumes and allow the mixture to stand in the dark at room temperature for 12-16 hours before use.

    • Dilute the ABTS•+ solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.

    • Prepare a stock solution of HMR in methanol or DMSO and create a series of dilutions.

  • Assay Procedure (96-well plate):

    • Add 190 µL of the diluted ABTS•+ solution to each well.

    • Add 10 µL of the HMR dilutions, standard solutions, or solvent (for the blank) to the respective wells.

    • Mix and incubate at room temperature for 6 minutes.

  • Absorbance Measurement:

    • Measure the absorbance at 734 nm.

  • Calculation:

    • Calculate the percentage of ABTS•+ scavenging activity as described for the DPPH assay.

    • Determine the IC50 value or express the results as Trolox Equivalent Antioxidant Capacity (TEAC).

MTT Cell Viability Assay (with Interference Mitigation)

This protocol is designed to assess the cytotoxicity of HMR while accounting for its potential to directly reduce the MTT reagent.

Materials:

  • This compound (HMR)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Cell culture medium (phenol red-free recommended)

  • Phosphate-buffered saline (PBS)

  • DMSO or other suitable solubilization buffer

  • Adherent or suspension cells

  • 96-well cell culture plate

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment (for adherent cells).

  • Compound Treatment:

    • Prepare serial dilutions of HMR in cell culture medium.

    • Remove the old medium from the wells and add the HMR dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve HMR).

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Assay with Wash Step:

    • Carefully aspirate the medium containing HMR from each well.

    • Gently wash the cells twice with 100 µL of warm, sterile PBS to remove any residual HMR.

    • Add 100 µL of fresh, serum-free medium containing 0.5 mg/mL MTT to each well.

    • Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Formazan Solubilization:

    • Carefully remove the MTT solution.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm.

  • Cell-Free Control (Crucial for Interference Check):

    • In a separate set of wells without cells, add the same concentrations of HMR to the cell culture medium.

    • Add the MTT reagent and incubate for the same duration as the cell-based assay.

    • Add the solubilization buffer and measure the absorbance.

    • Subtract the absorbance values from the cell-free control from the corresponding cell-containing wells to correct for direct MTT reduction by HMR.

Visualizations

experimental_workflow_antioxidant_assay cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_hmr Prepare HMR Stock (DMSO/Ethanol) prep_serial Serial Dilutions of HMR prep_hmr->prep_serial Dilute add_hmr Add HMR Dilutions prep_serial->add_hmr prep_reagent Prepare DPPH/ABTS Working Solution add_reagent Add DPPH/ABTS to Plate prep_reagent->add_reagent incubate Incubate (Dark, Room Temp) add_hmr->incubate read_absorbance Measure Absorbance (517nm for DPPH, 734nm for ABTS) incubate->read_absorbance calculate Calculate % Inhibition read_absorbance->calculate determine_ic50 Determine IC50 calculate->determine_ic50 mtt_assay_troubleshooting cluster_investigation Troubleshooting Steps start High Background or False Positive in MTT Assay q1 Is there a signal in cell-free control with HMR? start->q1 sol1 Direct MTT reduction by HMR confirmed. q1->sol1 Yes other_causes Investigate other causes: - Contamination - Media interference - Pipetting errors q1->other_causes No yes_path Yes no_path No sol2 Implement wash step before adding MTT reagent. sol1->sol2 sol3 Use alternative viability assay (e.g., SRB, LDH). sol2->sol3 hmr_metabolism_pathway cluster_products In Vitro Metabolism HMR This compound (HMR) Enterolactone Enterolactone HMR->Enterolactone Gut Microbiota (in vivo context) Hydroxyenterolactone 7-Hydroxyenterolactone HMR->Hydroxyenterolactone Gut Microbiota (in vivo context) Metabolites Metabolites with Biological Activity Interference Potential for Assay Interference Metabolites->Interference Enterolactone->Metabolites Hydroxyenterolactone->Metabolites

References

Technical Support Center: Strategies for Enhancing the Solubility of Hydroxymatairesinol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at enhancing the solubility of hydroxymatairesinol (HMR).

Frequently Asked Questions (FAQs)

Q1: What is the baseline aqueous solubility of this compound (HMR)?

Q2: What are the primary strategies for enhancing the solubility of HMR?

A2: Several techniques can be employed to improve the solubility of poorly water-soluble compounds like HMR. These include:

  • Solid Dispersions: Dispersing HMR in a hydrophilic polymer matrix.

  • Cyclodextrin Complexation: Encapsulating the HMR molecule within a cyclodextrin cavity.

  • Nanoparticle Formulation: Reducing the particle size of HMR to the nanometer range to increase surface area.

  • Use of Co-solvents: Dissolving HMR in a mixture of a primary solvent (like water) and a water-miscible organic solvent.

  • pH Adjustment: Modifying the pH of the solution to ionize the HMR molecule, which can increase its solubility.

  • Prodrug Approach: Synthesizing a more soluble derivative of HMR that converts to the active form in vivo.

Q3: How does pH affect the solubility of lignans like HMR?

Q4: Which type of cyclodextrin is most suitable for HMR?

A4: For lignans, β-cyclodextrins and their more soluble derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD) are commonly used due to their appropriate cavity size.[2] HP-β-CD is often preferred because of its significantly higher aqueous solubility compared to the native β-cyclodextrin.[2] A 1:1 molar ratio of HMR to cyclodextrin is a common starting point for complexation, but the optimal stoichiometry should be determined experimentally through phase solubility studies.[2]

Troubleshooting Guides

Issue 1: Low Yield or Incomplete Solubilization with Co-solvents
Potential Cause Troubleshooting Step
Inappropriate co-solvent selection.HMR shows solubility in polar organic solvents. Screen a panel of pharmaceutically acceptable co-solvents such as ethanol, propylene glycol (PG), and polyethylene glycol (PEG) 400.[5][6] Start with binary mixtures with water and progress to ternary systems if needed.
Incorrect solvent/co-solvent ratio.Systematically vary the concentration of the co-solvent. The solubility of a drug in a co-solvent system can sometimes show a parabolic relationship, where there is an optimal co-solvent concentration for maximum solubility.[7]
Precipitation upon dilution.The formulation may be supersaturated. Consider adding a precipitation inhibitor, such as a hydrophilic polymer (e.g., HPMC, PVP), to the formulation to maintain a metastable supersaturated state.
Issue 2: Difficulty in Forming a Stable HMR-Cyclodextrin Inclusion Complex
Potential Cause Troubleshooting Step
Incorrect cyclodextrin type or concentration.Perform a phase solubility study to determine the most suitable cyclodextrin (β-CD vs. HP-β-CD) and the optimal molar ratio for complexation.[7] This will also provide the stability constant (Kc) of the complex.[2]
Inefficient complexation method.Experiment with different preparation methods. The kneading method is suitable for poorly water-soluble drugs.[8] Alternatively, co-precipitation or freeze-drying can be used. For thermolabile compounds, freeze-drying is often preferred.[8]
Complex dissociation.Characterize the solid complex using techniques like Differential Scanning Calorimetry (DSC), Powder X-ray Diffraction (PXRD), and Fourier-Transform Infrared (FTIR) spectroscopy to confirm the formation of the inclusion complex and the amorphization of HMR.
Issue 3: Poor Dissolution Rate of HMR Solid Dispersion

| Potential Cause | Troubleshooting Step | | Incompatible polymer carrier. | Screen different hydrophilic polymers such as polyvinylpyrrolidone (PVP K30) and polyethylene glycols (PEGs).[9] The choice of polymer can significantly impact the dissolution rate. | | Drug recrystallization within the dispersion. | The drug-to-polymer ratio may be too high. Try decreasing the drug loading. Amorphous solid dispersions are metastable, and a sufficient amount of polymer is needed to stabilize the amorphous drug. | | Inefficient solid dispersion preparation method. | The solvent evaporation method is a common technique where both the drug and polymer are dissolved in a common solvent, which is then evaporated.[10] For thermally stable compounds, the fusion (melting) method can be employed. | | Incomplete amorphization. | Verify the amorphous state of HMR in the solid dispersion using PXRD and DSC. The absence of crystalline peaks in PXRD and the disappearance of the drug's melting endotherm in DSC indicate successful amorphization. |

Experimental Protocols

Protocol 1: Preparation of HMR Solid Dispersion using Solvent Evaporation
  • Dissolution: Dissolve a specific weight of this compound and a hydrophilic carrier (e.g., PVP K30) in a suitable common solvent, such as a mixture of ethanol and dichloromethane.[10] A typical drug-to-polymer ratio to start with is 1:5 (w/w).

  • Solvent Evaporation: Evaporate the solvent using a rotary evaporator at a controlled temperature (e.g., 40-50 °C) until a solid film is formed.

  • Drying: Further dry the solid film in a vacuum oven at a slightly elevated temperature for 24 hours to remove any residual solvent.

  • Pulverization: Scrape the dried film and pulverize it using a mortar and pestle.

  • Sieving: Pass the resulting powder through a sieve to obtain a uniform particle size.

  • Characterization: Characterize the prepared solid dispersion for drug content, dissolution rate, and physical form (using PXRD and DSC).

Protocol 2: Preparation of HMR-Cyclodextrin Inclusion Complex by Kneading Method
  • Slurry Formation: Place a specific molar ratio of HMR and cyclodextrin (e.g., 1:1 HP-β-CD) in a mortar.[8]

  • Kneading: Add a small amount of a hydro-alcoholic solution (e.g., ethanol:water 1:1 v/v) to the mixture and knead for a specified time (e.g., 45-60 minutes) to form a paste.

  • Drying: Dry the paste in an oven at a controlled temperature (e.g., 50-60 °C) until a constant weight is achieved.

  • Pulverization and Sieving: Pulverize the dried complex and pass it through a sieve.

  • Characterization: Analyze the product to confirm complex formation and determine the enhancement in solubility and dissolution rate.

Quantitative Data Summary

StrategyCarrier/SystemKey ParametersOutcomeReference
Ionic Liquid-based ExtractionAqueous solution of 1.5 M [(C2)3NC2]BrSolid-liquid ratio: 1:100, 280 min at 25°CExtraction yield of 9.46 wt% of HMR[11]
Solid Dispersion (Efavirenz)PVP K30Drug:Polymer ratio 1:10Significant improvement in dissolution rate[9]
Cyclodextrin Complexation (Sulfamerazine)HP-β-CD1:1 stoichiometric ratioIncreased aqueous solubility[12]

Note: The data for solid dispersion and cyclodextrin complexation are for model compounds and serve as a general guideline. Specific quantitative improvements for HMR need to be determined experimentally.

Visualizations

experimental_workflow_solid_dispersion cluster_prep Preparation cluster_char Characterization start Start dissolve Dissolve HMR and Polymer in Common Solvent start->dissolve evaporate Solvent Evaporation (Rotary Evaporator) dissolve->evaporate dry Vacuum Drying evaporate->dry pulverize Pulverize and Sieve dry->pulverize sd_product Solid Dispersion Product pulverize->sd_product dissolution Dissolution Testing sd_product->dissolution Evaluate pxrd PXRD Analysis sd_product->pxrd Evaluate dsc DSC Analysis sd_product->dsc Evaluate

Workflow for Solid Dispersion Preparation and Characterization.

logical_relationship_solubility_strategies cluster_strategies Solubility Enhancement Strategies cluster_mechanisms Primary Mechanisms main Poorly Soluble HMR solid_dispersion Solid Dispersion main->solid_dispersion cyclodextrin Cyclodextrin Complexation main->cyclodextrin nanoparticles Nanoparticle Formulation main->nanoparticles cosolvents Co-solvents main->cosolvents ph_adjustment pH Adjustment main->ph_adjustment prodrug Prodrug Approach main->prodrug amorphization Amorphization/ Increased Surface Area solid_dispersion->amorphization encapsulation Molecular Encapsulation cyclodextrin->encapsulation particle_size Particle Size Reduction nanoparticles->particle_size polarity Altering Solvent Polarity cosolvents->polarity ionization Ionization ph_adjustment->ionization chem_modification Chemical Modification prodrug->chem_modification

Strategies and Mechanisms for Enhancing HMR Solubility.

References

Technical Support Center: Refining Biopharmaceutical Purification Processes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of biopharmaceuticals.

Table of Contents

  • Frequently Asked Questions (FAQs)

    • General Purification Issues

    • Chromatography

    • Filtration

  • Troubleshooting Guides

    • Low Protein Yield

    • Protein Aggregation

    • Poor Chromatographic Resolution

    • High Endotoxin Levels

    • High Back Pressure in Chromatography Systems

    • Membrane Fouling in Tangential Flow Filtration (TFF)

  • Quantitative Data Tables

    • Table 1: Common Buffer Systems for Ion Exchange Chromatography (IEX)

    • Table 2: Operating Parameters for Common Affinity Chromatography Resins

    • Table 3: Common Additives for Protein Stability during Purification

  • Experimental Protocols

    • Protocol 1: SDS-PAGE for Protein Purity Analysis

    • Protocol 2: Size Exclusion-High Performance Liquid Chromatography (SEC-HPLC) for Aggregate Analysis

    • Protocol 3: Limulus Amebocyte Lysate (LAL) Assay for Endotoxin Testing

  • Visual Guides and Workflows

    • Figure 1: General Troubleshooting Workflow for Low Protein Yield

    • Figure 2: Logical Flow for Investigating High Back Pressure in HPLC Systems

    • Figure 3: Signaling Pathways Influencing Host Cell Protein (HCP) Secretion in CHO Cells

Frequently Asked Questions (FAQs)

General Purification Issues
  • Q1: My purified protein is unstable and precipitates over time. What can I do?

    • A1: Protein instability can be caused by several factors including non-optimal buffer pH, ionic strength, or the absence of stabilizing agents.[1][2][] Ensure the buffer pH is at least 1 unit away from the protein's isoelectric point (pI) to maintain surface charge and prevent aggregation.[2] Consider adding stabilizers such as glycerol (5-20%), sugars (e.g., sucrose, trehalose), or specific amino acids (e.g., arginine, glycine).[1][2][][4] It is also crucial to handle and store the purified protein at an appropriate temperature, often 2-8°C for short-term and -80°C for long-term storage.

  • Q2: I observe a loss of biological activity in my protein after purification. What are the likely causes?

    • A2: Loss of activity can result from denaturation, incorrect folding, or the removal of essential co-factors during purification. Harsh elution conditions, such as very low or high pH in affinity and ion-exchange chromatography, can denature the protein.[5] Try using gentler elution methods, like competitive elution in affinity chromatography or a shallower salt gradient in ion-exchange chromatography.[5] Also, ensure that any necessary co-factors (e.g., metal ions) are present in the final buffer.

Chromatography
  • Q3: How do I choose between a step and a linear gradient elution in ion exchange chromatography?

    • A3: A linear gradient elution is generally recommended during method development as it provides better resolution and helps to determine the optimal elution conditions for your protein of interest.[6][7] Step elution is faster and uses less buffer, making it suitable for well-characterized purification processes where the separation between the target protein and contaminants is already known to be large.[7]

  • Q4: What is the purpose of adding salt (e.g., NaCl) to the binding buffer in Hydrophobic Interaction Chromatography (HIC)?

    • A4: In HIC, a high salt concentration in the binding buffer enhances the hydrophobic interactions between the protein and the stationary phase, promoting binding. The separation is then achieved by eluting with a decreasing salt gradient.

Filtration
  • Q5: What is the difference between microfiltration and ultrafiltration in biopharmaceutical processing?

    • A5: Microfiltration is typically used for clarification, removing larger particles like cells and cell debris (0.1-10 µm). Ultrafiltration is used for concentrating proteins and buffer exchange (diafiltration), separating molecules based on size, with typical pore sizes ranging from 1 to 1000 kDa.

  • Q6: How can I prevent protein loss due to membrane adsorption during ultrafiltration?

    • A6: Protein loss can be minimized by selecting a membrane material with low protein binding characteristics. Pre-conditioning the membrane by flushing with a buffer solution containing a sacrificial protein (like bovine serum albumin) can also block non-specific binding sites. Additionally, optimizing the process parameters such as transmembrane pressure and cross-flow rate can help reduce protein accumulation on the membrane surface.

Troubleshooting Guides

Low Protein Yield
  • Q: I am experiencing low recovery of my target protein after affinity chromatography. What are the possible causes and solutions?

    • A: Low yield in affinity chromatography can stem from several issues. First, verify the binding conditions. Ensure the pH and ionic strength of your sample and binding buffer are optimal for the interaction between your protein's tag and the resin.[8] Incompatibility between the cell culture medium and the resin, such as the presence of EDTA which can strip metal ions from IMAC resins, can also lead to poor binding.[9] Consider a buffer exchange step prior to loading or use a resin resistant to such components.[9] Inefficient elution is another common culprit. The elution buffer may not be strong enough to disrupt the binding. Try increasing the concentration of the eluting agent (e.g., imidazole for His-tags) or using a more stringent elution buffer.[10] Finally, protein degradation by proteases can reduce yield. Always add protease inhibitors to your lysis buffer and keep the sample cold.[10]

Protein Aggregation
  • Q: My protein is aggregating during purification. How can I troubleshoot this?

    • A: Protein aggregation can occur at various stages and is influenced by factors like high protein concentration, buffer conditions, and temperature.[1][2] To mitigate aggregation, try to work with lower protein concentrations if possible.[2] Optimize your buffer by adjusting the pH and ionic strength, and consider adding stabilizing excipients like arginine, glycerol, or non-ionic detergents.[1][2][][4] During chromatography, especially hydrophobic interaction chromatography, high salt concentrations can sometimes promote aggregation for certain proteins. In such cases, screening different salt types or using lower concentrations might be beneficial.

Poor Chromatographic Resolution
  • Q: The peaks in my ion-exchange chromatogram are broad and not well-separated. How can I improve the resolution?

    • A: To improve resolution in IEX, you can optimize several parameters. Decreasing the flow rate can allow for better diffusion and interaction with the resin.[11] Using a shallower gradient (i.e., increasing the gradient volume) will increase the separation between molecules with similar charges.[11] Also, ensure that your sample volume is not too large and that the sample is loaded in a low ionic strength buffer to ensure tight binding at the top of the column.[7][11] The particle size of the resin also plays a role; smaller particles generally provide higher resolution.[11]

High Endotoxin Levels
  • Q: My final protein product has unacceptably high levels of endotoxin. What are the best strategies for removal?

    • A: Endotoxins, which are lipopolysaccharides from the outer membrane of Gram-negative bacteria, are common contaminants. Anion-exchange chromatography at a pH where the endotoxins are negatively charged and the target protein is not, is an effective removal method.[12] Affinity chromatography using ligands that specifically bind endotoxins, such as polymyxin B, is another powerful technique.[12] Additionally, two-phase extraction with Triton X-114 can be used to partition endotoxins into the detergent phase.[12] It is also crucial to prevent endotoxin contamination in the first place by using endotoxin-free water, buffers, and equipment.

High Back Pressure in Chromatography Systems
  • Q: The pressure in my HPLC/FPLC system is unexpectedly high. How do I identify and resolve the issue?

    • A: High back pressure is typically caused by a blockage in the system.[5][6][13][14] To troubleshoot, systematically isolate components of the system. First, disconnect the column and run the pump to see if the pressure returns to normal.[13] If it does, the blockage is in the column. If the pressure remains high, the blockage is in the system (e.g., tubing, injector, or frits).[13][14] If the column is blocked, it may be due to precipitated protein or other particulates from the sample. Try back-flushing the column with an appropriate solvent.[6] To prevent this, always filter your samples and mobile phases before use.[13]

Membrane Fouling in Tangential Flow Filtration (TFF)
  • Q: My flux rate is decreasing significantly during TFF. What could be causing this and how can I fix it?

    • A: A decrease in flux rate is often due to membrane fouling, where solutes and particulates deposit on and within the membrane, restricting flow.[15] This can be caused by concentration polarization, where a gel-like layer of protein forms on the membrane surface. To mitigate fouling, optimize the cross-flow velocity and transmembrane pressure (TMP). Increasing the cross-flow velocity can help sweep away the accumulated solutes, while operating at a lower TMP can reduce the driving force for foulant deposition. Regular cleaning-in-place (CIP) procedures are also essential to maintain membrane performance.

Quantitative Data Tables

Table 1: Common Buffer Systems for Ion Exchange Chromatography (IEX)

Ion Exchanger TypeBuffer NamepKa (at 25°C)Useful pH Range
Anion Exchange Tris8.17.1 - 9.1
Bis-Tris6.55.5 - 7.5
Diethanolamine8.97.9 - 9.9
Piperazine5.7, 9.74.7-6.7, 8.7-10.7
Cation Exchange MES6.15.1 - 7.1
Acetate4.83.8 - 5.8
Phosphate2.1, 7.2, 12.36.2 - 8.2
Citrate3.1, 4.8, 6.42.1-7.4

Note: The useful pH range is generally considered to be pKa ± 1. Buffer choice should ensure the buffer ions have the same charge as the ion exchanger to avoid interference.[16]

Table 2: Operating Parameters for Common Affinity Chromatography Resins

Resin TypeLigandTarget MoleculeTypical Binding pHTypical Elution Condition
Protein A Protein AIgG (Fc region)7.0 - 8.0Low pH (e.g., 0.1 M Glycine, pH 2.5-3.0)
Protein G Protein GIgG (Fc region)5.0 - 7.0Low pH (e.g., 0.1 M Glycine, pH 2.5-3.0)
IMAC Ni2+, Co2+His-tagged proteins7.0 - 8.0Competitive elution (e.g., 250-500 mM Imidazole)
Strep-Tactin® Strep-TactinStrep-tag® II fusion proteins7.5 - 8.0Competitive elution (e.g., 2.5 mM Desthiobiotin)
Calmodulin CalmodulinCalmodulin Binding Peptide (CBP)7.0 - 8.0 (with Ca2+)Chelating agent (e.g., 2 mM EGTA)

Table 3: Common Additives for Protein Stability during Purification

AdditiveTypical ConcentrationPurpose
Glycerol5 - 20% (v/v)Stabilizer, prevents aggregation, increases solvent viscosity.[1][2][4]
Arginine0.1 - 1 MSuppresses aggregation by interacting with hydrophobic patches.[]
Sugars (Sucrose, Trehalose)0.1 - 0.5 MStabilizer, cryoprotectant.[1][2]
Dithiothreitol (DTT)1 - 10 mMReducing agent, prevents oxidation of cysteine residues.[1][2]
EDTA1 - 5 mMChelating agent, inhibits metalloproteases.[1]
Non-ionic Detergents (e.g., Triton X-100, Tween 20)0.01 - 0.1% (v/v)Solubilizes membrane proteins, reduces non-specific binding.[1]

Experimental Protocols

Protocol 1: SDS-PAGE for Protein Purity Analysis

Objective: To separate proteins based on their molecular weight and assess the purity of a protein sample.[1][5][13]

Materials:

  • Protein sample

  • Laemmli sample buffer (2X) with a reducing agent (e.g., β-mercaptoethanol or DTT)

  • Precast or hand-cast polyacrylamide gel

  • SDS-PAGE running buffer (e.g., Tris-Glycine-SDS)

  • Molecular weight markers

  • Coomassie Brilliant Blue or other protein stain

  • Destaining solution

Procedure:

  • Sample Preparation: Mix the protein sample with an equal volume of 2X Laemmli sample buffer.[4]

  • Heat the mixture at 95-100°C for 5-10 minutes to denature the proteins.[4][13]

  • Centrifuge the samples briefly to pellet any insoluble material.

  • Gel Electrophoresis: Assemble the electrophoresis apparatus and fill the inner and outer chambers with running buffer.[13]

  • Load the molecular weight marker into the first lane and the prepared protein samples into the subsequent lanes.[5][13]

  • Run the gel at a constant voltage (e.g., 120-150 V) until the dye front reaches the bottom of the gel.[4]

  • Staining and Destaining: After electrophoresis, carefully remove the gel and place it in a container with Coomassie Brilliant Blue stain for at least 1 hour.[5]

  • Remove the stain and add destaining solution. Gently agitate until the protein bands are clearly visible against a clear background.[5]

  • Analysis: Analyze the gel to assess the purity of the protein sample. A pure sample should ideally show a single band at the expected molecular weight.[5]

Protocol 2: Size Exclusion-High Performance Liquid Chromatography (SEC-HPLC) for Aggregate Analysis

Objective: To separate and quantify protein monomers, aggregates, and fragments based on their hydrodynamic radius.[17]

Materials:

  • Purified protein sample

  • SEC-HPLC column (e.g., with a 300 Å pore size for monoclonal antibodies)

  • HPLC system with a UV detector

  • Mobile phase (e.g., 150 mM sodium phosphate, 150 mM NaCl, pH 7.0)

  • Molecular weight standards for SEC

Procedure:

  • System Preparation: Equilibrate the SEC-HPLC column with the mobile phase at a constant flow rate (e.g., 0.5 mL/min) until a stable baseline is achieved.

  • Sample Preparation: Filter the protein sample through a 0.22 µm filter to remove any particulates. Dilute the sample to an appropriate concentration (e.g., 1 mg/mL) in the mobile phase.

  • Injection and Run: Inject a defined volume of the prepared sample (e.g., 20 µL) onto the column.

  • Run the separation isocratically with the mobile phase for a sufficient time to allow all species to elute (e.g., 30 minutes).

  • Data Acquisition: Monitor the eluent at 280 nm and record the chromatogram.

  • Analysis: Identify the peaks corresponding to aggregates (eluting first), the monomer (main peak), and fragments (eluting last). Integrate the peak areas to calculate the percentage of each species in the sample.

Protocol 3: Limulus Amebocyte Lysate (LAL) Assay for Endotoxin Testing

Objective: To detect and quantify endotoxin levels in a sample using the gel-clot, turbidimetric, or chromogenic method.[18][19][20] This protocol describes the gel-clot method.

Materials:

  • LAL reagent, reconstituted according to the manufacturer's instructions

  • Control Standard Endotoxin (CSE)

  • LAL Reagent Water (endotoxin-free)

  • Depyrogenated glass test tubes and pipettes

  • Heating block or water bath at 37°C ± 1°C

Procedure:

  • Preparation of Standards and Controls: Prepare a series of two-fold dilutions of the CSE in LAL Reagent Water to bracket the labeled sensitivity of the LAL reagent.[18] Also, prepare a negative control using only LAL Reagent Water.

  • Sample Preparation: Prepare dilutions of the test sample. It is important to perform an inhibition/enhancement test for each new sample type to ensure the sample matrix does not interfere with the assay.

  • Assay: Add 0.1 mL of each standard, control, and sample dilution into separate depyrogenated test tubes.[18]

  • Carefully add 0.1 mL of the reconstituted LAL reagent to each tube, starting with the negative control and standards.[18]

  • Immediately after adding the LAL reagent, gently mix the contents and place the tubes in the 37°C heating block.[18]

  • Incubate the tubes undisturbed for 60 minutes.

  • Reading the Results: After incubation, carefully remove each tube and invert it 180°. A positive result is indicated by the formation of a solid gel clot that remains intact at the bottom of the tube. A negative result is indicated by the absence of a solid clot.

  • Interpretation: The endotoxin concentration of the sample is determined by the last dilution that gives a positive result.

Visual Guides and Workflows

Low_Yield_Troubleshooting Start Low Protein Yield Observed CheckBinding Check Binding Conditions Start->CheckBinding CheckElution Check Elution Conditions CheckBinding->CheckElution Optimal OptimizeBinding Optimize Buffer (pH, Ionic Strength) Buffer Exchange Sample CheckBinding->OptimizeBinding Suboptimal CheckIntegrity Check Protein Integrity CheckElution->CheckIntegrity Efficient OptimizeElution Increase Eluent Concentration Change Elution Buffer CheckElution->OptimizeElution Inefficient AddInhibitors Add Protease Inhibitors Work at Low Temperature CheckIntegrity->AddInhibitors Degradation Observed End Yield Improved CheckIntegrity->End Intact OptimizeBinding->End OptimizeElution->End AddInhibitors->End

Caption: General Troubleshooting Workflow for Low Protein Yield.

High_Back_Pressure_Troubleshooting Start High Back Pressure RemoveColumn Remove Column & Run Pump Start->RemoveColumn SystemBlockage Blockage is in the System (Tubing, Injector, Frits) RemoveColumn->SystemBlockage Pressure Still High ColumnBlockage Blockage is in the Column RemoveColumn->ColumnBlockage Pressure Normal FilterSample Ensure Sample/Mobile Phase are Filtered SystemBlockage->FilterSample Backflush Backflush Column ColumnBlockage->Backflush ReplaceFrit Replace Inlet Frit Backflush->ReplaceFrit Ineffective End Pressure Normalized Backflush->End Effective ReplaceFrit->End FilterSample->End

Caption: Logical Flow for Investigating High Back Pressure in HPLC Systems.

HCP_Secretion_Signaling cluster_extracellular Extracellular Environment cluster_cell CHO Cell cluster_pathways Signaling Pathways GrowthFactors Growth Factors & Cytokines Receptor Cell Surface Receptors GrowthFactors->Receptor PI3K_AKT PI3K-AKT Pathway Receptor->PI3K_AKT MAPK MAPK Pathway Receptor->MAPK JAK_STAT JAK-STAT Pathway Receptor->JAK_STAT Nucleus Nucleus PI3K_AKT->Nucleus MAPK->Nucleus JAK_STAT->Nucleus Transcription Gene Transcription (HCPs) Nucleus->Transcription ER Endoplasmic Reticulum (Protein Folding & Modification) Transcription->ER Golgi Golgi Apparatus (Protein Sorting & Packaging) ER->Golgi Vesicles Secretory Vesicles Golgi->Vesicles HCP Host Cell Proteins (HCPs) Vesicles->HCP

Caption: Signaling Pathways Influencing Host Cell Protein (HCP) Secretion in CHO Cells.

References

Technical Support Center: Efficient Synthesis of Hydroxymatairesinol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of hydroxymatairesinol (HMR) and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving synthesis efficiency, troubleshooting common experimental issues, and accessing detailed protocols.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources and common diastereomers of this compound?

A1: The most abundant natural source of this compound is the knotwood of Norway spruce (Picea abies), which can contain up to 10% lignans by weight.[1][2][3] The predominant diastereomer found naturally is (-)-7S-hydroxymatairesinol (7S-HMR).[1] It is often accompanied by its C7 epimer, (-)-7R-hydroxymatairesinol (7R-HMR or allo-HMR), typically in a ratio of approximately 3:1 (7S:7R).[1][4]

Q2: What are the main synthetic strategies for obtaining the less abundant 7R-HMR diastereomer?

A2: Two primary strategies for obtaining 7R-HMR are:

  • Kinetic Reduction: This method takes advantage of the different reaction kinetics of the two diastereomers with a reducing agent like sodium borohydride (NaBH₄). The 7S-HMR is reduced to (-)-matairesinol more rapidly, allowing for the enrichment of 7R-HMR in the reaction mixture.[1][5]

  • Epimerization via Mitsunobu Reaction: This involves the inversion of the C7 hydroxyl group of the more abundant 7S-HMR. This reaction proceeds with a clean inversion of stereochemistry.[1][5][6][7]

Q3: How can this compound be converted to other bioactive lignans like matairesinol?

A3: this compound can be efficiently converted to matairesinol through catalytic hydrogenolysis. This reaction typically employs a palladium on carbon (Pd/C) catalyst in a solvent such as 2-propanol.[8][9] Yields for this conversion can exceed 90% under optimized conditions.[8]

Q4: What are the key stability concerns when working with this compound?

A4: this compound is known to be unstable in both strong acidic and strong basic conditions.[10][11]

  • Acidic conditions: Can lead to the formation of α-conidendrin.[5][10]

  • Basic conditions: Can also lead to the formation of α-conidendrin, which can be further converted to α-conidendric acid.[10] It is also sensitive to light, which can cause oxidation and the formation of colored oligomers.[10]

Troubleshooting Guides

Problem 1: Low Yield in the Synthesis of 7R-HMR via Mitsunobu Reaction
Possible Cause Troubleshooting Tip
Interference from Phenolic Hydroxyl Groups The acidic nature of the phenolic hydroxyl groups at C4 and C4' can interfere with the Mitsunobu reaction. It is crucial to selectively protect these groups before proceeding with the inversion of the C7 hydroxyl group. A common method is the use of a silyl protecting group like TBDMSCl.[1][6]
Suboptimal Reaction Temperature Precise temperature control is critical during both the protection and deprotection steps. Deviations can lead to the formation of undesired side products.[1] For the final deprotection step to yield 7R-HMR, decreasing the temperature to 0°C has been shown to significantly improve yields (e.g., to 72%) and simplify purification.[1]
Impure Starting Material The purity of the starting 7S-HMR can affect the efficiency of the reaction and the final yield. Ensure the starting material is of high purity.
Inefficient Purification The byproducts of the Mitsunobu reaction, such as triphenylphosphine oxide and the reduced azodicarboxylate, can complicate purification and lead to lower isolated yields.[12] Flash chromatography with an appropriate solvent system (e.g., Hexane/AcOEt) is typically used for purification.[1]
Problem 2: Inefficient Conversion of this compound to Matairesinol via Hydrogenolysis
Possible Cause Troubleshooting Tip
Catalyst Inactivity The activity of the Pd/C catalyst can be a factor. The acidity of the catalyst support has been shown to influence the reaction rate.[8] Ensure the catalyst is active and from a reliable source.
Suboptimal Reaction Conditions The reaction is typically conducted in a solvent like 2-propanol at around 70°C under a hydrogen flow.[8] Optimization of temperature, hydrogen pressure, and stirring rate may be necessary for your specific setup.[13]
Side Reactions The primary side reaction to be aware of is the etherification of the starting this compound.[14] Further hydrogenolysis of the desired matairesinol product to byproducts can also occur.[14] Monitoring the reaction progress by HPLC can help to minimize the formation of these byproducts by stopping the reaction at the optimal time.[1]
Problem 3: Difficulty in Purifying this compound and its Derivatives
Possible Cause Troubleshooting Tip
Presence of Closely Related Impurities The starting material extracted from natural sources can contain a mixture of diastereomers and other related lignans, making separation challenging.[1][4] Successive chromatographic steps may be necessary.[1]
Formation of Byproducts During Synthesis As mentioned in the troubleshooting sections above, various side reactions can lead to a complex mixture of products. Careful control of reaction conditions is key to minimizing byproduct formation.[1]
Co-elution During Chromatography The similar polarity of HMR diastereomers and related lignans can lead to co-elution. High-Performance Liquid Chromatography (HPLC) is a valuable tool for analyzing the purity of fractions and developing an effective purification strategy.[1][15][16] Flash chromatography with a suitable solvent system (e.g., gradients of Hexane/EtOAc or CH₂Cl₂/MeOH) is commonly employed for purification.[1]
In-solution Epimerization The initial purity of the target compound can be compromised by in-solution epimerization, particularly for 7R-HMR which can revert to the more thermodynamically stable 7S diastereomer.[1]

Quantitative Data Summary

Table 1: Comparison of Yields for 7R-HMR Synthesis via Mitsunobu Reaction

Step Reactants/Reagents Solvent Temperature Time Yield Reference
Protection of 7S-HMR TBDMSCl, ImidazoleDMFRoom Temp.4 h68%[1][6]
Mitsunobu Inversion PPh₃, DIAD, p-nitrobenzoic acidAnhydrous THFRoom Temp.Overnight43% (of the p-nitrobenzoate ester)[1][6]
Deprotection to 7R-HMR TBAF, Acetic AcidTHF0°C2 h72%[1]

Table 2: Conditions for Catalytic Hydrogenolysis of HMR to Matairesinol

Catalyst Solvent Temperature Time Yield Reference
Pd/C2-propanol70°C4 h>90%[8]

Experimental Protocols

Protocol 1: Synthesis of (-)-7R-Hydroxymatairesinol from (-)-7S-Hydroxymatairesinol

This protocol involves three main steps: protection of the phenolic hydroxyls, inversion of the C7 hydroxyl via a Mitsunobu reaction, and deprotection.

Step 1: Preparation of (-)-bis-TBS-7S-HMR [1]

  • Dissolve (-)-7S-HMR (1 equivalent) in DMF at room temperature.

  • Add imidazole (approximately 5 equivalents) and TBDMSCl (approximately 2 equivalents).

  • Stir the reaction mixture for 4 hours.

  • Work up the reaction by washing with saturated aqueous NaHCO₃ and brine.

  • Dry the organic phase over anhydrous sodium sulfate and remove the solvent in vacuo.

  • Purify the crude material by flash chromatography using a Hexane/EtOAc (8:2) solvent system to yield the protected compound (approx. 68% yield).

Step 2: Inversion of C7 Configuration via Mitsunobu Reaction [1][6]

  • Dissolve the TBS-protected 7S-HMR (1 equivalent) in anhydrous THF at room temperature.

  • Add triphenylphosphine (3 equivalents), p-nitrobenzoic acid (3 equivalents), and diisopropyl azodicarboxylate (DIAD) (3 equivalents).

  • Stir the mixture at room temperature overnight.

  • Remove the solvent in vacuo.

  • Purify the resulting p-nitrobenzoate ester by flash chromatography (Hexane/AcOEt 8:2).

  • Dissolve the purified ester in methanol.

  • Add an aqueous solution of K₂CO₃ (20% w/v) and stir for 1 hour.

  • Work up the reaction by diluting with diethyl ether and washing with saturated aqueous NH₄Cl.

  • Separate the organic phase, extract the aqueous phase with diethyl ether, and combine the organic phases.

  • Dry the combined organic phases over anhydrous sodium sulfate and remove the solvent in vacuo to yield the inverted TBS-protected 7R-HMR.

Step 3: Preparation of (-)-7R-HMR [1]

  • Dissolve the (+)-bis-TBS-7R-HMR in THF and cool to 0°C.

  • Add acetic acid (4 equivalents) followed by TBAF (1M in THF, 4 equivalents).

  • Stir the reaction mixture at 0°C for 2 hours.

  • Wash with saturated aqueous NH₄Cl and extract with diethyl ether.

  • Combine the organic extracts and remove the solvent in vacuo.

  • Purify the residue by flash chromatography (Hexane/AcOEt 1:1) to give 7R-HMR as a colorless oil (approx. 72% yield).

Protocol 2: Extraction of this compound from Norway Spruce Knots

This protocol is a general guideline based on common extraction methods.

  • Grind freeze-dried Norway spruce knots into a fine powder.

  • Perform a Soxhlet extraction with a polar solvent such as an acetone-water mixture (e.g., 9:1 v/v) or aqueous ethanol.[17][18]

  • To remove lipophilic compounds, the crude extract can be washed with a non-polar solvent like petroleum ether.

  • The extract can be further concentrated and purified. One method involves adding an agent like potassium acetate to form a complex with this compound, which then precipitates out of solution.[3]

  • The precipitated complex can be collected, and the this compound can be released from the complex.

  • Further purification can be achieved using flash chromatography.[3][16]

Visualizations

experimental_workflow_7R_HMR_synthesis start (-)-7S-Hydroxymatairesinol protection Protection of Phenolic OH (TBDMSCl, Imidazole, DMF) start->protection protected_hmr (-)-bis-TBS-7S-HMR protection->protected_hmr mitsunobu Mitsunobu Inversion (PPh3, DIAD, p-nitrobenzoic acid) protected_hmr->mitsunobu inverted_hmr (+)-bis-TBS-7R-HMR mitsunobu->inverted_hmr deprotection Deprotection (TBAF, Acetic Acid, 0°C) inverted_hmr->deprotection end (-)-7R-Hydroxymatairesinol deprotection->end

Caption: Workflow for the synthesis of (-)-7R-HMR from (-)-7S-HMR.

troubleshooting_low_yield_hydrogenolysis start Low Yield of Matairesinol in Hydrogenolysis of HMR check_catalyst Is the Pd/C catalyst active? start->check_catalyst check_conditions Are reaction conditions (temp, pressure, stirring) optimized? check_catalyst->check_conditions Yes replace_catalyst Replace catalyst with a new or more acidic batch. check_catalyst->replace_catalyst No check_byproducts Is there evidence of significant side reactions (e.g., etherification)? check_conditions->check_byproducts Yes optimize_conditions Adjust temperature (e.g., 70°C), hydrogen pressure, and stirring rate. check_conditions->optimize_conditions No monitor_reaction Monitor reaction by HPLC to determine optimal reaction time. check_byproducts->monitor_reaction Yes

References

Validation & Comparative

Hydroxymatairesinol In Vivo: A Comparative Analysis of Antitumor Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vivo antitumor effects of hydroxymatairesinol (HMR) against relevant alternatives, supported by experimental data from preclinical studies. The objective is to offer a clear, data-driven perspective for researchers and professionals in oncology drug development.

I. Comparative Efficacy of this compound and Alternatives

The following tables summarize the quantitative outcomes of in vivo studies on this compound (HMR) and its metabolite, enterolactone, as well as the standard-of-care therapies, bicalutamide and tamoxifen, in relevant cancer models.

Table 1: Antitumor Effects in Prostate Cancer Models
Compound/TreatmentAnimal ModelCell LineDosage & AdministrationKey Findings
This compound (HMR) Athymic Nude MiceLNCaP (Human Prostate Adenocarcinoma)0.15% or 0.30% in diet for 9 weeks- Reduced tumor volume- Lowered tumor take rate- Increased proportion of non-growing tumors- Higher tumor cell apoptotic index- Reduced cell proliferation index (at 0.30%)[1][2][3]
Bicalutamide SCID MiceLNCaP-luc2 or 6 mg/kg daily, p.o. for 28 days- Decreased tumor oxygenation by 24h- Reduced tumor vasculature by day 7[4]
Bicalutamide Castrated Nude MiceLNCaP-hr (hormone-responsive)Not specified- Significantly inhibited tumor growth and decreased blood PSA levels[5]
Table 2: Antitumor Effects in Mammary Cancer Models
Compound/TreatmentAnimal ModelCancer InductionDosage & AdministrationKey Findings
This compound (HMR) RatsDimethylbenz[a]anthracene (DMBA)-induced15 mg/kg body weight, p.o. for 51 days- Decreased number of growing tumors- Increased proportion of regressing and stabilized tumors[6]
Enterolactone Athymic MiceColo 201 (Human Colon Cancer) Xenograft10 mg/kg, s.c., 3 times/week- Significantly inhibited tumor growth- Increased apoptosis (TUNEL index)- Decreased cell proliferation (PCNA labeling)[6]
Tamoxifen BALB/c Mice4T1 (Mouse Mammary Carcinoma) InoculationNot specified- Significantly increased the life spans of inoculated mice[7]
Tamoxifen p53 null mammary epithelial transplants in virgin miceSpontaneousNot specified- Reduced tumor incidence from 55% to 5%[8]

II. Experimental Methodologies

Detailed protocols for the key in vivo experiments cited are provided below to facilitate reproducibility and critical evaluation.

A. This compound in LNCaP Human Prostate Cancer Xenograft Model
  • Animal Model: Athymic nude male mice.[1][2]

  • Cell Line and Implantation: LNCaP human prostate adenocarcinoma cells were injected subcutaneously.[1][2]

  • Treatment: Three days following tumor cell injection, mice were administered either a control diet or a diet supplemented with 0.15% or 0.30% this compound.[1][2]

  • Duration: The study was conducted over a period of 9 weeks.[1][2]

  • Outcome Measures:

    • Tumor take rate and growth (volume) were monitored throughout the study.[1][2]

    • At the end of the study, tumors were excised for histological analysis.

    • The apoptotic index of tumor cells was determined.[1][2]

    • The cell proliferation index was assessed.[1][2]

B. This compound in DMBA-Induced Rat Mammary Cancer Model
  • Animal Model: Female rats.[6]

  • Cancer Induction: Mammary tumors were induced using dimethylbenz[a]anthracene (DMBA).[6]

  • Treatment: this compound was administered orally at a dose of 15 mg/kg of body weight.[6]

  • Duration: The treatment was carried out for 51 days.[6]

  • Outcome Measures: The number of growing tumors, as well as the proportion of regressing and stabilized tumors, were quantified.[6]

III. Visualizing Mechanisms and Workflows

The following diagrams illustrate the experimental workflow for in vivo validation and the proposed signaling pathway for this compound's antitumor effects.

experimental_workflow Experimental Workflow for In Vivo HMR Antitumor Validation cluster_setup Animal Model Preparation cluster_treatment Treatment Regimen cluster_monitoring Tumor Growth Monitoring (9 Weeks) cluster_analysis Endpoint Analysis animal_model Athymic Nude Mice cell_injection Subcutaneous Injection of LNCaP Cells animal_model->cell_injection control_group Control Diet cell_injection->control_group 3 Days Post-Injection hmr_group_1 0.15% HMR Diet cell_injection->hmr_group_1 3 Days Post-Injection hmr_group_2 0.30% HMR Diet cell_injection->hmr_group_2 3 Days Post-Injection tumor_measurement Measure Tumor Volume and Take Rate control_group->tumor_measurement hmr_group_1->tumor_measurement hmr_group_2->tumor_measurement histology Histological Examination tumor_measurement->histology At 9 Weeks apoptosis Apoptotic Index tumor_measurement->apoptosis At 9 Weeks proliferation Proliferation Index tumor_measurement->proliferation At 9 Weeks

In Vivo HMR Experimental Workflow

signaling_pathway Proposed Signaling Pathway for HMR Antitumor Effects cluster_wnt Wnt/β-catenin Pathway cluster_apoptosis Apoptosis Pathway cluster_cell_cycle Cell Cycle & Proliferation HMR This compound (HMR) beta_catenin_acc β-catenin Accumulation in Nucleus HMR->beta_catenin_acc Inhibits bcl2_bax Increased Bcl-2/Bax Ratio HMR->bcl2_bax Decreases s_phase S Phase Entry HMR->s_phase Inhibits wnt_target_genes Wnt Target Gene Transcription (e.g., c-Myc, Cyclin D1) beta_catenin_acc->wnt_target_genes proliferation Cell Proliferation wnt_target_genes->proliferation caspase3 Caspase-3 Activation bcl2_bax->caspase3 Inhibition apoptosis Apoptosis caspase3->apoptosis proliferation->s_phase

References

A Comparative Analysis of Hydroxymatairesinol and Secoisolariciresinol for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth examination of the biochemical properties and therapeutic potential of two prominent plant lignans, hydroxymatairesinol (HMR) and secoisolariciresinol (SECO), reveals distinct yet overlapping biological activities. This guide provides a comparative analysis of their antioxidant, anti-inflammatory, and anticancer effects, supported by experimental data and detailed protocols to aid researchers in their investigations.

This compound, primarily sourced from the knots of Norway spruce (Picea abies), and secoisolariciresinol, abundant in flaxseed, are both precursors to the mammalian enterolignan, enterolactone, which is believed to mediate many of their physiological effects.[1] While both compounds exhibit promising therapeutic properties, their efficacy and mechanisms of action show notable differences.

Bioavailability and Metabolism

Upon ingestion, both HMR and SECO undergo metabolism by gut microbiota. HMR is directly converted to enterolactone.[1] In contrast, secoisolariciresinol is first metabolized to enterodiol, which is then converted to enterolactone.[2] Pharmacokinetic studies in humans have shown that HMR is rapidly absorbed, with peak plasma concentrations observed within an hour of ingestion.[1] The subsequent conversion to enterolactone leads to its peak concentration around 24 hours post-consumption.[1] For SECO, the pathway involves an intermediate step, which may influence the timing and overall yield of enterolactone.

Comparative Biological Activity: A Data-Driven Overview

The following tables summarize the quantitative data from various studies on the antioxidant, anti-inflammatory, and anticancer activities of this compound and secoisolariciresinol. It is important to note that direct comparisons should be made with caution, as experimental conditions such as cell lines, concentrations, and assay methods can vary between studies.

Antioxidant Activity

Both HMR and SECO, along with their metabolites, demonstrate significant antioxidant properties by scavenging reactive oxygen species (ROS).[2]

CompoundAssayConcentrationResultReference
This compound Lipid PeroxidationNot specifiedMore effective than BHA and BHT[3]
Superoxide ScavengingNot specifiedMore effective than BHA and BHT[3]
Peroxyl Radical ScavengingNot specifiedMore effective than Trolox[3]
Secoisolariciresinol Diglucoside (SDG) DPPH Radical Scavenging25-200 µMEffective (p<0.01)[4]
AAPH-induced DNA damageNot specifiedMore effective than SECO[4]
Secoisolariciresinol (SECO) DPPH Radical Scavenging25-200 µMEffective (p<0.01)[4]
Zymosan-activated PMNL-CL2.5 mg/ml91.2% reduction in chemiluminescence[5]

BHA: Butylated hydroxyanisole, BHT: Butylated hydroxytoluene, DPPH: 2,2-diphenyl-1-picrylhydrazyl, AAPH: 2,2'-azo-bis(2-amidinopropane) dihydrochloride, PMNL-CL: Polymorphonuclear leukocyte chemiluminescence.

Anti-inflammatory Activity

A direct comparative study on human aortic endothelial cells revealed that HMR is a more potent inhibitor of key inflammatory markers compared to SECO.[6]

CompoundCell LineInducerConcentrationEffect on Adhesion Molecule Expression (ICAM-1 & VCAM-1)Reference
This compound Human Aortic Endothelial CellsTNF-α10 µMSignificant reduction[6]
Secoisolariciresinol Human Aortic Endothelial CellsTNF-α10 µMNo significant effect[6]

ICAM-1: Intercellular Adhesion Molecule-1, VCAM-1: Vascular Cell Adhesion Molecule-1, TNF-α: Tumor Necrosis Factor-alpha.

Anticancer Activity

Both lignans have been investigated for their potential in cancer prevention and treatment, with studies demonstrating their ability to inhibit cell proliferation and induce apoptosis in various cancer cell lines.

CompoundCancer Cell LineAssayConcentrationEffectReference
This compound LNCaP (Prostate)Xenograft model in mice0.15% & 0.30% in dietInhibited tumor growth, reduced tumor take rate, increased apoptosis[7]
Secoisolariciresinol Diglucoside (SDG) E0771 (Triple-Negative Breast Cancer)Orthotopic injection in mice100 mg/kg in dietReduced tumor growth[8]

Signaling Pathways

The anti-inflammatory and anticancer effects of HMR and SECO are mediated through the modulation of key signaling pathways. Both lignans have been shown to inhibit the NF-κB pathway, a central regulator of inflammation and cell survival.[6][8][9] HMR has also been demonstrated to affect the MAPK signaling cascade.[10]

experimental_workflow cluster_lignans Lignan Treatment cluster_cells Cellular Model cluster_assays Biological Assays cluster_analysis Data Analysis HMR This compound Cells Target Cells (e.g., Endothelial, Cancer) HMR->Cells SECO Secoisolariciresinol SECO->Cells Antioxidant Antioxidant Assays (DPPH, FRAP, etc.) Cells->Antioxidant AntiInflammatory Anti-inflammatory Assays (ICAM-1, VCAM-1, NF-κB) Cells->AntiInflammatory Anticancer Anticancer Assays (MTT, Apoptosis) Cells->Anticancer Data Quantitative Data (IC50, % inhibition) Antioxidant->Data AntiInflammatory->Data Anticancer->Data

General experimental workflow for comparing lignan bioactivity.

signaling_pathway HMR This compound MAPK MAPK Pathway HMR->MAPK Inhibits NFkB NF-κB Pathway HMR->NFkB Inhibits SECO Secoisolariciresinol SECO->NFkB Inhibits Inflammation Inflammation MAPK->Inflammation NFkB->Inflammation CellSurvival Cell Survival & Proliferation NFkB->CellSurvival Apoptosis Apoptosis CellSurvival->Apoptosis Inhibits

Simplified signaling pathways modulated by HMR and SECO.

Detailed Experimental Protocols

For researchers aiming to replicate or build upon these findings, the following are detailed methodologies for key experiments.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay assesses the ability of an antioxidant to neutralize the stable DPPH radical.

  • Principle: In the presence of an antioxidant, the purple color of the DPPH solution fades, and the change in absorbance is measured spectrophotometrically.

  • Protocol:

    • Prepare a stock solution of the test compound (HMR or SECO) in a suitable solvent (e.g., methanol).

    • Prepare a series of dilutions of the test compound.

    • Prepare a 0.1 mM solution of DPPH in methanol.

    • In a 96-well microplate, add 100 µL of the DPPH solution to 100 µL of each dilution of the test compound.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

    • Calculate the percentage of scavenging activity using the formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.[11]

Cell Viability (MTT) Assay

This colorimetric assay is used to assess cell metabolic activity and, by inference, cell viability and proliferation.

  • Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

  • Protocol:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

    • Treat the cells with various concentrations of the test compound (HMR or SECO) and a vehicle control for the desired duration (e.g., 24, 48, or 72 hours).

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control.[12][13]

NF-κB Activation Assay (Reporter Gene Assay)

This assay measures the activation of the NF-κB signaling pathway.

  • Principle: Cells are transfected with a reporter plasmid containing a luciferase gene under the control of an NF-κB response element. Activation of the NF-κB pathway leads to the expression of luciferase, which can be quantified by measuring luminescence.

  • Protocol:

    • Transfect the target cells (e.g., HEK293T) with an NF-κB luciferase reporter plasmid.

    • After 24 hours, pre-treat the cells with different concentrations of the test compound (HMR or SECO) for 1 hour.

    • Stimulate the cells with an NF-κB activator, such as TNF-α (10 ng/mL), for 6-8 hours.

    • Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions.

    • Normalize the luciferase activity to the total protein concentration.[14][15]

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is labeled with a fluorochrome (e.g., FITC) and used to detect apoptotic cells. Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells but can penetrate the compromised membranes of late apoptotic and necrotic cells.

  • Protocol:

    • Treat cells with the test compound (HMR or SECO) for the desired time.

    • Harvest the cells (including floating cells) and wash them with cold PBS.

    • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.

    • Analyze the cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are positive for both Annexin V and PI.[16][17]

Conclusion

Both this compound and secoisolariciresinol present compelling cases for further investigation as therapeutic agents. HMR appears to exhibit stronger anti-inflammatory properties in the specific context of endothelial cells. The antioxidant and anticancer activities of both compounds are well-documented, though direct comparative studies are limited. The provided data and protocols offer a foundation for researchers to design and execute studies that can further elucidate the comparative efficacy and mechanisms of these promising natural compounds. Future research should focus on head-to-head comparative studies under standardized conditions to provide a clearer picture of their relative therapeutic potential.

References

Hydroxymatairesinol vs. Enterolactone: A Comparative Guide to Bioactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the bioactivities of the plant lignan hydroxymatairesinol (HMR) and its primary mammalian metabolite, enterolactone (ENL). It aims to serve as a valuable resource for researchers and professionals in drug development by presenting a comprehensive overview of their comparative performance, supported by experimental data, detailed protocols, and visualizations of relevant biological pathways.

Executive Summary

This compound, a lignan abundant in sources like the Norway spruce, is a direct precursor to enterolactone, which is formed by the metabolic action of the gut microbiota. Both compounds exhibit a range of biological activities, including antioxidant, anti-inflammatory, and anticancer effects. While HMR is readily absorbed and demonstrates bioactivity itself, much of its in vivo effect is attributed to its conversion to the more potent enterolactone. This guide delves into a comparative analysis of their bioactivities, highlighting key differences in their efficacy and mechanisms of action.

Comparative Bioavailability and Metabolism

Following oral administration, this compound is rapidly absorbed. Pharmacokinetic studies in postmenopausal women have shown that after a single 36 mg dose of HMR, its maximum plasma concentration (Cmax) is reached in approximately one hour.[1][2][3] This ingested HMR is then metabolized by intestinal bacteria into enterolactone.[1][2][3] The Cmax for enterolactone is observed significantly later, at around 24 hours, indicating a slower formation and absorption process.[1][2][3]

Table 1: Pharmacokinetic Parameters of this compound and Enterolactone in Postmenopausal Women (36 mg oral dose of HMR) [1][2][3]

CompoundCmax (ng/mL)Tmax (hours)
This compound757.081
Enterolactone4.824

The metabolism of HMR to ENL is a crucial step, as ENL often exhibits greater biological activity than its precursor. The conversion is facilitated by the gut microbiome, and the resulting enterolactone circulates in the plasma, where it can exert its systemic effects.[1][2][3]

Experimental Workflow: From HMR Ingestion to ENL Formation

G HMR_ingestion Oral Ingestion of This compound (HMR) Gut Gut Microbiota HMR_ingestion->Gut Transit Metabolism Metabolism Gut->Metabolism ENL_formation Formation of Enterolactone (ENL) Metabolism->ENL_formation Absorption Absorption into Bloodstream ENL_formation->Absorption Systemic_effects Systemic Bioactivity Absorption->Systemic_effects G Enterolactone Enterolactone CellCycle Cell Cycle Progression Enterolactone->CellCycle Inhibits Apoptosis Apoptosis Enterolactone->Apoptosis Induces G1_Arrest G1 Phase Arrest CellCycle->G1_Arrest Proliferation Cancer Cell Proliferation CellCycle->Proliferation G1_Arrest->Proliferation Inhibits Apoptosis->Proliferation Inhibits G cluster_HMR This compound (HMR) cluster_ENL Enterolactone (ENL) HMR HMR ERK_HMR ERK Phosphorylation HMR->ERK_HMR Inhibits NFkB_Activation_HMR NF-κB Activation HMR->NFkB_Activation_HMR Inhibits ERK_HMR->NFkB_Activation_HMR Leads to Inflammation Inflammatory Response NFkB_Activation_HMR->Inflammation ENL ENL IkB_Degradation I-κB Degradation ENL->IkB_Degradation Prevents NFkB_Activation_ENL NF-κB Activation IkB_Degradation->NFkB_Activation_ENL Leads to NFkB_Activation_ENL->Inflammation

References

A Comparative Analysis of the Estrogenic Activity of Hydroxymatairesinol and Estradiol

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive guide for researchers, scientists, and drug development professionals presenting a detailed comparison of the estrogenic activities of the plant lignan hydroxymatairesinol and the endogenous estrogen, estradiol.

This publication provides a side-by-side comparison of this compound (HMR) and estradiol (E2), focusing on their interactions with estrogen receptors and their effects on estrogen-responsive cells and tissues. The data presented is compiled from in vitro and in vivo studies to offer a clear perspective on the relative estrogenic potency and efficacy of these two compounds.

Executive Summary

This compound, a phytoestrogen found in various plants, exhibits weak estrogenic activity compared to the potent endogenous hormone estradiol. While both compounds elicit estrogenic responses through binding to estrogen receptors, their efficacy and potency differ significantly. Estradiol demonstrates a much stronger binding affinity for estrogen receptors and, consequently, a more potent induction of estrogen-mediated cellular responses. In contrast, this compound and its primary metabolite, enterolactone, are considered milder estrogens.[1] This guide synthesizes the available quantitative data to facilitate a direct comparison of their bioactivities.

Data Presentation: A Quantitative Comparison

The following tables summarize the key quantitative data comparing the estrogenic activity of this compound and estradiol.

Table 1: Estrogen Receptor Binding Affinity

CompoundEstrogen Receptor SubtypeBinding Affinity (IC50/Kd)Reference
Estradiol ERαIC50: ~0.21 nM (Ki)AAT Bioquest
Kd: 0.13 ± 0.02 nM(Salem et al.)
ERβIC50: 3.2 nMAAT Bioquest
This compound ERαData Not Available
ERβData Not Available

Table 2: In Vitro Estrogenic Activity in MCF-7 Cells

CompoundParameterObservationReference
Estradiol PotencyHigh[1]
EfficacyHigh[1]
This compound PotencySignificantly lower than estradiol[1]
EfficacyLower than estradiol[1]
Enterolactone (metabolite of HMR) PotencyComparable to estradiol[1]
EfficacySignificantly lower than estradiol and HMR[1]

Note: Potency refers to the concentration of a compound required to produce an effect, while efficacy refers to the maximum effect a compound can produce.

Table 3: In Vivo Estrogenic Activity (Uterotrophic Assay in Rats)

CompoundDoseObservationReference
This compound 50 mg/kg body weightDid not exert estrogenic activity[2]

Experimental Protocols

Estrogen Receptor Competitive Binding Assay

Objective: To determine the binding affinity of a test compound to estrogen receptors (ERα and ERβ) by measuring its ability to compete with a radiolabeled estrogen, typically [3H]-estradiol.

Methodology:

  • Receptor Source: Human recombinant ERα and ERβ are used.

  • Assay Buffer: A suitable buffer, such as Tris-HCl with additives to stabilize the receptor, is used.

  • Competition Reaction: A constant concentration of [3H]-estradiol is incubated with the estrogen receptor in the presence of increasing concentrations of the unlabeled test compound (e.g., this compound or estradiol).

  • Incubation: The reaction mixture is incubated at a specific temperature (e.g., 4°C or 25°C) for a sufficient time to reach equilibrium.

  • Separation of Bound and Free Ligand: Methods such as hydroxylapatite precipitation or dextran-coated charcoal are used to separate the receptor-bound [3H]-estradiol from the unbound fraction.

  • Quantification: The amount of radioactivity in the bound fraction is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of [3H]-estradiol (IC50) is determined. The inhibitory constant (Ki) can be calculated from the IC50 value.

MCF-7 Cell Proliferation Assay (E-SCREEN)

Objective: To assess the estrogenic activity of a compound by measuring its ability to induce the proliferation of estrogen-responsive human breast cancer cells (MCF-7).

Methodology:

  • Cell Culture: MCF-7 cells are maintained in a suitable growth medium. Before the assay, cells are cultured in a medium free of phenol red and supplemented with charcoal-stripped fetal bovine serum to deplete endogenous estrogens.

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density.

  • Treatment: After a period of estrogen starvation, the cells are treated with various concentrations of the test compound (this compound or estradiol) or a vehicle control.

  • Incubation: The plates are incubated for a specific period (e.g., 6 days), allowing for cell proliferation.

  • Quantification of Cell Proliferation: Cell proliferation is assessed using methods such as the sulforhodamine B (SRB) assay, which measures cellular protein content, or by direct cell counting.

  • Data Analysis: The concentration of the test compound that produces a half-maximal proliferative response (EC50) is calculated to determine its potency. The maximum proliferation achieved is a measure of its efficacy.

Rat Uterotrophic Assay

Objective: To evaluate the in vivo estrogenic activity of a compound by measuring its effect on the uterine weight of immature or ovariectomized female rats.

Methodology:

  • Animal Model: Immature female rats (e.g., 21-25 days old) or adult ovariectomized rats are used.

  • Acclimatization: Animals are acclimatized to the laboratory conditions for a few days before the start of the study.

  • Dosing: The test compound (this compound or estradiol) is administered daily for three consecutive days via oral gavage or subcutaneous injection. A vehicle control group is also included.

  • Necropsy: On the day after the last dose, the animals are euthanized, and their uteri are carefully dissected and weighed (wet and blotted weight).

  • Data Analysis: The uterine weights of the treated groups are compared to the vehicle control group. A statistically significant increase in uterine weight is indicative of estrogenic activity.

Visualizing the Pathways and Processes

Estrogen_Signaling_Pathway cluster_cell Target Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ER Estrogen Receptor (ER) ER_dimer ER Dimer ER->ER_dimer dimerization HSP Heat Shock Proteins ER_HSP ER-HSP Complex ER_HSP->ER dissociation ER_HSP->HSP ERE Estrogen Response Element (ERE) ER_dimer->ERE translocation Gene_Transcription Gene Transcription ERE->Gene_Transcription mRNA mRNA Gene_Transcription->mRNA Protein_Synthesis Protein Synthesis mRNA->Protein_Synthesis Cellular_Response Cellular Response (e.g., Proliferation) Protein_Synthesis->Cellular_Response Estrogen Estradiol or This compound Estrogen->ER MCF7_Assay_Workflow A 1. Culture MCF-7 cells in estrogen-free medium B 2. Seed cells into 96-well plates A->B C 3. Treat cells with Test Compounds (Estradiol, this compound) B->C D 4. Incubate for 6 days C->D E 5. Quantify cell proliferation (e.g., SRB assay) D->E F 6. Analyze data: Calculate EC50 and Maximum Proliferation E->F Comparison_Logic cluster_compounds Compounds cluster_assays Assays cluster_endpoints Endpoints Estradiol Estradiol Binding Receptor Binding Estradiol->Binding InVitro In Vitro (MCF-7) Estradiol->InVitro InVivo In Vivo (Uterotrophic) Estradiol->InVivo HMR This compound HMR->Binding HMR->InVitro HMR->InVivo Affinity Binding Affinity (IC50/Ki) Binding->Affinity Potency Potency (EC50) InVitro->Potency Efficacy Efficacy InVitro->Efficacy Uterine_Weight Uterine Weight InVivo->Uterine_Weight Conclusion Conclusion: Estradiol is a potent estrogen. This compound is a weak phytoestrogen. Affinity->Conclusion Potency->Conclusion Efficacy->Conclusion Uterine_Weight->Conclusion

References

Hydroxymatairesinol: A Lignan's Potential in Cardiovascular Health Regulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Analysis of Hydroxymatairesinol's Cardiovascular Effects

This compound (HMR), a plant lignan predominantly found in Norway spruce, has garnered significant scientific interest for its potential benefits in cardiovascular health. Preclinical evidence suggests that HMR and its metabolites exert protective effects through multiple mechanisms, including antioxidant and anti-inflammatory actions, as well as favorable modulation of lipid metabolism. This guide provides a comprehensive comparison of HMR's performance against placebos and other relevant compounds, supported by experimental data, to aid in the evaluation of its therapeutic and pharmacological potential.

Comparative Efficacy of this compound

Impact on Lipid Profile

In a study utilizing a high-fat diet (HFD)-induced metabolic syndrome mouse model, the administration of a Picea abies extract (TEP), rich in HMR, demonstrated a significant improvement in the serum lipid profile compared to the HFD control group.[1][2] Notably, a purified form of HMR alone did not produce statistically significant changes in the serum lipid profile in this specific study, suggesting a potential synergistic effect with other compounds in the total extract.[1]

Parameter Treatment Group (TEP) Change vs. High-Fat Diet Control Reference
Total Cholesterol10 mg/kg body weight↓ 11%[1][2]
LDL Cholesterol10 mg/kg body weight↓ 23%[1][2]
Triglycerides (TAG)10 mg/kg body weight↓ 15%[1][2]

Table 1: Effects of a this compound-Rich Extract on Serum Lipids in High-Fat Diet-Fed Mice.

Anti-inflammatory Properties

This compound has demonstrated potent anti-inflammatory effects in in-vitro models of endothelial dysfunction, a key event in the pathogenesis of atherosclerosis. Specifically, HMR and its isomer, HMR2, have been shown to significantly reduce the expression of key adhesion molecules, Intracellular Adhesion Molecule-1 (ICAM-1) and Vascular Cell Adhesion Molecule-1 (VCAM-1), in human aortic endothelial cells (HAECs) stimulated with the pro-inflammatory cytokine TNF-α.[3] This inhibition of adhesion molecule expression curtails the recruitment of leukocytes to the endothelium, a critical step in the formation of atherosclerotic plaques.

Compound Concentration Effect on ICAM-1 Expression Effect on VCAM-1 Expression Reference
This compound (HMR)10 µMSignificant ReductionSignificant Reduction[3]
7-hydroxymatairesinol 2 (HMR2)10 µMSignificant ReductionSignificant Reduction[3]

Table 2: In Vitro Anti-inflammatory Effects of this compound and its Isomer.

Antioxidant Capacity

The antioxidant properties of HMR have been evaluated in various in-vitro assays, demonstrating its superiority over several known antioxidants on a molar basis. This potent free radical scavenging activity is believed to contribute to its cardioprotective effects by mitigating oxidative stress, a key contributor to cardiovascular disease.[4]

Assay This compound (HMR) vs. Trolox This compound (HMR) vs. BHT/BHA Reference
Lipid PeroxidationMore EffectiveMore Effective[4]
Superoxide ScavengingMore EffectiveMore Effective[4]
Peroxyl Radical ScavengingMore EffectiveNot specified[4]
LDL-OxidationMore EffectiveNot specified[4]

Table 3: Comparative In Vitro Antioxidant Activity of this compound.

Mechanistic Insights: Signaling Pathways

The anti-inflammatory effects of this compound are, at least in part, mediated through the attenuation of key inflammatory signaling pathways, namely the Nuclear Factor-kappa B (NF-κB) and Extracellular signal-regulated kinase (ERK) pathways.

NF-κB Signaling Pathway

NF_kB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNF-alpha TNF-α TNFR TNFR TNF-alpha->TNFR IKK IKK TNFR->IKK IkB IκB IKK->IkB Phosphorylation NFkB NF-κB (p50/p65) NFkB_n NF-κB NFkB->NFkB_n Translocation HMR HMR HMR->IKK Inhibition DNA DNA NFkB_n->DNA Gene_Expression Pro-inflammatory Gene Expression (ICAM-1, VCAM-1) DNA->Gene_Expression

ERK Signaling Pathway

ERK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factors_Stress Growth Factors, Stress Receptor Receptor Growth_Factors_Stress->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation ERK_n ERK ERK->ERK_n Translocation HMR HMR HMR->ERK Inhibition of Phosphorylation Transcription_Factors Transcription Factors ERK_n->Transcription_Factors Gene_Expression Gene Expression Transcription_Factors->Gene_Expression

Experimental Protocols

In Vivo Murine Model of Metabolic Syndrome
  • Animal Model: C57BJ/6 mice.[1][2]

  • Diet: High-fat diet (HFD) for 60 days to induce metabolic syndrome.[1][2]

  • Treatment Groups:

    • Low-fat diet (LFD) control.

    • High-fat diet (HFD) control.

    • HFD + 3 mg/kg body weight 7-HMR (oral administration).

    • HFD + 10 mg/kg body weight Total Picea abies Extract (TEP) (oral administration).

  • Endpoint Analysis: Measurement of body weight, fat mass, liver steatosis, and serum lipid profiles (total cholesterol, LDL, TAG).[1][2]

In Vitro Anti-inflammatory Assay
  • Cell Line: Human Aortic Endothelial Cells (HAECs).[3]

  • Stimulation: Tumor Necrosis Factor-alpha (TNF-α) to induce an inflammatory response.[3]

  • Treatment: Pre-incubation with various concentrations of HMR, HMR2, and other lignans.

  • Endpoint Analysis:

    • Quantification of ICAM-1 and VCAM-1 expression levels using cell-based ELISA.[3]

    • Assessment of U937 monocyte adhesion to the activated endothelial cell monolayer.[3]

    • Western blot analysis to determine the phosphorylation status of NF-κB and ERK.[3]

experimental_workflow cluster_invivo In Vivo Study cluster_invitro In Vitro Study animal_model C57BJ/6 Mice diet High-Fat Diet (60 days) animal_model->diet treatment_vivo Oral Administration (HMR or TEP) diet->treatment_vivo analysis_vivo Analysis of Serum Lipids, Body Weight, Fat Mass treatment_vivo->analysis_vivo cell_culture Culture Human Aortic Endothelial Cells (HAECs) stimulation Stimulation with TNF-α cell_culture->stimulation treatment_vitro Treatment with HMR stimulation->treatment_vitro analysis_vitro Analysis of ICAM-1/VCAM-1 (Cell ELISA), NF-κB/ERK (Western Blot) treatment_vitro->analysis_vitro

Conclusion

The presented data underscores the potential of this compound as a modulator of cardiovascular health. Its multifaceted mechanism of action, encompassing improvements in lipid metabolism, potent anti-inflammatory effects through the inhibition of NF-κB and ERK signaling, and significant antioxidant capacity, positions it as a compelling candidate for further investigation in the prevention and management of cardiovascular diseases. The provided comparative data and experimental outlines offer a foundational resource for researchers and drug development professionals to design and execute further studies to fully elucidate the therapeutic utility of this promising natural compound.

References

A Comparative Analysis of Lignan Content Across Diverse Plant Species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative study of lignan content in various plant species, offering valuable data for research, natural product development, and pharmacology. Lignans, a class of polyphenolic compounds, have garnered significant scientific interest due to their potential health benefits, including antioxidant, anti-inflammatory, and hormone-regulating properties.[1][2] This document summarizes quantitative data on lignan distribution, details common experimental protocols for their analysis, and visualizes key biological and analytical pathways.

Quantitative Comparison of Lignan Content

Lignan concentrations vary significantly across the plant kingdom, with oilseeds like flax and sesame being particularly rich sources.[3][4] Cereals, legumes, fruits, and vegetables also contribute to dietary lignan intake, although typically in lower amounts.[5][6] The major lignans commonly quantified in these sources include secoisolariciresinol, matairesinol, pinoresinol, and lariciresinol.[3] The following table summarizes the total lignan content and the distribution of these major lignans in selected plant species.

Plant SpeciesSample TypeTotal Lignans (mg/100g)Secoisolariciresinol (mg/100g)Matairesinol (mg/100g)Pinoresinol (mg/100g)Lariciresinol (mg/100g)Reference
Flaxseed (Linum usitatissimum)Seeds85.5HighLowLowLow[3]
Seeds~702~690.7~0.042~0.401~0.335[7]
Sesame Seed (Sesamum indicum)Seeds29.3--HighHigh[7]
Rye (Secale cereale)BranHigh----[8]
Grain0.023 - 0.401----[5]
Wheat (Triticum aestivum)BranHigh----[8]
Oats (Avena sativa)Grain-----[7]
Barley (Hordeum vulgare)Grain-----[7]
Broccoli (Brassica oleracea)Florets0.185 - 2.321--HighHigh[7]
Berries Fruit-----[3]

Note: Lignan content can be influenced by factors such as plant variety, growing conditions, maturity, and storage.[9] The data presented is a summary from the cited literature and may vary.

Experimental Protocols for Lignan Analysis

Accurate quantification of lignans from complex plant matrices requires robust and validated analytical methods. High-Performance Liquid Chromatography (HPLC), often coupled with Mass Spectrometry (MS), is the most common technique for the separation and quantification of lignans.[10][11][12]

Lignan Extraction from Plant Material

The efficient extraction of lignans is a critical initial step. Lignans can exist as free aglycones or as glycosides, necessitating appropriate solvent systems and sometimes a hydrolysis step to release the aglycones.[10][13]

  • Materials:

    • Dried and finely ground plant material.

    • Solvents: 70-80% aqueous methanol or ethanol (for a broad range of lignans), n-hexane (for defatting oil-rich seeds).[10][13]

    • Apparatus: Sonicator or maceration equipment, filtration system, rotary evaporator.

  • Procedure:

    • Defatting (for oil-rich samples): Pre-extract the ground material with n-hexane to remove lipids.[10]

    • Solvent Extraction: Macerate or sonicate the plant material with 70-80% aqueous methanol or ethanol. A solid-to-liquid ratio of 1:10 to 1:20 is commonly used.[10][13]

    • Filtration and Concentration: Filter the extract to remove solid debris. The solvent is then evaporated under reduced pressure using a rotary evaporator.[10]

    • Hydrolysis (Optional): To quantify total lignans (aglycones and glycosides), the extract can be subjected to acidic, alkaline, or enzymatic hydrolysis to cleave the glycosidic bonds.[13][14] However, acidic hydrolysis can lead to the degradation of some lignans.[13]

    • Purification: Perform a liquid-liquid extraction with a solvent like diethyl ether or ethyl acetate to recover the lignan aglycones. The organic phase is then dried and reconstituted in a suitable solvent for analysis.[10]

Quantification by High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC with a C18 column is the standard for separating lignans.[10]

  • Instrumentation:

    • HPLC system with a UV or Diode Array Detector (DAD).

    • Reversed-phase C18 column.

    • Mobile Phase: A gradient of water (often with a small percentage of acid, e.g., formic acid) and acetonitrile or methanol is typically used.[10]

  • Protocol:

    • Sample Preparation: Dissolve the purified lignan extract in the initial mobile phase and filter through a 0.45 µm syringe filter.[10]

    • Standard Preparation: Prepare a series of standard solutions of known lignan compounds at different concentrations to create a calibration curve.[10]

    • Analysis: Inject the samples and standards into the HPLC system.

    • Data Analysis: Identify lignans by comparing their retention times with those of the standards. Quantify the amount of each lignan by integrating the peak area and comparing it to the calibration curve.[10]

Quantification by HPLC-Tandem Mass Spectrometry (HPLC-MS/MS)

For higher sensitivity and selectivity, HPLC coupled with tandem mass spectrometry is the preferred method.[8][14]

  • Instrumentation:

    • HPLC system coupled to a mass spectrometer with an electrospray ionization (ESI) source.

  • Protocol:

    • The HPLC separation is performed as described above. The eluent is introduced into the mass spectrometer.

    • Data Analysis: Lignans are identified and quantified based on their specific mass-to-charge ratios (m/z) and fragmentation patterns in addition to their retention times. This method allows for the accurate quantification of a broad spectrum of lignans, even at low concentrations.[8][14]

Visualizations

Experimental Workflow for Lignan Analysis

The following diagram illustrates a general workflow for the extraction and quantification of lignans from plant materials.

G cluster_prep Sample Preparation cluster_processing Extract Processing cluster_analysis Analysis plant_material Dried & Ground Plant Material defatting Defatting (n-hexane) plant_material->defatting extraction Solvent Extraction (e.g., 80% Methanol) defatting->extraction filtration Filtration extraction->filtration concentration Concentration (Rotary Evaporation) filtration->concentration hydrolysis Hydrolysis (Optional) concentration->hydrolysis purification Purification (Liquid-Liquid Extraction) hydrolysis->purification hplc HPLC / HPLC-MS/MS Quantification purification->hplc data Data Analysis hplc->data

Caption: Generalized workflow for lignan extraction and analysis.

Lignan Biosynthesis Pathway

Lignans are synthesized in plants from precursors derived from the phenylpropanoid pathway. The dimerization of two coniferyl alcohol units is a key step, leading to the formation of pinoresinol, a central intermediate.[1][15]

G Phenylalanine Phenylalanine Coniferyl_Alcohol Coniferyl Alcohol Phenylalanine->Coniferyl_Alcohol Phenylpropanoid Pathway Pinoresinol Pinoresinol Coniferyl_Alcohol->Pinoresinol Dirigent Protein Lariciresinol Lariciresinol Pinoresinol->Lariciresinol PLR Other_Lignans Other Lignans Pinoresinol->Other_Lignans Secoisolariciresinol Secoisolariciresinol Lariciresinol->Secoisolariciresinol PLR Matairesinol Matairesinol Secoisolariciresinol->Matairesinol SDH Matairesinol->Other_Lignans

Caption: Simplified lignan biosynthesis pathway in plants.

References

A Comparative Guide to Analytical Methods for Lignin Quantification: A Cross-Validation Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of lignans, a class of polyphenolic compounds with significant therapeutic potential, is paramount for research, quality control, and the development of new pharmaceuticals. This guide provides a comprehensive cross-validation of the three primary analytical techniques employed for lignan quantification: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This objective comparison, supported by experimental data, will assist researchers in selecting the most appropriate methodology for their specific needs.

At a Glance: Method Comparison

The choice of analytical method for lignan quantification hinges on factors such as the required sensitivity, the complexity of the sample matrix, and the specific lignans of interest. While HPLC is a robust and widely used technique, GC-MS offers high separation efficiency for volatile compounds, and LC-MS/MS provides superior sensitivity and selectivity.

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle Separation based on polarity and interaction with a stationary phase.Separation of volatile or derivatized compounds based on boiling point and polarity, with mass-based detection.Chromatographic separation followed by mass analysis of precursor and product ions for high selectivity.
Sample Volatility Not required. Suitable for non-volatile and thermally labile lignans.Requires volatile or derivatized lignans.Not required. Suitable for a wide range of lignans.
Derivatization Generally not required.Often necessary to increase volatility and thermal stability.[1]Not required.
Sensitivity Moderate.High.Very High.
Selectivity Dependant on detector (UV, DAD, etc.). Can be limited in complex matrices.High, based on mass spectra.Very High, based on specific precursor-product ion transitions.
Primary Use Routine quantification and quality control.Analysis of specific, volatile, or derivatizable lignans.Trace-level quantification, analysis in complex biological matrices, and confirmation studies.
Instrumentation Cost LowerModerateHigher

Performance Data: A Quantitative Comparison

The following tables summarize key validation parameters for the quantification of various lignans using HPLC, GC-MS, and LC-MS/MS. These values have been compiled from multiple studies to provide a comparative overview.

Table 1: High-Performance Liquid Chromatography (HPLC) Validation Data
LignanLinearity (R²)LOD (µg/mL)LOQ (µg/mL)Recovery (%)Precision (RSD %)Reference
Sesamin>0.99010.020.04Not ReportedNot Reported[2]
Sesamolin>0.99010.410.43Not ReportedNot Reported[2]
Secoisolariciresinol (SECO)>0.997.4 (µg/L)10.9 (µg/L)74-100<2.59[3]
Matairesinol (MATA)>0.9917.7 (µg/L)37.5 (µg/L)74-100<2.59[3]
Pinoresinol (PINO)>0.99Not ReportedNot Reported74-100<2.59[3]
Lariciresinol (LARI)>0.997.4 (µg/L)10.9 (µg/L)74-100<2.59[3]
Table 2: Gas Chromatography-Mass Spectrometry (GC-MS) Validation Data
LignanLinearity (R²)LODLOQRecovery (%)Precision (RSD %)Reference
EnterolactoneNot ReportedNot ReportedNot ReportedNot Reported5-8 (Intra-assay CV)[4]
EnterodiolNot ReportedNot ReportedNot ReportedNot Reported5-8 (Intra-assay CV)[4]
Secoisolariciresinol>0.999Not ReportedNot Reported80-97<1.5[5][6]

Note: Comprehensive quantitative validation data for GC-MS analysis of a wide range of lignans is less commonly published in a comparative format. The data for secoisolariciresinol is based on a highly accurate method using a 13C internal standard.[6]

Table 3: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Validation Data
LignanLinearity (R²)LOD (µ g/100g )LOQ (µ g/100g )Recovery (%)Precision (RSD %)Reference
Secoisolariciresinol (Seco)>0.9990.0410.11873-1230.075-13.735[7][8][9]
Matairesinol (Mat)>0.9990.8771.83151-1230.075-13.735[7][8][9]
Pinoresinol (Pin)>0.9990.0410.11873-1230.075-13.735[7][8][9]
Lariciresinol (Lar)>0.9990.0410.11873-1230.075-13.735[7][8][9]
Syringaresinol (Syr)>0.9990.0410.118Not Reported0.075-13.735[7][9]

Experimental Workflows and Protocols

The following diagrams and protocols outline the general steps involved in the analysis of lignans by HPLC, GC-MS, and LC-MS/MS.

General Lignan Extraction and Sample Preparation Workflow

Lignan Extraction and Sample Preparation Workflow A Plant Material B Grinding/Homogenization A->B C Solvent Extraction (e.g., 80% Methanol) B->C D Hydrolysis (Acidic, Alkaline, or Enzymatic) C->D For Glycosides E Liquid-Liquid Extraction or Solid Phase Extraction (SPE) C->E D->E F Evaporation & Reconstitution E->F G Filtration F->G H Analysis (HPLC, GC-MS, LC-MS/MS) G->H

Caption: General workflow for lignan extraction and sample preparation.

High-Performance Liquid Chromatography (HPLC) Protocol
  • Sample Preparation: Accurately weigh and dissolve the extracted lignan sample in the initial mobile phase.[10] Filter the sample through a 0.45 µm syringe filter prior to injection.[10]

  • Standard Preparation: Prepare a series of standard solutions of the target lignans at a minimum of five different concentrations to establish a calibration curve.[11]

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).[2]

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both often with a small amount of acid (e.g., 0.1% formic acid). A typical gradient might be 10-20% B, increasing to 80-100% B over 30-40 minutes.[10]

    • Flow Rate: 0.8 - 1.0 mL/min.[2]

    • Column Temperature: 30-40°C.[12]

    • Detection: UV/DAD detector at a wavelength of approximately 280 nm, or a fluorescence detector (e.g., excitation at 295 nm, emission at 330 nm for certain lignans).[2]

  • Data Analysis: Identify lignans by comparing their retention times with those of the standards. Quantify by integrating the peak area and using the calibration curve.[10]

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
  • Derivatization (if necessary): Dry the lignan extract completely under a stream of nitrogen. Add a silylating agent (e.g., BSTFA with 1% TMCS) and heat at 60-70°C for 30-60 minutes to form trimethylsilyl (TMS) ethers.[10]

  • Standard Preparation: Prepare and derivatize a series of standard solutions for calibration.

  • GC-MS Conditions:

    • Column: A nonpolar capillary column (e.g., HP-1 or HP-5).

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).[10]

    • Injection: Splitless injection at 280-300°C.[10]

    • Oven Temperature Program: Start at a lower temperature (e.g., 150°C) and ramp up to a high temperature (e.g., 320°C) at a rate of 15°C/min.[13]

    • Mass Spectrometer: Electron Ionization (EI) at 70 eV.

  • Data Analysis: Identify lignans by comparing their mass spectra with spectral libraries (e.g., NIST, Wiley) and matching retention times with derivatized standards. Quantification is typically performed using an internal standard.[10]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
  • Sample Preparation: Prepare the lignan extract as for HPLC analysis.[10]

  • Standard Preparation: Prepare a series of standard solutions for the calibration curve.

  • LC-MS/MS Conditions:

    • LC System: Similar to the HPLC system described above, often using UPLC for better resolution and faster analysis times.

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.9 µm).[9]

    • Mobile Phase: A gradient of water and acetonitrile, both with 0.1% formic acid.[9]

    • Flow Rate: 0.4 mL/min.[9]

    • Mass Spectrometer: A triple quadrupole (QqQ) or QTOF mass spectrometer with an electrospray ionization (ESI) source, often operated in negative ion mode.[7]

    • MS/MS Analysis: Use Multiple Reaction Monitoring (MRM) mode for quantification. This involves defining specific precursor-to-product ion transitions for each target lignan.[10]

  • Data Analysis: Identify lignans based on their retention times and specific MRM transitions. Quantify using a calibration curve generated from the standards.[10]

Cross-Validation Workflow

To ensure the interchangeability and reliability of data between different analytical methods, a cross-validation study is essential.

Cross-Validation Workflow A Define Analytical Methods (e.g., HPLC, GC-MS, LC-MS/MS) B Prepare a Single Set of Quality Control (QC) Samples (Low, Medium, High Concentrations) A->B C Analyze QC Samples by Method 1 (e.g., HPLC) B->C D Analyze QC Samples by Method 2 (e.g., GC-MS) B->D E Analyze QC Samples by Method 3 (e.g., LC-MS/MS) B->E F Compare Results for Accuracy, Precision, and Linearity Across Methods C->F D->F E->F G Statistical Analysis (e.g., t-test, Bland-Altman plot) F->G H Establish Acceptance Criteria for Method Comparability G->H

Caption: Workflow for the cross-validation of analytical methods.

Conclusion

The choice of an analytical method for lignan quantification is a critical decision that impacts the quality and reliability of research and development outcomes.

  • HPLC is a cost-effective and robust method suitable for routine analysis where high sensitivity is not the primary concern.

  • GC-MS is a powerful technique for the analysis of volatile or derivatizable lignans, offering excellent separation and identification capabilities.

  • LC-MS/MS stands out for its exceptional sensitivity and selectivity, making it the method of choice for trace-level quantification and analysis in complex biological matrices.

By understanding the principles, performance characteristics, and experimental protocols of each method, researchers can confidently select and validate the most appropriate technique for their lignan analysis needs, ensuring data of the highest quality and integrity.

References

A Comparative Guide to the Pharmacokinetics of Lignan Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the pharmacokinetic profiles of several key lignan compounds, supported by experimental data. Lignans are a class of polyphenolic compounds found in various plants and are recognized for their potential health benefits, including anti-inflammatory, antioxidant, and anticancer properties.[1][2] Understanding their pharmacokinetic properties—absorption, distribution, metabolism, and excretion (ADME)—is crucial for evaluating their therapeutic potential and for the development of new drugs.[1][3]

This comparison focuses on well-studied lignans from different plant sources: flaxseed lignans (Secoisolariciresinol diglucoside and its metabolites), Schisandra chinensis lignans (Schisandrin), and Arctium lappa lignan (Arctigenin).

Quantitative Pharmacokinetic Data

The pharmacokinetic parameters of different lignan compounds vary significantly, influenced by their chemical structure, source, and the metabolic activity of the host. The data presented below, primarily from studies in rats, highlights these differences.

CompoundAdministration Route & DoseCmax (Maximum Concentration)Tmax (Time to Cmax)AUC (Area Under the Curve)t1/2 (Half-life)Oral Bioavailability (%)SpeciesReference
Secoisolariciresinol diglucoside (SDG) Oral: 40 mg/kgNot Detected--Short0%Rat[4][5]
Secoisolariciresinol (SECO) Oral: 40 mg/kg1140 ± 190 ng/mL0.25 h3440 ± 110 ng·h/mL6.1 ± 1.1 h~25%Rat[4][5]
Enterodiol (ED) Oral: 10 mg/kg4.0 ± 0.8 ng/mL1.3 ± 0.5 h32 ± 10 ng·h/mL2.6 ± 0.4 h< 1%Rat[4][5]
Schisandrin Oral: 5.2 mg/kg (in extract)0.08 ± 0.07 µg/mL~1 h0.24 ± 0.17 µg·h/mL-78.42 ± 54.91% (in extract)Rat[6][7]
Schisandrin Oral: 10 mg/kg (pure compound)-< 1 h--15.56 ± 10.47% (pure)Rat[7]
Arctigenin (AR) Oral: 12 mg/kg158.4 ± 40.5 ng/mL~1 h525.0 ± 117.7 ng·h/mL1-2 h> 100% (suggests input from metabolites)Rat[8][9]
Arctigenin-4′-O-glucuronide (AG) (Metabolite of AR)1206.5 ± 276.1 ng/mL~1 h3169.3 ± 712.5 ng·h/mL2-3 h-Rat[8]

Note: Pharmacokinetic parameters can vary based on the formulation (pure compound vs. extract) and experimental conditions. The oral bioavailability of schisandrin was found to be significantly higher when administered as part of a herbal extract compared to the pure compound, suggesting that other components in the extract may enhance its absorption or reduce its elimination.[7][10]

Key Experimental Protocols

The data presented in this guide is derived from studies employing rigorous experimental methodologies. Below are summaries of typical protocols used in the pharmacokinetic analysis of lignans.

Protocol for Pharmacokinetics of Flaxseed Lignans (SDG, SECO, ED)
  • Subjects and Administration: Male Wistar rats were used in the study. Purified lignans (SDG, SECO, ED) were administered either intravenously (IV) via the jugular vein or orally (PO) by gavage.[4][5] Oral doses were 40 mg/kg for SDG and SECO, and 10 mg/kg for ED.[4][5]

  • Sample Collection: Blood samples were collected from the jugular vein at predetermined time points: 0 (pre-dose), 5, 10, 15, 20, 30, and 45 minutes, and 1, 2, 4, 6, 8, 12, and 24 hours post-administration.[4][5]

  • Analytical Method: Serum concentrations of the lignans were quantified using a validated High-Performance Liquid Chromatography (HPLC) method with fluorescence detection.[11] The analytes were extracted from serum using diethyl ether, and 7-hydroxycoumarin was used as an internal standard.[11] The separation was achieved on a C18 reversed-phase column.[11]

  • Pharmacokinetic Analysis: Non-compartmental methods were used to determine key pharmacokinetic parameters such as Cmax, Tmax, AUC, half-life, and oral bioavailability.[4][5]

Protocol for Pharmacokinetics of Schisandra Lignans
  • Subjects and Administration: Sprague-Dawley rats were administered Schisandra chinensis extract or pure deoxyschisandrin orally.[10] In another study, pure schizandrin and its pharmaceutical products were administered orally to rats.[7]

  • Sample Collection: Blood samples were collected at various time points post-administration.

  • Analytical Method: A rapid and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method was developed and validated for the simultaneous quantification of multiple lignans in rat plasma.[10][12] Plasma samples were typically prepared through a one-step protein precipitation with acetonitrile.[10] The separation was performed on a C18 column.[10] Analytes were detected using a mass spectrometer in selected ion monitoring (SIM) mode with an electrospray ionization (ESI) source.[10][12]

  • Pharmacokinetic Analysis: The collected data was used to calculate the pharmacokinetic parameters for each lignan.

Protocol for Pharmacokinetics of Arctigenin
  • Subjects and Administration: Male Sprague-Dawley rats received arctigenin (AR) through intravenous or oral administration at doses ranging from 0.48 to 12 mg/kg.[8]

  • Sample Collection: Serial blood samples were collected at specified time points following administration.

  • Analytical Method: Plasma concentrations of arctigenin and its primary metabolites, arctigenic acid (AA) and arctigenin-4′-O-glucuronide (AG), were determined using a validated UPLC-MS/MS method.[8][9]

  • In Vitro Metabolism: To understand its biotransformation, arctigenin was incubated with rat intestinal and liver microsomes. This revealed that glucuronidation is a major metabolic pathway.[8]

  • Pharmacokinetic Analysis: An integrated semi-mechanistic pharmacokinetic model was developed to describe the plasma concentrations of AR and its metabolites.[8]

Visualizing Pathways and Workflows

Diagrams created using Graphviz are provided below to illustrate key metabolic pathways and experimental workflows.

Lignan_Metabolism cluster_ingestion Dietary Intake cluster_gut Gastrointestinal Tract cluster_absorption Systemic Circulation SDG Secoisolariciresinol diglucoside (SDG) (from Flaxseed) SECO Secoisolariciresinol (SECO) ED Enterodiol (ED) SECO->ED Metabolism by Gut Microbiota Absorbed SECO, ED, EL Absorbed into Bloodstream EL Enterolactone (EL) ED->EL Oxidation by Gut Microbiota EL->Absorbed SDG_node->SECO Hydrolysis by Gut Microbiota

Caption: Metabolic pathway of Secoisolariciresinol diglucoside (SDG) in the gut.

PK_Workflow start Start: Animal Model (e.g., Rat) admin Compound Administration (Oral or IV) start->admin sampling Serial Blood Sampling (Timed Intervals) admin->sampling processing Plasma/Serum Separation sampling->processing extraction Analyte Extraction (e.g., Protein Precipitation) processing->extraction analysis Quantification (LC-MS/MS or HPLC) extraction->analysis data Pharmacokinetic Analysis (Cmax, Tmax, AUC, t1/2) analysis->data end End: PK Profile Determined data->end

Caption: General experimental workflow for a preclinical pharmacokinetic study.

References

Evaluating Hydroxymatairesinol for Menopausal Symptoms: A Comparative Clinical Efficacy Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive evaluation of the clinical efficacy of hydroxymatairesinol (HMR) for the relief of menopausal symptoms, comparing its performance with established treatments such as hormone replacement therapy (HRT) and other widely used phytoestrogens, specifically isoflavones from red clover. This document synthesizes available experimental data, details methodologies of key clinical trials, and illustrates the underlying signaling pathways.

Executive Summary

This compound, a plant lignan, has demonstrated potential in alleviating certain menopausal symptoms, primarily hot flashes. Clinical evidence suggests a dose-dependent reduction in the frequency and severity of hot flashes. However, the body of evidence for HMR is less extensive than for established therapies like HRT, which remains the most effective treatment for a broad range of menopausal symptoms. Phytoestrogens, such as red clover isoflavones, present a non-hormonal alternative, with studies showing modest improvements in menopausal symptoms. A significant placebo effect is a noteworthy factor in clinical trials for menopausal symptom relief and must be considered when evaluating the efficacy of any intervention.

Comparative Efficacy of Treatments for Menopausal Symptoms

The following tables summarize the quantitative data from clinical trials evaluating the efficacy of this compound, hormone replacement therapy, and red clover isoflavones on menopausal symptoms.

Table 1: Reduction in Hot Flash Frequency and Severity

TreatmentStudyDosageDurationOutcome MeasureBaselineEnd of Treatment% Reductionp-value
This compound Udani et al. (2013)36 mg/day8 weeksWeekly Hot Flash FrequencyNot ReportedNot Reported44%p = 0.029
Udani et al. (2013)72 mg/day8 weeksWeekly Hot Flash Frequency28.0/week14.3/week50%p < 0.05
Udani et al. (2013)36 mg/day8 weeksWeekly Severe Hot Flash FrequencyNot ReportedNot Reported34% (at week 8)p = 0.035
Udani et al. (2013)72 mg/day8 weeksWeekly Severe Hot Flash FrequencyNot ReportedNot Reported80% (at week 8)p < 0.001
Hormone Replacement Therapy (HRT) Women's Health Initiative (WHI)CEE 0.625 mg/day + MPA 2.5 mg/dayNot SpecifiedModerate to Severe Vasomotor SymptomsNot ReportedNot ReportedUp to 81% reduction in MSVS at week 12[1]p < 0.010
Red Clover Isoflavones Tice et al. (2003)[2]82 mg/day (Promensil)12 weeksDaily Hot Flash Count8.1/day5.1/day37%p = 0.03 (vs. placebo)
Tice et al. (2003)[2]57 mg/day (Rimostil)12 weeksDaily Hot Flash Count8.1/day5.4/day33%p = 0.74 (vs. placebo)
Placebo Tice et al. (2003)[2]N/A12 weeksDaily Hot Flash Count8.1/day5.0/day38%N/A
Freeman et al. (Secondary Analysis)[3]N/A8 weeksHot Flash Frequency8.5/dayNot Reported33% (clinically significant improvement)N/A

Note: The Udani et al. (2013) study was a dose-comparison study and did not include a placebo arm for efficacy analysis of hot flash severity. CEE: Conjugated Equine Estrogens; MPA: Medroxyprogesterone Acetate; MSVS: Moderate-to-Severe Vasomotor Symptoms.

Table 2: Change in Menopause Rating Scale (MRS) and Kupperman Index (KI) Scores

TreatmentStudyDosageDurationOutcome MeasureBaseline (Mean ± SD)Change from Baseline (Mean ± SD)p-value
Hormone Replacement Therapy (HRT) Heinemann et al. (Post-marketing study)[4]Not Specified6 monthsMRS Total ScoreSeverity Dependent-11% to -55%Not Reported
Red Clover Isoflavones Hidalgo et al. (2005)[5]80 mg/day90 daysKupperman Index27.2 ± 7.7-21.3 ± 3.8< 0.05 (vs. placebo)
Chedraui et al. (2024)[6]80 mg/day (40 mg twice daily)6 monthsMRS Total ScoreNot ReportedSignificant DecreaseNot Reported
Placebo Hidalgo et al. (2005)[5]N/A90 daysKupperman Index27.2 ± 7.7-6.3 ± 5.3< 0.05 (vs. baseline)

Note: Data for this compound on MRS or Kupperman Index from controlled clinical trials is not currently available in the public domain.

Experimental Protocols

This compound: Udani et al. (2013)
  • Study Design: A single-blind, parallel, pharmacokinetic and dose-comparison study.[7]

  • Participants: 22 healthy postmenopausal women not receiving hormone replacement therapy.[7]

  • Intervention: Participants were assigned to either a low-dose (36 mg/day) or high-dose (72 mg/day) of a proprietary 7-HMR product (HMRlignan) for 8 weeks.[7]

  • Primary Outcome Measures: Plasma levels of 7-HMR and its metabolite, enterolactone (ENL).[7]

  • Secondary Outcome Measures: Hot flash frequency and severity, recorded in daily diaries.[7]

  • Pharmacokinetic Analysis: Single-dose pharmacokinetic analysis was performed on a subset of the low-dose group. Blood samples were collected at baseline and at various time points up to 72 hours post-dose to determine Cmax and Tmax.

Hormone Replacement Therapy: Women's Health Initiative (WHI)
  • Study Design: A series of randomized, double-blind, placebo-controlled trials.

  • Participants: Healthy postmenopausal women aged 50-79 years.

  • Intervention: Daily oral administration of 0.625 mg of conjugated equine estrogens (CEE) plus 2.5 mg of medroxyprogesterone acetate (MPA) or placebo.

  • Primary Outcome Measures: The primary outcomes were coronary heart disease and invasive breast cancer. Menopausal symptoms were assessed as a secondary outcome.

  • Data Collection: Participants reported the presence and severity of menopausal symptoms at baseline and follow-up visits.

Red Clover Isoflavones: Hidalgo et al. (2005)
  • Study Design: A randomized, double-blind, placebo-controlled, crossover study.[5]

  • Participants: 60 postmenopausal women aged >40 years with a Kupperman index score of ≥15, who were not users of HRT.[5]

  • Intervention: Participants were randomized to receive either 80 mg/day of a red clover isoflavone supplement or a placebo for 90 days. After a 7-day washout period, participants switched to the opposite treatment for another 90 days.[5]

  • Primary Outcome Measure: Change in the Kupperman index score.[5]

  • Secondary Outcome Measures: Changes in lipid profiles and vaginal cytology.[5]

Signaling Pathways and Mechanisms of Action

This compound Metabolism and Estrogenic Action

This compound is a plant lignan that is metabolized by intestinal microbiota to enterolactone (ENL). Both HMR and ENL are considered phytoestrogens, compounds that are structurally similar to mammalian estrogens and can bind to estrogen receptors (ERs), specifically ERα and ERβ. This binding can elicit weak estrogenic or anti-estrogenic effects, depending on the tissue and the endogenous estrogen environment.

HMR_Metabolism HMR This compound (HMR) Intestinal_Microbiota Intestinal Microbiota HMR->Intestinal_Microbiota Metabolism ENL Enterolactone (ENL) Intestinal_Microbiota->ENL

Metabolism of this compound to Enterolactone.

The binding of enterolactone to estrogen receptors initiates a signaling cascade that can modulate gene expression, leading to the alleviation of some menopausal symptoms.

Estrogen_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Phytoestrogen Enterolactone / Isoflavones ER Estrogen Receptor (ERα / ERβ) Phytoestrogen->ER Binding Complex Phytoestrogen-ER Complex ER->Complex ERE Estrogen Response Element (ERE) on DNA Complex->ERE Binding Gene_Transcription Modulation of Gene Transcription ERE->Gene_Transcription Physiological_Response Alleviation of Menopausal Symptoms Gene_Transcription->Physiological_Response Leads to

Simplified Estrogenic Signaling Pathway of Phytoestrogens.
Experimental Workflow for a Typical Phytoestrogen Clinical Trial

The following diagram illustrates a common workflow for a randomized, placebo-controlled clinical trial evaluating the efficacy of a phytoestrogen for menopausal symptoms.

Experimental_Workflow Screening Screening of Participants (e.g., age, menopausal status, symptom severity) Baseline Baseline Assessment (MRS, Kupperman Index, Hot Flash Diary) Screening->Baseline Randomization Randomization Baseline->Randomization Treatment_Group Treatment Group (Phytoestrogen) Randomization->Treatment_Group Placebo_Group Placebo Group Randomization->Placebo_Group Follow_Up Follow-up Assessments (e.g., Weeks 4, 8, 12) Treatment_Group->Follow_Up Placebo_Group->Follow_Up Data_Analysis Data Analysis (Comparison of changes from baseline between groups) Follow_Up->Data_Analysis Results Results and Conclusion Data_Analysis->Results

Typical Experimental Workflow for Phytoestrogen Clinical Trials.

Conclusion

This compound shows promise as a treatment for vasomotor symptoms associated with menopause, with clinical data supporting its efficacy in reducing the frequency and severity of hot flashes. Its mechanism of action via the estrogen receptor pathway provides a clear biological rationale. However, the current body of evidence is limited, particularly concerning its effects on a wider range of menopausal symptoms as measured by standardized scales like the MRS and Kupperman Index.

In comparison, Hormone Replacement Therapy remains the most potent treatment option, demonstrating significant improvements across a broad spectrum of menopausal symptoms. Phytoestrogens from sources like red clover offer a modest but statistically significant benefit for some women, representing a viable alternative for those who cannot or do not wish to use HRT.

A significant placebo response is consistently observed in clinical trials for menopausal symptoms, underscoring the importance of well-designed, placebo-controlled studies for accurately determining the clinical efficacy of any new treatment. Future research on this compound should include larger, randomized, placebo-controlled trials that utilize standardized and comprehensive outcome measures like the Menopause Rating Scale to fully elucidate its clinical potential in the management of menopausal symptoms.

References

A Comparative Guide to the Clinical Profile of Hydroxymatairesinol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the plant lignan 7-hydroxymatairesinol (HMR) based on available clinical trial data. It details its efficacy, pharmacokinetics, and mechanism of action, alongside a comparison with the alternative lignan, secoisolariciresinol diglucoside (SDG), to offer a comprehensive overview for research and development professionals.

Overview of Hydroxymatairesinol (HMR)

7-hydroxymatairesinol is a naturally occurring plant lignan abundant in the knots of the Norway spruce (Picea abies) and also found in whole grains.[1][2] It serves as a precursor to the mammalian lignan enterolactone (ENL), which is formed through the action of gut microbiota.[1][3] HMR and its metabolites, particularly ENL, are recognized for their phytoestrogenic, antioxidant, and anti-inflammatory properties, making them subjects of interest for various health applications.[4][5][6][7]

Clinical Efficacy and Pharmacokinetics of HMR

While a formal meta-analysis is not available, a key single-blind, parallel, dose-comparison clinical study provides significant insights into HMR's performance in postmenopausal women. The study evaluated a proprietary HMR product (HMRlignan™) for its effects on menopausal symptoms.[1][2][3]

Table 1: Pharmacokinetic Profile of HMR and its Metabolite Enterolactone (ENL) Data from a single-dose (36 mg HMRlignan™) analysis.

ParameterAnalyteValueTime to Max Concentration
Cmax7-HMR757.08 ng/mL1 hour
CmaxENL4.8 ng/mL24 hours
[1][2][3]

Table 2: Changes in Plasma Lignan Levels After 8 Weeks of Supplementation

Dosage GroupAnalyteBaseline to Week 8 Increasep-value
Low-Dose (36 mg/day)Plasma 7-HMR191%< 0.01
High-Dose (72 mg/day)Plasma 7-HMR1238%< 0.05
Low-Dose (36 mg/day)Plasma ENL157%N/A
High-Dose (72 mg/day)Plasma ENL137%N/A
[1][2][3]

Table 3: Efficacy of HMR in Reducing Hot Flash Frequency

Dosage GroupEndpointReduction in Mean Weekly Hot Flashesp-value
Low-Dose (36 mg/day)Baseline to Week 844%0.029
High-Dose (72 mg/day)Baseline to Week 455%0.009
High-Dose (72 mg/day)Baseline to Week 850% (from 28.0 to 14.3/week)< 0.05
[1][3]
  • Study Design : A single-blind, parallel, pharmacokinetic and dose-comparison study.[1][2]

  • Participants : 22 healthy postmenopausal women not receiving hormone replacement therapy.[1][2]

  • Intervention : Subjects were assigned to one of two groups for an 8-week period:

    • Low-Dose Group : 36 mg/day of HMRlignan™.

    • High-Dose Group : 72 mg/day of HMRlignan™.[1][2]

  • Primary Outcomes :

    • Plasma levels of 7-HMR and enterolactone (ENL).[1][2]

    • Single-dose pharmacokinetic analysis for a subset of the low-dose group.[1][2]

  • Secondary Outcomes : Hot flash frequency and severity, safety data, and adverse event reports.[1][2]

  • Safety : Doses up to 72 mg/day for 8 weeks were found to be safe and well-tolerated.[1][2]

Mechanism of Action and Signaling Pathways

HMR exerts its biological effects through multiple pathways. After oral ingestion, it is converted by gut bacteria into enterolactone, a compound with mild estrogenic activity.[3][4] This activity is mediated through estrogen receptors (ER), influencing the expression of estrogen-responsive genes.[4][8] Additionally, HMR and its isomers have demonstrated significant anti-inflammatory effects by inhibiting key inflammatory signaling pathways.[9][10][11]

HMR_Signaling_Pathway Simplified Signaling Pathway of this compound (HMR) cluster_inflammation Anti-inflammatory & Antioxidant Effects HMR This compound (HMR) Gut Gut Microbiota HMR->Gut Metabolism ERK ERK Phosphorylation HMR->ERK Inhibits NFkB NF-κB Activation HMR->NFkB Inhibits Nrf2 Nrf2 Pathway Activation HMR->Nrf2 Activates ENL Enterolactone (ENL) Gut->ENL ER Estrogen Receptor (ER) ENL->ER Binds Gene Gene Expression (e.g., Bcl-2/Bax Ratio ↑) ER->Gene Modulates TNFa TNF-α TNFa->ERK TNFa->NFkB Inflammation Pro-inflammatory Markers ↓ (VCAM-1, ICAM-1) ERK->Inflammation NFkB->Inflammation Antioxidant Antioxidant Response ↑ (HO-1) Nrf2->Antioxidant

Caption: HMR metabolism and its dual action on estrogenic and anti-inflammatory pathways.

Comparative Analysis: HMR vs. Secoisolariciresinol Diglucoside (SDG)

Secoisolariciresinol diglucoside (SDG) is another prominent plant lignan, found primarily in flaxseed.[12] Like HMR, SDG is metabolized to enterolactone and enterodiol. It has been investigated for its potential role in breast cancer risk reduction.

A randomized, placebo-controlled Phase IIB trial evaluated SDG's effect on premenopausal women at increased risk for breast cancer.[13]

Table 4: Efficacy of SDG on Breast Cell Proliferation Marker (Ki-67)

GroupDaily DoseDurationMedian Change in Ki-67p-value (vs. Baseline)
SDG (Brevail®)50 mg12 months-1.8%0.001
PlaceboN/A12 months-1.2%0.034
[13]
Note: The difference in Ki-67 change between the SDG and placebo arms was not statistically significant in the primary analysis.[13]
  • Study Design : A multi-institutional, randomized, placebo-controlled phase IIB trial.[13]

  • Participants : 180 premenopausal women at increased risk for breast cancer, with confirmed breast tissue hyperplasia and Ki-67 positivity of ≥2%.[13]

  • Intervention : Participants were randomized 2:1 to receive either 50 mg/day of SDG (Brevail®) or a placebo for 12 months.[13]

  • Primary Endpoint : The difference in the change in the proliferation marker Ki-67 between the two groups, measured from benign breast tissue acquired via random periareolar fine needle aspiration (RPFNA) at baseline and 12 months.[13]

  • Key Finding : While both groups saw a significant reduction in Ki-67 from their respective baselines, the study did not find a significant difference between the SDG and placebo groups. However, a secondary analysis noted a significant decrease in ERα gene expression for the SDG group.[13]

Clinical_Trial_Workflow General Workflow for Lignan Clinical Trials Recruitment Patient Recruitment (Defined Inclusion/Exclusion Criteria) Screening Baseline Assessment (e.g., Symptom Scores, RPFNA) Recruitment->Screening Randomization Randomization Screening->Randomization GroupA Intervention Group (e.g., HMR or SDG) Randomization->GroupA GroupB Placebo Group Randomization->GroupB FollowUp Follow-up Period (e.g., 8 weeks to 12 months) GroupA->FollowUp GroupB->FollowUp Endpoint Endpoint Data Collection (e.g., Blood Samples, Repeat Biopsy) FollowUp->Endpoint Analysis Statistical Analysis (Comparison between groups) Endpoint->Analysis

Caption: A standardized workflow for clinical trials investigating lignan-based interventions.

Summary and Conclusion

Clinical data demonstrates that this compound is rapidly absorbed and metabolized to enterolactone in postmenopausal women.[1][2] Supplementation at doses of 36-72 mg/day appears safe and effective in significantly reducing the frequency of hot flashes, a common menopausal symptom.[1][3] Its mechanism of action involves a combination of mild estrogenic activity and potent anti-inflammatory effects through the inhibition of NF-κB and ERK phosphorylation and activation of the Nrf2 pathway.[4][10][11]

In comparison, secoisolariciresinol diglucoside (SDG) has been studied for its antiproliferative effects in breast tissue. While a 12-month trial showed that 50 mg/day of SDG was safe and did reduce the proliferation marker Ki-67 from baseline, it did not demonstrate a statistically significant advantage over placebo in the primary endpoint.[13]

For drug development, HMR shows clear promise for managing menopausal symptoms, supported by pharmacokinetic and efficacy data. In contrast, the clinical evidence for SDG in breast cancer risk modulation is less definitive, though it shows biological activity. Both lignans act as precursors to enterolactone, but their clinical applications and the strength of supporting evidence currently differ, highlighting distinct avenues for future research and development.

References

Safety Operating Guide

Safeguarding Your Research: Proper Disposal of Hydroxymatairesinol

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals, including researchers, scientists, and drug development experts, the safe handling and disposal of chemical compounds are paramount to ensuring a secure and compliant research environment. This guide provides essential procedural information for the proper disposal of hydroxymatairesinol, a lignan compound, contributing to laboratory safety and responsible environmental practices. While this compound is generally considered to have low toxicity, adherence to established disposal protocols is critical.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure you are wearing the appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and gloves. Handle this compound powder carefully to minimize the generation of airborne dust. If significant dust is unavoidable, a respirator may be necessary. Work should be conducted in a well-ventilated area, preferably within a fume hood.

Step-by-Step Disposal Protocol

The proper disposal of this compound waste is crucial to prevent environmental contamination and maintain a safe laboratory.

  • Waste Collection :

    • Collect dry this compound waste, including contaminated disposables like gloves, weigh boats, and paper towels, in a designated, sealed, and clearly labeled waste container.[1]

    • Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[1]

  • Container Management :

    • Leave chemicals in their original containers when possible.[2][3]

    • Handle uncleaned containers as you would the product itself.[2][3]

  • Disposal Route :

    • Dispose of the contents and container at an approved waste disposal plant.[2][3]

    • Never dispose of this compound waste down the drain or in regular trash unless authorized by your EHS office.[1][2][3] This is to avoid release into the environment, as some chemicals can be harmful to aquatic life.[2]

  • Decontamination :

    • Thoroughly clean any reusable equipment, such as glassware and spatulas, after use.

    • Wash with an appropriate solvent or detergent and water to remove all residues.[1]

  • Spill Management :

    • In the event of a spill, collect, bind, and pump off the spilled material.

    • Take up the dry material carefully, avoiding dust generation.[2]

    • Clean the affected area and dispose of the cleanup materials as chemical waste.[2]

Quantitative Data Summary

Currently, there is no specific quantitative data available in the search results regarding disposal limits or concentrations for this compound. As a best practice, all non-essential quantities should be disposed of as chemical waste, following the principle of waste minimization.

Data PointValueSource
Occupational Exposure LimitNot EstablishedN/A
Aquatic ToxicityH402: Harmful to aquatic life (General chemical classification)[2]

Experimental Protocols

The provided information does not cite specific experimental protocols that would generate this compound waste. However, any experimental procedure involving this compound should conclude with the disposal steps outlined above.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

G A Waste Generation (this compound & Contaminated Materials) B Is the waste in a properly labeled & sealed container? A->B C Collect waste in a designated, sealed, and labeled container. B->C No D Consult Institutional EHS Guidelines B->D Yes C->D E Segregate from other chemical waste streams? D->E F Store with compatible waste streams. E->F No G Store separately. E->G Yes H Arrange for pickup by approved waste disposal service. F->H G->H I Final Disposal at approved facility. H->I

Caption: Workflow for the proper disposal of this compound waste.

References

Personal protective equipment for handling Hydroxymatairesinol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for handling Hydroxymatairesinol in a laboratory setting. The following procedures are based on general best practices for handling powdered chemical compounds where comprehensive toxicological data may not be available. These recommendations are designed to ensure the safety of researchers, scientists, and drug development professionals.

Hazard Assessment

Potential Hazards:

  • May cause skin and eye irritation.[1][2]

  • May cause respiratory irritation if inhaled as a dust.[2]

  • The toxicological properties have not been fully investigated.

  • May be harmful if swallowed.

Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment for handling this compound. It is essential to wear the appropriate PPE to minimize exposure.[3][4][5]

Protection Type Specification Purpose
Respiratory Protection NIOSH/MSHA-approved respirator (e.g., N95 or N100)To protect against inhalation of airborne particles (dust).[1][3]
Eye Protection Safety glasses with side shields or chemical safety goggles.[1]To protect eyes from dust particles and splashes.
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).To prevent skin contact. Gloves must be inspected prior to use.[1]
Body Protection Laboratory coat, long-sleeved gown, or disposable coveralls.To prevent contamination of personal clothing and skin contact.[1]
Foot Protection Closed-toe shoes.To protect feet from spills.

Safe Handling Procedures

Adherence to a strict operational workflow is critical to ensure safety.

3.1. Engineering Controls

  • Work with this compound should be conducted in a designated area with controlled access.

  • Use a chemical fume hood or a glove box to minimize inhalation exposure.[1]

  • Ensure that safety showers and eyewash stations are readily accessible.[1]

3.2. Step-by-Step Handling Protocol

  • Preparation:

    • Before handling, ensure all necessary PPE is available and in good condition.

    • Inspect gloves for any signs of degradation or punctures before use.

    • Designate a specific area within the fume hood for handling the compound.

    • Have all necessary equipment (spatulas, weighing paper, containers) ready to minimize movement and potential for spills.

  • Weighing and Aliquoting:

    • Handle the solid powder carefully to avoid generating dust.

    • If transferring powder, use techniques that minimize dust formation, such as gently scooping rather than pouring from a height.

    • If possible, use a solution of the compound to avoid handling the powder directly.

  • Post-Handling:

    • After handling, decontaminate all surfaces and equipment.

    • Remove contaminated PPE carefully to avoid cross-contamination.

    • Wash hands and any exposed skin thoroughly with soap and water after work.[2]

Spill Management

In the event of a spill, follow these procedures:

  • Evacuate the immediate area.

  • Wear appropriate PPE, including respiratory protection, before re-entering the area.

  • Cover the spill with a wet paper towel to avoid generating dust.

  • Gently wipe up the material, working from the outside in.

  • For larger spills, use a HEPA-filtered vacuum cleaner.[1]

  • Place all contaminated materials into a sealed container for hazardous waste disposal.[1]

  • Clean the spill area with a suitable detergent and water.

Storage and Disposal

5.1. Storage

  • Store this compound in a tightly closed container.[2]

  • Keep the container in a cool, dry, and well-ventilated place.[2]

  • Store away from incompatible materials.

5.2. Disposal

  • All waste materials, including empty containers, contaminated PPE, and spill cleanup debris, should be considered hazardous waste.[1]

  • Collect all waste in clearly labeled, sealed containers.[1]

  • Dispose of the hazardous waste through a licensed disposal company, following all local, state, and federal regulations.[1][2][6]

Safe Handling Workflow

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_post Post-Handling A Don PPE B Prepare Work Area (Fume Hood) A->B 1. C Weigh/Transfer Compound B->C 2. D Perform Experiment C->D 3. E Decontaminate Work Area & Equipment D->E 4. F Segregate & Label Hazardous Waste E->F 5. G Doff PPE E->G 6. I Dispose of Waste (Licensed Contractor) F->I 8. H Wash Hands G->H 7.

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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Hydroxymatairesinol
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試験管内研究製品の免責事項と情報

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